(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQGTXCJRSZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718253 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-55-2 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
An In-Depth Technical Guide to the Synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Executive Summary
This compound is a heterocyclic ketone featuring a core 4,6-dichloropyrimidine scaffold linked to a 4-methoxyphenyl moiety via a carbonyl bridge. This structure is of significant interest to medicinal chemists due to the prevalence of the pyrimidine nucleus in a vast array of bioactive molecules and approved pharmaceuticals. The dichloropyrimidine core, in particular, offers two reactive sites for subsequent nucleophilic aromatic substitution (SNAr), enabling the rapid generation of diverse chemical libraries for drug discovery. This guide provides a detailed examination of the principal synthetic strategies for constructing this target molecule, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices. We will primarily explore a robust pathway centered on the Friedel-Crafts acylation reaction and a viable alternative employing a Grignard reagent-based approach.
Introduction: Strategic Importance and Synthetic Challenges
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug design, forming the core of nucleic acids and numerous therapeutic agents.[1] The target molecule, this compound, presents a unique synthetic challenge. Pyrimidine rings are inherently electron-deficient, which deactivates them towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[2] Therefore, a direct acylation of 4,6-dichloropyrimidine is not a feasible strategy.
Successful synthesis necessitates a multi-step approach that involves pre-functionalizing the C5 position of the pyrimidine ring to install a suitable carbonyl or carbonyl precursor. This guide will elucidate two such strategic pathways, providing researchers with the technical foundation to not only replicate the synthesis but also to adapt these methodologies for analogous structures.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary disconnection points, leading to distinct synthetic strategies.
-
Strategy A (Friedel-Crafts Acylation): The most intuitive disconnection is at the C-C bond between the pyrimidine ring and the carbonyl carbon. This suggests a Friedel-Crafts acylation, where an activated 4,6-dichloropyrimidine-5-carbonyl derivative acts as the electrophile and anisole (4-methoxybenzene) serves as the nucleophilic aromatic ring.
-
Strategy B (Grignard-based Synthesis): An alternative disconnection is at the bond between the carbonyl carbon and the 4-methoxyphenyl ring. This points towards a nucleophilic addition of a 4-methoxyphenyl organometallic reagent (e.g., a Grignard reagent) to a pyrimidine-based electrophile, such as a nitrile or an aldehyde, followed by appropriate functional group manipulation.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway: Friedel-Crafts Acylation
This pathway is arguably the most direct and reliable method. It leverages the classic Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic rings.[3][4] The overall workflow involves preparing the key electrophile, 4,6-dichloropyrimidine-5-carbonyl chloride, and subsequently reacting it with anisole.
Caption: Workflow for the Friedel-Crafts acylation pathway.
Mechanistic Rationale
The cornerstone of this strategy is the generation of a highly electrophilic acylium ion.[5][6] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, facilitating its departure and forming the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich anisole ring to form the final product after deprotonation restores aromaticity.
Caption: Mechanism of the Friedel-Crafts acylation.
Detailed Experimental Protocols
Part A: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[7][8][9] It employs an electrophilic iminium species, the "Vilsmeier reagent," generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[9]
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.
-
Reaction: Slowly warm the reaction mixture to 80°C and maintain for 4-6 hours, monitoring progress by TLC.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium carbonate until pH 7-8.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,6-dichloropyrimidine-5-carbaldehyde.
Part B: Oxidation to 4,6-Dichloropyrimidine-5-carboxylic acid
-
Setup: Dissolve the aldehyde from Part A (1.0 equivalent) in a mixture of acetone and water.
-
Oxidation: Cool the solution to 0°C and add potassium permanganate (KMnO₄, 1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite. Acidify the clear filtrate to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part C: Synthesis of this compound
-
Acyl Chloride Formation: Suspend the carboxylic acid from Part B (1.0 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents) with a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Reagent Removal: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4,6-dichloropyrimidine-5-carbonyl chloride is typically used directly in the next step.
-
Friedel-Crafts Reaction: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C. Add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.
-
Nucleophile Addition: Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5°C.[10][11]
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[11] Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash sequentially with 1M NaOH solution and brine, then dry over anhydrous MgSO₄. After filtration, concentrate the solvent in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| 4,6-Dichloropyrimidine-5-carbaldehyde | C₅H₂Cl₂N₂O | 176.99 | 70-80 | ~10.1 (s, 1H, CHO), ~9.1 (s, 1H, Ar-H) |
| 4,6-Dichloropyrimidine-5-carboxylic acid | C₅H₂Cl₂N₂O₂ | 192.99 | 85-95 | ~9.2 (s, 1H, Ar-H), ~13.5 (br s, 1H, COOH) |
| This compound | C₁₂H₈Cl₂N₂O₂ | 299.12 | 60-75 | ~8.9 (s, 1H, Pyrimidine-H), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃) |
Alternative Pathway: Grignard Reagent Synthesis
This approach utilizes the nucleophilicity of an organometallic reagent to form the key carbon-carbon bond. It is a valuable alternative, particularly if the Friedel-Crafts acylation proves to be low-yielding or incompatible with other functional groups on a more complex anisole derivative.
Caption: Workflow for the Grignard reagent-based pathway.
Detailed Experimental Protocols
Part A: Preparation of 4-methoxyphenylmagnesium bromide
-
Setup: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). A crystal of iodine may be added to initiate the reaction.
-
Grignard Formation: Once the reaction begins (as evidenced by bubbling or heat generation), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey-brown solution of the Grignard reagent is used directly.
Part B: Grignard Addition to Aldehyde
-
Setup: In a separate flame-dried flask under nitrogen, dissolve 4,6-dichloropyrimidine-5-carbaldehyde (from section 3.2, Part A) (1.0 equivalent) in anhydrous THF and cool to 0°C.
-
Addition: Add the freshly prepared Grignard reagent from Part A dropwise via cannula or dropping funnel, maintaining the temperature at 0°C.[12][13]
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude secondary alcohol, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanol, by column chromatography.
Part C: Oxidation of the Secondary Alcohol
-
Setup: Dissolve the secondary alcohol from Part B (1.0 equivalent) in anhydrous DCM.
-
Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the final ketone product.
Conclusion
The can be reliably achieved through well-established synthetic organic chemistry principles. The Friedel-Crafts acylation pathway represents the more direct and convergent approach, contingent on the successful multi-step preparation of the 4,6-dichloropyrimidine-5-carbonyl chloride intermediate. The Grignard-based synthesis offers a robust alternative that, while involving an additional oxidation step, provides a different strategic avenue for C-C bond formation that may be advantageous in certain contexts. Both routes begin with the critical Vilsmeier-Haack formylation of the 4,6-dichloropyrimidine core, highlighting the importance of this reaction for functionalizing electron-deficient heterocycles. The choice between these pathways will ultimately depend on reagent availability, scalability requirements, and the specific expertise of the research team.
References
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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ResearchGate. (2019). Synthesis of pyrimidine 5‐carbonitrile derivatives. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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ACS Publications. (1970). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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PubMed Central. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
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YouTube. (2019). Friedel-Crafts acylation. [Link]
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YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2013).
-
Friedel-Crafts acylation of anisole. [Link]
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ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
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ScienceDirect. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Results in Chemistry. [Link]
- Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
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Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193. [Link]
- Google Patents. (2013). CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
-
PubMed Central. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
Friedel-Crafts Acylation of Anisole. [Link]
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ResearchGate. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
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ResearchGate. (2012). Friedel-Crafts acylation of anisole. [Link]
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PubMed Central. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
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Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Org. Synth. 1977, 56, 49. [Link]
- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
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PubMed Central. (2007). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. [Link]
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An In-Depth Technical Guide to (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone, a molecule of significant interest in medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to support research and development efforts.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the design of biologically active compounds, largely due to its structural resemblance to the nucleobases of DNA and RNA. This versatile scaffold is particularly prominent in the development of kinase inhibitors, where it can effectively mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The title compound, this compound, combines this privileged pyrimidine core with a methoxy-substituted phenyl ketone moiety, suggesting its potential as an intermediate for a diverse range of therapeutic agents. The methoxy group, a common substituent in approved drugs, can favorably influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters.
Molecular Structure and Properties
This compound is a substituted pyrimidine derivative with the following structural and molecular characteristics:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1245646-55-2 |
| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |
| Molecular Weight | 283.11 g/mol |
| Appearance | To be determined experimentally (likely a solid) |
Note: Experimental physical properties such as melting point, solubility, and detailed spectroscopic data are not yet publicly available and require experimental determination.
Synthesis and Purification
The most logical and established synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.
Rationale for the Synthetic Approach
The Friedel-Crafts acylation is the method of choice due to its efficiency in forming carbon-carbon bonds between aromatic systems and carbonyl groups. The electron-rich nature of anisole (methoxybenzene) makes it an excellent substrate for this reaction, with the methoxy group acting as an ortho-, para-directing activator. The key to this synthesis is the preparation of the reactive electrophile, 4,6-dichloropyrimidine-5-carbonyl chloride.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of 4,6-Dichloropyrimidine-5-carbonyl chloride
This protocol is based on established methods for the chlorination of pyrimidine carboxylic acids.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend 4,6-dihydroxypyrimidine-5-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4,6-dichloropyrimidine-5-carbonyl chloride can be used in the next step without further purification.
Protocol 3.3.2: Synthesis of this compound
This protocol is a generalized procedure for Friedel-Crafts acylation and should be optimized.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve anisole in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
-
Acylation: Slowly add a solution of 4,6-dichloropyrimidine-5-carbonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours, or until completion as monitored by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Spectroscopic Analysis and Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts. Actual experimental data is required for confirmation.
-
¹H NMR:
-
A singlet for the pyrimidine proton.
-
Two doublets in the aromatic region corresponding to the protons on the 4-methoxyphenyl ring.
-
A singlet for the methoxy group protons.
-
-
¹³C NMR:
-
Signals corresponding to the carbons of the dichloropyrimidine ring.
-
Signals for the carbons of the 4-methoxyphenyl ring.
-
A signal for the methoxy carbon.
-
A signal for the ketone carbonyl carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1650-1680 |
| C=N (Pyrimidine) | ~1550-1600 |
| C-Cl | ~600-800 |
| C-O (Ether) | ~1250 |
| Aromatic C-H | ~3000-3100 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the two chlorine atoms on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. The reactivity of the two chlorine atoms may differ, allowing for selective substitution under controlled conditions. The compound should be stored in a cool, dry place, away from strong bases and nucleophiles.
Potential Applications in Drug Discovery
The structure of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The dichloropyrimidine core can be functionalized with various amines, alcohols, and thiols to explore structure-activity relationships (SAR) for a variety of biological targets, including but not limited to:
-
Kinase Inhibitors: As previously mentioned, the pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.
-
Other Enzyme Inhibitors: The versatile substitution patterns possible could lead to inhibitors of other enzyme families.
-
Receptor Modulators: The overall shape and electronic properties of derivatives could allow for interaction with various cellular receptors.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of two reactive chlorine atoms on the pyrimidine ring provides a handle for further chemical modifications, enabling the exploration of a wide chemical space for drug discovery programs. Further experimental work is required to fully characterize the physical and spectroscopic properties of this compound, which will be crucial for its effective use in the synthesis of novel therapeutic agents.
References
A comprehensive list of references will be populated as specific experimental data and publications become available.
-
Patent WO2012/128965 A2. (This patent mentions the CAS number 1245646-55-2 and may contain relevant synthetic information).[1]
- General principles of Friedel-Crafts acylation can be found in standard organic chemistry textbooks and review articles.
-
Information on the synthesis of substituted pyrimidines can be found in various medicinal chemistry journals and patents.[2][3][4][5][6]
Sources
- 1. 2-甲基-1-(嘧啶-5-基)-1-(4-(三氟甲氧基)苯基)丙-1- | 2-Methyl-1-(pyrimidin-5-yl)-1-(4-(t | 56425-91-3 - 乐研试剂 [leyan.com]
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An In-depth Technical Guide to the Crystal Structure of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. Pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] A detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. This guide outlines the essential experimental protocols for the synthesis, crystallization, and structural determination of the title compound via single-crystal X-ray diffraction. It further delves into the analysis of the determined crystal structure, providing insights into its molecular geometry, intermolecular interactions, and physicochemical properties.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
Pyrimidine and its derivatives are fundamental building blocks in numerous biological molecules, including nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[3][4] This prevalence in nature has made the pyrimidine moiety a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including anti-tubercular, anti-HIV, antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The precise arrangement of atoms dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. Therefore, the determination of the crystal structure of a pharmacologically active compound provides invaluable information for understanding its mechanism of action, optimizing its properties, and designing more potent and selective analogs.
This compound (Figure 1) is a pyrimidine derivative of significant interest. The presence of the dichloropyrimidine ring offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships.[5] The 4-methoxyphenyl group can also influence the compound's electronic properties and binding interactions. This guide will focus on the elucidation of its solid-state structure, a critical step in its development as a potential therapeutic agent.
Figure 1. Chemical structure of this compound.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
While the specific synthesis of the title compound is not extensively detailed in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for similar compounds. A common approach involves the reaction of a pyrimidine precursor with a suitable benzoyl derivative. For instance, a Friedel-Crafts acylation of 4,6-dichloropyrimidine with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst could yield the desired product.
Alternatively, a Grignard reaction between a 5-lithiated or 5-magnesiated 4,6-dichloropyrimidine and 4-methoxybenzaldehyde, followed by oxidation, could also be a viable route. The synthesis of related pyrimidine derivatives often involves the reaction of a precursor like 4,6-dihydroxypyrimidine with phosphorus oxychloride to introduce the chloro groups.[6][7]
It is crucial to purify the synthesized compound to a high degree (typically >95%) before attempting crystallization, as impurities can significantly hinder crystal growth. [8] Standard purification techniques include column chromatography, recrystallization, and sublimation.
Crystallization Methodologies
Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor.[9][10] For organic compounds, solution-based crystallization is the most common method.[11] The goal is to prepare a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.[10]
Key Principles of Crystallization:
-
Solubility: The compound should be sparingly soluble in the chosen solvent at room temperature and more soluble at elevated temperatures.[10]
-
Slow Cooling: Allowing a saturated hot solution to cool slowly is a fundamental technique to promote the growth of large, well-defined crystals.[10][12]
-
Solvent Selection: The choice of solvent is critical and often requires empirical screening of various options.[12] Common solvents for crystallization of organic compounds include ethanol, methanol, acetone, ethyl acetate, and hexane.[9] Solvent pairs, where the compound is soluble in one and insoluble in the other, can also be effective.[9]
Experimental Protocol: Slow Evaporation
A reliable method for obtaining single crystals is slow evaporation of a solvent from a dilute solution.
Step-by-Step Protocol:
-
Dissolution: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.[8]
-
Filtration: If any solid impurities remain, filter the solution through a small plug of cotton or a syringe filter into a clean vial.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the remaining solvent.
Visualizing the Crystallization Workflow
Caption: Workflow for obtaining single crystals for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[13][14] It is the definitive method for determining the molecular structure of a crystalline solid.
The Principles of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[13][15] This diffraction occurs in specific directions, creating a unique diffraction pattern of spots of varying intensities.[13] The positions and intensities of these diffracted beams are governed by Bragg's Law and are directly related to the arrangement of atoms in the crystal.[16]
Data Collection and Structure Solution
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam.[13][15] A detector records the positions and intensities of the diffracted X-rays.[14] A complete dataset is collected by rotating the crystal through a range of angles.[14]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[16] The "phase problem" is then solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[14]
Visualizing the X-ray Diffraction Process
Caption: The process of determining a crystal structure using single-crystal X-ray diffraction.
Structural Analysis of this compound
While a specific, publicly available crystal structure for the title compound was not found in the initial search of the Cambridge Structural Database (CSD), we can infer key structural features based on related compounds.[17][18] For example, the crystal structure of 4,6-dichloro-5-methoxypyrimidine reveals a nearly planar pyrimidine ring.[19]
Expected Structural Features:
-
Molecular Geometry: The dichloropyrimidine ring is expected to be largely planar. The dihedral angle between the pyrimidine ring and the 4-methoxyphenyl ring will be a key conformational parameter, influencing the overall shape of the molecule.[20][21][22]
-
Bond Lengths and Angles: The bond lengths and angles within the pyrimidine and phenyl rings are expected to be within the normal ranges for such aromatic systems. The C-Cl, C-N, and C=O bond lengths will provide insight into the electronic distribution within the molecule.
-
Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes stabilizing intermolecular interactions. These can include hydrogen bonds (if present), halogen bonds (C-Cl···N or C-Cl···O), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions dictate the crystal packing and influence the material's physical properties.
Table 1: Anticipated Crystallographic Data
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5 - 20 Å | Unit cell dimensions. |
| α, β, γ (°) | 90° or variable | Angles between the unit cell axes. |
| Z | 2, 4, or 8 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the calculated and observed diffraction data. |
Physicochemical Properties and Their Relationship to Crystal Structure
The arrangement of molecules in the crystal lattice, as determined by X-ray diffraction, has a profound impact on the physicochemical properties of the compound.
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice affects how easily the compound dissolves. Stronger interactions generally lead to lower solubility. Polymorphism, the existence of different crystal forms of the same compound, can significantly alter solubility and dissolution rates.
-
Melting Point: The melting point is a measure of the thermal energy required to overcome the forces holding the molecules together in the crystal lattice. A higher melting point generally indicates stronger intermolecular interactions.
-
Stability: The crystal packing can influence the chemical and physical stability of the compound.
The physicochemical properties of pyrimidine derivatives are influenced by the solvent and the specific structure of the compound, which dictates the types of intermolecular interactions that can occur.[1]
Conclusion and Future Directions
The determination of the crystal structure of this compound is a crucial step in understanding its potential as a therapeutic agent. Single-crystal X-ray diffraction provides an unparalleled level of detail about the molecular conformation and intermolecular interactions. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.
-
Computational Modeling: Providing an experimental basis for computational studies, such as molecular docking, to predict how the molecule might interact with its biological target.
-
Polymorph Screening: Identifying and characterizing different crystalline forms to ensure the selection of the most suitable form for pharmaceutical development.
Further research should focus on obtaining high-quality single crystals of the title compound and performing a detailed single-crystal X-ray diffraction analysis. The resulting structural information will be a cornerstone for its continued development in the field of medicinal chemistry.
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Unraveling the Molecular Intrigue: A Technical Guide to the Putative Mechanism of Action of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel compound, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. While direct experimental data for this specific molecule is not yet publicly available, its structural features—a dichloropyrimidine core coupled with a methoxyphenyl moiety—strongly suggest its potential as a kinase inhibitor. Drawing upon the extensive literature on pyrimidine-based therapeutics, this document proposes a scientifically grounded hypothesis centering on the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress. We present a comprehensive research framework, complete with detailed experimental protocols and data interpretation strategies, to rigorously test this hypothesis and elucidate the compound's therapeutic potential.
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its inherent ability to engage in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases has led to the development of a multitude of targeted inhibitors for oncology and inflammatory diseases.[4][5][6] The subject of this guide, this compound, possesses the archetypal features of a pyrimidine-based kinase inhibitor. The dichlorinated pyrimidine ring offers reactive sites for potential covalent interactions or can be crucial for directing non-covalent binding, while the methoxyphenyl group can provide additional hydrophobic and hydrogen bonding interactions to enhance binding affinity and selectivity.
Given the structural similarities to known p38 MAPK inhibitors, we hypothesize that this compound exerts its biological effects through the targeted inhibition of this key signaling node. The p38 MAPK pathway is a well-validated target in a range of pathologies, including chronic inflammatory diseases and certain cancers.[7][8][9]
Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Cascade
We postulate that this compound functions as an ATP-competitive inhibitor of p38α MAPK. The proposed mechanism involves the compound binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2). This blockade would subsequently lead to the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and other cellular processes driven by p38 MAPK signaling.
Figure 1: Proposed inhibition of the p38 MAPK signaling pathway.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.
Target Engagement and In Vitro Kinase Inhibition
The initial step is to confirm direct binding to the proposed target and quantify the inhibitory activity.
3.1.1. Differential Scanning Fluorimetry (DSF) for Target Binding
-
Objective: To qualitatively assess the binding of the compound to p38α MAPK.
-
Protocol:
-
Recombinantly express and purify human p38α MAPK.
-
Prepare a reaction mixture containing purified p38α MAPK (2 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Add this compound across a concentration gradient (e.g., 0.1 µM to 100 µM). Include a known p38 inhibitor as a positive control and DMSO as a vehicle control.
-
Subject the samples to a thermal ramp in a real-time PCR instrument, monitoring fluorescence.
-
Analyze the melting curves. A shift in the melting temperature (Tm) upon compound addition indicates direct binding.
-
3.1.2. In Vitro Kinase Assay
-
Objective: To quantify the inhibitory potency (IC50) of the compound against p38α MAPK.
-
Protocol:
-
Utilize a commercially available p38α kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare reactions containing recombinant p38α, a suitable substrate (e.g., ATF2), and ATP.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate at 30°C for 1 hour.
-
Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
| Parameter | Expected Outcome for an Active Compound |
| DSF (ΔTm) | > 2°C shift |
| In Vitro Kinase Assay (IC50) | < 1 µM |
Cellular Assays: Probing the Downstream Effects
Moving into a cellular context is crucial to validate the in vitro findings.
3.2.1. Western Blot Analysis of Phosphorylated Substrates
-
Objective: To determine if the compound inhibits the phosphorylation of p38 MAPK downstream targets in a cellular environment.
-
Protocol:
-
Culture a relevant cell line (e.g., human monocytic THP-1 cells).
-
Pre-treat cells with varying concentrations of the compound for 1 hour.
-
Stimulate the cells with a p38 MAPK activator (e.g., lipopolysaccharide - LPS) for 30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MK2 and total MK2, as well as phospho-p38 and total p38 (as a control for off-target effects on upstream kinases).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
3.2.2. Pro-inflammatory Cytokine Quantification (ELISA)
-
Objective: To measure the compound's effect on the production of key pro-inflammatory cytokines regulated by the p38 MAPK pathway.
-
Protocol:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-treat with the compound for 1 hour.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Figure 2: A tiered experimental workflow for mechanism of action validation.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The collective data from these experiments will provide a robust assessment of the proposed mechanism. A potent IC50 value in the low micromolar or nanomolar range, coupled with a dose-dependent decrease in phospho-MK2 levels and a significant reduction in TNF-α and IL-6 production, would strongly support the hypothesis that this compound is a p38 MAPK inhibitor.
Further studies could explore the structure-activity relationship by synthesizing and testing analogs of the parent compound. Modifications to the methoxy group on the phenyl ring or substitution of the chlorine atoms on the pyrimidine ring could provide valuable insights into the key structural determinants for potency and selectivity.[1][10]
Conclusion and Future Directions
This guide presents a plausible and testable hypothesis for the mechanism of action of this compound as a p38 MAPK inhibitor. The proposed experimental framework provides a clear path for researchers to validate this hypothesis and to further characterize the compound's pharmacological profile. Should this hypothesis be confirmed, this molecule could represent a promising lead for the development of novel therapeutics for a range of inflammatory and proliferative disorders. Subsequent research should focus on kinase selectivity profiling, pharmacokinetic studies, and evaluation in relevant animal models of disease.
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(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]
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A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. [Link]
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Cardamonin as a p38 MAPK Signaling Pathway Activator Inhibits Human Coronavirus OC43 Infection in Human Lung Cells. PubMed. [Link]
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Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health. [Link]
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(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. National Institutes of Health. [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]
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Unveiling the Therapeutic Potential of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: A Technical Guide to Investigating its Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence is largely due to its ability to mimic the purine bases of ATP, making it an ideal framework for competitive kinase inhibitors.[1] This guide focuses on (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone , a compound of significant interest due to its structural features—a dichloropyrimidine core linked to a methoxyphenyl group via a carbonyl bridge. While direct biological data for this specific molecule is not yet prevalent in public literature, its architecture strongly suggests a potential for potent biological activity, most notably as an anticancer agent through kinase inhibition. This document provides a comprehensive framework for the systematic evaluation of this compound, grounded in the established pharmacology of its structural analogs. We will delve into the hypothesized mechanisms of action, present detailed protocols for in vitro evaluation, and outline the subsequent steps for mechanistic elucidation.
Introduction: The Rationale for Investigation
The chemical architecture of this compound presents several key features that warrant a thorough investigation into its biological activity:
-
The Dichloropyrimidine Core: The 2,4-dichloropyrimidine motif is a versatile precursor in the synthesis of kinase inhibitors. The two chlorine atoms offer differential reactivity, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions to build molecular complexity and fine-tune biological activity.[1] The 4-chloro position is typically more reactive, providing a strategic handle for introducing moieties that can interact with the hinge region of a kinase's ATP-binding pocket.[2] Furthermore, dichloropyrimidines themselves have been identified as covalent inhibitors, reacting with cysteine residues in the kinase active site.[3]
-
The 5-Benzoyl Substituent: The placement of a (4-methoxyphenyl)methanone (benzoyl) group at the C5 position is significant. This bulky group can occupy the solvent-exposed region of the ATP-binding site, influencing selectivity and potency. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that modifications at this position are critical for optimizing kinase inhibition.[2][4]
-
Structural Analogy to Known Kinase Inhibitors: Numerous pyrimidine derivatives bearing aryl or amino substitutions have demonstrated potent inhibition of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[5][6] The subject molecule fits this structural paradigm, making it a prime candidate for investigation as a novel kinase inhibitor.
Based on this structural analysis, we hypothesize that this compound will exhibit significant cytotoxic activity against cancer cell lines , likely mediated by the inhibition of one or more protein kinases critical to cell proliferation and survival signaling pathways.
Phase 1: Assessment of In Vitro Cytotoxicity
The initial and most fundamental step in evaluating a novel compound is to determine its effect on cell viability. This provides a quantitative measure of its potency and a basis for selecting cell lines for further mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose.[7][8]
Recommended Cell Lines
Based on the activities of analogous pyrimidine derivatives, a panel of human cancer cell lines should be selected to screen for broad-spectrum or selective cytotoxicity.[9][10] A suggested initial panel includes:
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | High prevalence of EGFR mutations; a common target for pyrimidine inhibitors.[6][7] |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | Frequently used benchmark for cytotoxicity studies.[7][9] |
| PC-3 | Prostate Cancer | Represents a common and often chemoresistant cancer type.[7] |
| HCT-116 | Colorectal Carcinoma | A well-characterized line for studying cell cycle and apoptosis.[7] |
| NHDF | Normal Human Dermal Fibroblasts | To assess selectivity and potential toxicity to non-cancerous cells.[9] |
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell viability.[8][11]
Materials:
-
Selected cancer cell lines and normal fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the stock compound in serum-free medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with DMSO at the same concentration as the highest compound dose and "medium only" blank wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8]
-
Visualization of the Cytotoxicity Workflow
Phase 2: Elucidation of Kinase Inhibitory Activity
Should the compound demonstrate potent cytotoxicity (e.g., low micromolar or nanomolar IC50 values), the next logical step is to investigate the primary hypothesis: kinase inhibition.
Target Selection and Rationale
The structural similarity to known inhibitors suggests several kinase families as primary targets. A tiered screening approach is recommended:
-
Broad Kinase Panel: Initially, screen the compound against a large, commercially available kinase panel (e.g., >100 kinases) at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Focused Screening: Based on the initial screen, perform dose-response assays on the most promising kinase targets to determine their respective IC50 values. Based on literature for pyrimidine derivatives, kinases like EGFR, CDK2, and Aurora A would be high-priority candidates.[6][12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a representative example.[14]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Specific kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution (containing kinase and substrate in assay buffer).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to kinase activity.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Phase 3: Mechanistic Validation in a Cellular Context
Confirming that the compound inhibits the target kinase within a cellular environment is a critical validation step. Western blotting is the gold-standard technique for this purpose, allowing for the visualization of changes in the phosphorylation status of downstream substrate proteins.[15][16]
Hypothetical Signaling Pathway: EGFR
Assuming the compound inhibits EGFR, we would expect to see a reduction in the phosphorylation of downstream effectors in the MAPK/ERK pathway upon treatment.
Visualization of the Targeted Signaling Pathway
Experimental Protocol: Western Blotting
This protocol will assess the phosphorylation status of ERK (a key downstream effector of EGFR) in A549 cells.
Materials:
-
A549 cells
-
Test compound and EGF (Epidermal Growth Factor)
-
1X SDS Sample Buffer and other electrophoresis reagents
-
Nitrocellulose membranes
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate A549 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-18 hours.
-
Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe with anti-total-ERK and then anti-GAPDH to ensure equal protein loading and to normalize the p-ERK signal.
-
Expected Outcome: A dose-dependent decrease in the p-ERK signal relative to the total-ERK signal in compound-treated cells would confirm intracellular target engagement and inhibition of the EGFR pathway.
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven approach to characterizing the biological activity of this compound. By systematically progressing from broad cytotoxicity screening to specific kinase inhibition assays and finally to cellular mechanism-of-action studies, researchers can efficiently and robustly evaluate the therapeutic potential of this promising compound. Positive results from these in vitro studies would provide a strong rationale for advancing the molecule into more complex investigations, including structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, in vivo efficacy studies in preclinical cancer models.
References
- Chu, X., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Gwarda, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
- Papanastasiou, I., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
- Journal for Research in Applied Sciences and Biotechnology. (2023).
- Klutchko, S. R., et al. (1998). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Liu, Y., et al. (2020). Design and Synthesis of 5-Aryl-substituted Phenylpyrimidine-2,4-diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. Bulletin of the Korean Chemical Society.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Martens, S. lab. (2023). In vitro kinase assay.
- Brouard, I., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
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Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
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ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]
- Sigel, E. A., & Wuest, W. M. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.
- Barakat, A., et al. (2018).
- Barker, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- El-Naggar, M., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences.
- Kelly, B. D., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules.
- Wang, M., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
- Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Li, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules.
- Temirak, A., et al. (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry.
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A Technical Guide to the Synthesis and Functionalization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The (4,6-Dichloropyrimidin-5-yl)(aryl)methanone framework represents a highly versatile platform for drug discovery, offering multiple points for diversification. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for functionalization, while the aryl ketone moiety provides a critical vector for modulating target engagement. This guide offers an in-depth exploration of the synthetic strategies for creating a (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone core and subsequently diversifying it through modern catalytic and classical substitution methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical framework for strategic derivatization, aimed at researchers and professionals in drug development.
Introduction: The Strategic Value of the Pyrimidine-5-yl Methanone Core
Pyrimidine derivatives are prevalent in a vast array of biologically active compounds, including approved drugs and clinical candidates for oncology, virology, and inflammatory diseases.[1][2] The 4,6-dichloropyrimidine moiety is a particularly valuable building block because its two chlorine atoms can be selectively displaced, allowing for the controlled, stepwise introduction of different substituents.[3][4] The addition of a (4-methoxyphenyl)methanone group at the C5 position introduces a key pharmacophoric element while also electronically influencing the reactivity of the adjacent chloro-substituents.
The primary challenge in synthesizing these derivatives lies in a two-phase approach:
-
Core Synthesis: Efficiently constructing the central ketone structure.
-
Diversification: Selectively functionalizing the C4 and C6 positions to build a library of analogues for structure-activity relationship (SAR) studies.
This guide will systematically address both phases, emphasizing the practical application of powerful synthetic reactions.
Phase 1: Synthesis of the Core Ketone Scaffold
The central synthetic challenge is the formation of the carbon-carbon bond between the pyrimidine C5 position and the carbonyl carbon. The electron-deficient nature of the pyrimidine ring makes it a non-trivial substrate for classical electrophilic aromatic substitution. Therefore, the most viable approach is a Friedel-Crafts acylation using a pre-functionalized pyrimidine.
The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a canonical method for forming aryl ketones.[5][6] In this context, the strategy involves reacting an activated pyrimidine derivative, such as 4,6-dichloropyrimidine-5-carbonyl chloride, with an electron-rich aromatic partner like anisole (methoxybenzene). The reaction is promoted by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) that activates the acyl chloride for electrophilic attack.
The causality for this choice is clear: by pre-installing the carbonyl group on the pyrimidine as an acyl chloride, we circumvent the low reactivity of the pyrimidine ring itself towards acylation. The electron-donating methoxy group on anisole strongly activates it towards electrophilic attack, primarily at the para position due to steric and electronic effects, leading to the desired (4-methoxyphenyl) product.[7][8]
Caption: Workflow for core ketone synthesis via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This is a representative protocol adapted from standard procedures.[5][9] Substrate-specific optimization is required.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Solvent: Add a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 4,6-dichloropyrimidine-5-carbonyl chloride (1.0 eq.) to the stirred suspension.
-
Anisole Addition: To this mixture, add a solution of anisole (1.1 eq.) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of crushed ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the target ketone.
Phase 2: Diversification of the 4,6-Dichloropyrimidine Core
With the core ketone synthesized, the two chlorine atoms at C4 and C6 are primed for functionalization. The choice between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) depends on the desired bond type (C-C, C-N, C-S, C-O) and the required level of regioselectivity.[10]
Caption: Diversification pathways for the core (4,6-Dichloropyrimidin-5-yl) methanone.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a robust and versatile toolkit for forming C-C and C-N bonds under relatively mild conditions, offering high functional group tolerance.[11][12]
The Suzuki-Miyaura reaction is the premier method for coupling aryl halides with arylboronic acids to form biaryl systems.[13][14] For 4,6-dichloropyrimidines, this reaction allows the introduction of a wide range of aryl and heteroaryl substituents.
-
Causality of Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for these substrates.[13][15] Other catalysts like Pd(OAc)₂ with phosphine ligands can also be used.[16]
-
Base: A base such as K₃PO₄ or K₂CO₃ is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[13][14]
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Substrate Example | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 55-60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [11][13] |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not Specified | Not Specified | "Reasonable" | Substituted 4,6-dichloropyrimidines | [11][16] |
Experimental Protocol: Suzuki-Miyaura Coupling [11]
-
Setup: In a Schlenk flask under an inert atmosphere, combine the (4,6-dichloropyrimidin-5-yl)methanone (1.0 eq.), the desired arylboronic acid (1.2-2.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the mixture to 70-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
This reaction is one of the most powerful methods for constructing C-N bonds by coupling aryl halides with amines.[12][17] It has largely replaced harsher classical methods.
-
Causality of Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical and dictates the reaction's scope and efficiency.[18] Bulky, electron-rich phosphine ligands like Xantphos or DavePhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective.[11][19] These ligands facilitate the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[19][20]
-
Experimental Protocol: Buchwald-Hartwig Amination [11]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., DavePhos, 4 mol%).
-
Reagents: Add the (4,6-dichloropyrimidin-5-yl)methanone (1.0 eq.), the amine (1.1 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrimidines by reacting the chloro-pyrimidine with a terminal alkyne.[21][22]
-
Causality of Component Selection:
-
Catalyst System: This reaction uniquely employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) catalyzes the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[23][24]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent.
-
Experimental Protocol: Sonogashira Coupling [11][23]
-
Setup: To a reaction flask under an inert atmosphere, add the (4,6-dichloropyrimidin-5-yl)methanone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagents: Add the terminal alkyne (1.2 eq.).
-
Solvent/Base: Add the amine base (e.g., triethylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical, often catalyst-free method for functionalizing electron-deficient aromatic rings like 4,6-dichloropyrimidine.[3][25] The reaction proceeds via the addition of a nucleophile to the ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group.
-
Causality and Regioselectivity:
-
The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chloro-substituted carbons towards nucleophilic attack.[1][25]
-
For symmetrically substituted 4,6-dichloropyrimidines, the initial substitution can occur at either C4 or C6.[1][3] The introduction of the first substituent can then electronically influence the reactivity of the remaining chlorine atom.
-
This method is often simpler and more cost-effective than palladium-catalyzed reactions but can suffer from lower regioselectivity and may require harsher conditions (e.g., higher temperatures).[10]
-
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Typically high and controllable by ligand choice.[10] | Can be low to moderate, often yielding mixtures.[10][26] |
| Conditions | Milder, often below 100 °C. | Often requires elevated temperatures (>100 °C).[3] |
| Catalyst | Requires Palladium catalyst and a specialized ligand. | Typically uncatalyzed. |
| Substrate Scope | Broad; tolerant of many functional groups and less nucleophilic amines.[17] | Limited by the nucleophilicity of the amine. |
| Key Advantage | High selectivity and broad scope. | Simplicity and cost-effectiveness. |
Experimental Protocol: SNAr with an Amine [3]
-
Setup: In a round-bottom flask or sealed tube, dissolve the (4,6-dichloropyrimidin-5-yl)methanone (1.0 eq.) in a suitable solvent like dimethylformamide (DMF) or ethanol.
-
Reagents: Add the desired amine (1.0-1.2 eq. for mono-substitution) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-4.0 eq.).
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-140 °C) and stir until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
The this compound scaffold is a powerful platform for the generation of diverse chemical libraries. The synthesis is best approached in two phases: a core synthesis via Friedel-Crafts acylation, followed by a strategic diversification phase. The choice of diversification method—be it a highly selective palladium-catalyzed cross-coupling reaction like Suzuki, Buchwald-Hartwig, or Sonogashira, or a cost-effective SNAr—must be guided by the specific synthetic goal. By understanding the underlying mechanisms and the causality behind reagent selection, researchers can efficiently navigate the chemical space around this valuable core to develop novel therapeutic candidates.
References
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Journal of the American Chemical Society. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- BenchChem. (n.d.).
- Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Semantic Scholar. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. BenchChem.
- ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. BenchChem.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
- University of Massachusetts Boston. (n.d.).
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- NIH. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. BenchChem.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- PubMed. (2018). Biological activity of dihydropyrimidinone (DHPM)
- The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
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- Docslib. (2006).
- ResearchGate. (n.d.). Friedel-Crafts acylation of anisole.
- ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
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A Technical Guide to the Spectroscopic Elucidation of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization and structural elucidation of the novel compound (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. In the absence of direct published experimental data for this specific molecule, this document serves as a predictive and methodological guide. It leverages foundational principles of spectroscopic analysis and draws upon empirical data from structurally related analogues to forecast the expected spectral features. Detailed protocols for nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy are presented, emphasizing the causal reasoning behind experimental design and data interpretation. This guide is designed to be a self-validating system, enabling researchers to confidently acquire, interpret, and verify the structure of this and similar heterocyclic ketones.
Introduction: The Rationale for Spectroscopic Analysis
The compound this compound is a multifaceted molecule featuring a dichlorinated pyrimidine core linked to a methoxy-substituted benzoyl group. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with both pyrimidine and benzophenone scaffolds. Accurate structural confirmation is the bedrock of any meaningful chemical or biological investigation. Spectroscopic analysis provides an empirical, non-destructive means to ascertain the molecular structure, connectivity, and electronic environment of a synthesized compound.
This guide will deconstruct the anticipated spectroscopic signature of the target molecule. By understanding the expected data, researchers can more efficiently identify the compound, assess its purity, and troubleshoot synthetic pathways.
Predicted Spectroscopic Data & Structural Insights
The following sections outline the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theory, group frequency correlations, and mass fragmentation patterns, supported by data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.
The ¹H NMR spectrum is expected to be relatively simple, revealing key information about the aromatic and methoxy protons.
-
4-Methoxyphenyl Protons: This group will give rise to two distinct signals, both appearing as doublets due to ortho-coupling.
-
δ ≈ 7.8-8.0 ppm (d, 2H): The two protons ortho to the carbonyl group (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing effect of the ketone. Data for similar structures like (4-chlorophenyl)(4-methoxyphenyl)methanone show these protons in a comparable region (δ 7.80-7.78 ppm).[1]
-
δ ≈ 6.9-7.1 ppm (d, 2H): The two protons meta to the carbonyl group (H-3' and H-5') will be more shielded, appearing upfield. The electron-donating methoxy group contributes to this shielding.[1]
-
-
Methoxy Protons:
-
δ ≈ 3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group is anticipated.[1]
-
-
Pyrimidine Proton:
-
δ ≈ 9.0-9.2 ppm (s, 1H): The single proton on the pyrimidine ring (H-2) is expected to be significantly deshielded due to the electronegativity of the two adjacent nitrogen atoms.
-
The ¹³C NMR spectrum will provide a count of the unique carbon environments and crucial information about the electronic nature of each carbon.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 193-196 | The ketone carbonyl carbon is highly deshielded. Similar benzophenone derivatives show this peak in the 194-196 ppm range.[1][2] |
| Pyrimidine C-4, C-6 | 160-165 | Carbons bonded to both nitrogen and chlorine will be significantly deshielded. |
| Pyrimidine C-2 | 158-162 | The carbon situated between two nitrogen atoms. |
| Pyrimidine C-5 | 125-130 | The carbon attached to the benzoyl group. |
| Methoxy-bearing C (C-4') | 163-165 | The electron-donating effect of the methoxy group causes significant deshielding. |
| Carbonyl-bearing C (C-1') | 128-132 | The quaternary carbon of the phenyl ring attached to the ketone. |
| Phenyl C-2', C-6' | 131-134 | Aromatic carbons ortho to the carbonyl group. |
| Phenyl C-3', C-5' | 113-115 | Aromatic carbons ortho to the methoxy group, which are shielded. |
| Methoxy Carbon (-OCH₃) | 55-57 | A typical value for an aromatic methoxy group carbon. Unusual deshielding to ~62 ppm can occur if rotation is sterically hindered, though that is not strongly anticipated here.[3] |
Experimental Protocols & Methodologies
This section provides standardized protocols for acquiring high-quality spectroscopic data for the title compound.
NMR Data Acquisition Workflow
A logical workflow ensures that the necessary data is collected efficiently and accurately.
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
A longer acquisition time will be necessary due to the low natural abundance of ¹³C (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Perform peak picking on all spectra to identify precise chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is critical for confirming the molecular formula.
-
Expected Molecular Ion (M⁺): The exact mass of C₁₂H₇Cl₂N₂O₂ is 296.9912 g/mol .
-
Isotopic Pattern: A key feature will be the isotopic signature of the two chlorine atoms. The ratio of isotopes ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, we expect to see three characteristic peaks for the molecular ion cluster:
-
[M]⁺: (containing two ³⁵Cl atoms) - Highest abundance.
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - Approximately 65% of the [M]⁺ intensity.
-
[M+4]⁺: (containing two ³⁷Cl atoms) - Approximately 10% of the [M]⁺ intensity.
-
-
-
Predicted Fragmentation: Electron Impact (EI) ionization would likely induce fragmentation. Key expected fragments include:
-
m/z = 135: The [CH₃OC₆H₄CO]⁺ fragment (4-methoxybenzoyl cation), a very stable and common fragment for this moiety.
-
m/z = 162: The [C₄HCl₂N₂]⁺ fragment corresponding to the dichloropyrimidinyl ring.
-
Protocol for High-Resolution MS (HRMS):
-
Technique: Electrospray ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ion source. Acquire data in positive ion mode.
-
Data Analysis: Compare the measured exact mass of the molecular ion [M+H]⁺ (or [M+Na]⁺) with the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1650-1670 | Stretch. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). Similar aromatic ketones show strong absorptions in this region.[1] |
| C=N, C=C (Aromatic) | 1450-1600 | Ring stretching vibrations. A series of sharp peaks is expected. |
| C-O (Aryl Ether) | 1250-1270 (asymmetric) | Stretch. A strong, characteristic band for the Ar-O-CH₃ ether linkage. |
| 1020-1040 (symmetric) | Stretch. | |
| C-Cl (Aryl Chloride) | 1000-1100 | Stretch. May be difficult to assign definitively. |
| =C-H (Aromatic) | 3000-3100 | Stretch. |
| C-H (Methyl) | 2850-2960 | Stretch. |
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and correlate them to the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
-
Expected Absorptions: The extensive conjugation involving the benzoyl group and the pyrimidine ring is expected to produce strong UV absorptions.
-
π → π* transitions: Strong absorptions are predicted in the range of 250-300 nm. The 4-methoxyphenyl chromophore itself typically shows a maximum absorption around 270-280 nm.[4]
-
n → π* transitions: A weaker absorption band at a longer wavelength (>300 nm) corresponding to the carbonyl group's n → π* transition is also possible.
-
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A concentration in the micromolar (10⁻⁵ to 10⁻⁶ M) range is typical.
-
Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Analysis: Scan a range from approximately 200 nm to 400 nm. Record the wavelength(s) of maximum absorbance (λₘₐₓ).
Integrated Data Analysis and Structural Confirmation
The definitive structural confirmation of this compound is achieved by synthesizing the information from all spectroscopic techniques.
Caption: Integrated approach for final structure confirmation.
Validation Checklist:
-
Does the high-resolution mass from MS match the calculated mass for C₁₂H₇Cl₂N₂O₂? [ ]
-
Does the MS show the characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern for two chlorine atoms? [ ]
-
Does the IR spectrum show a strong absorption for a conjugated ketone (1650-1670 cm⁻¹) and an aryl ether (~1250 cm⁻¹)? [ ]
-
Does the ¹H NMR show signals integrating to 7 protons with the expected splitting patterns (two doublets, two singlets)? [ ]
-
Does the ¹³C NMR show the expected number of unique carbon signals, including a downfield ketone signal (~194 ppm)? [ ]
-
Are all spectral data consistent with each other and with the proposed structure? [ ]
Conclusion
References
-
The Royal Society of Chemistry. Electronic Supplemental Information (ESI) for Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available from: [Link]
-
Jadhav, S. N., et al. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry, 2015. Available from: [Link]
-
Marek, R., et al. "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds." The Journal of Physical Chemistry A, 2013, 117(4), pp. 838-845. DOI: 10.1021/jp310470f. Available from: [Link]
-
Suwunwong, T., et al. "Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile." Journal of Chemical Crystallography, 2013, 43, pp. 538–543. DOI: 10.1007/s10870-013-0454-6. Available from: [Link]
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An In-depth Technical Guide to (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone (CAS Number: 1245646-55-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone, a key heterocyclic intermediate in contemporary medicinal chemistry. We will delve into its synthesis, structural elucidation, and its pivotal role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Strategic Importance in Medicinal Chemistry
This compound is a strategically designed molecule that serves as a versatile building block in the synthesis of complex bioactive compounds. The pyrimidine core is a well-established pharmacophore, recognized for its ability to mimic the purine bases of ATP and effectively target the ATP-binding sites of various kinases. The dichloropyrimidine moiety, in particular, offers two reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse molecular libraries. The 5-aroyl substitution introduces a critical pharmacophoric element and a key vector for further structural modifications.
The methoxyphenyl group is a common feature in many approved drugs, influencing pharmacokinetic properties and providing additional binding interactions within target proteins.[1] The strategic combination of these structural motifs makes this compound a valuable intermediate for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3]
Synthesis and Mechanism
The synthesis of this compound is most plausibly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4]
Proposed Synthetic Pathway
The logical synthetic route involves the acylation of 4,6-dichloropyrimidine with anisoyl chloride (4-methoxybenzoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic pathway for this compound.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.
Materials:
-
4,6-Dichloropyrimidine
-
Anisoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add anisoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
Substrate Addition: In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Structural Elucidation and Physicochemical Properties
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₇Cl₂N₂O₂ |
| Molecular Weight | 285.10 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Soluble in common organic solvents like DCM, chloroform, and ethyl acetate |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.8-9.0 (s, 1H, pyrimidine C2-H)
-
δ 7.8-8.0 (d, 2H, aromatic protons ortho to carbonyl)
-
δ 6.9-7.1 (d, 2H, aromatic protons meta to carbonyl)
-
δ 3.8-4.0 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~190 (C=O)
-
δ ~165 (aromatic C-OCH₃)
-
δ ~160 (pyrimidine C4/C6)
-
δ ~158 (pyrimidine C2)
-
δ ~132 (aromatic C ortho to carbonyl)
-
δ ~130 (aromatic C ipso to carbonyl)
-
δ ~114 (aromatic C meta to carbonyl)
-
δ ~55 (-OCH₃)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) peak at m/z 284/286/288 due to the presence of two chlorine isotopes.
-
Characteristic fragmentation patterns would involve the loss of Cl, CO, and cleavage of the methoxyphenyl group.
-
-
Infrared (IR) Spectroscopy (KBr):
-
Strong C=O stretching vibration around 1660-1680 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
-
C-O-C stretching vibrations for the methoxy group.
-
Aromatic C-H and C=C stretching vibrations.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its potential for elaboration into potent and selective kinase inhibitors. The two chlorine atoms on the pyrimidine ring are excellent leaving groups for SNAr reactions, allowing for the sequential introduction of various amine-containing fragments.
Caption: General scheme for the synthesis of kinase inhibitors from the title compound.
This modular approach allows for the rapid generation of a library of compounds with diverse substituents at the C4 and C6 positions of the pyrimidine ring. These substituents can be tailored to interact with specific amino acid residues in the kinase active site, thereby tuning the potency and selectivity of the resulting inhibitors. The 5-benzoyl moiety often serves as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within the kinase hinge region.
Conclusion and Future Perspectives
This compound is a high-value intermediate for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its well-defined reactivity and strategic placement of functional groups provide a robust platform for the development of targeted kinase inhibitors. Future work in this area will likely focus on the exploration of novel and diverse amine fragments for SNAr reactions to generate libraries of compounds for high-throughput screening against a wide range of kinase targets. Furthermore, the development of more efficient and environmentally friendly synthetic methods for this key intermediate will continue to be an area of active research.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., ... & Kreutz, C. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
- Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of [4-amino-2-(1-methanesulfonylpiperidin-4-ylamino) pyrimidin-5-yl](2, 3-difluoro-6-methoxyphenyl) methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549-6560.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
- Onipko, O. V., Stoianova, V., Buravov, O. V., Chebanov, V. A., Kyrychenko, A., & Gladkov, E. S. (2024). Synthesis of Novel Derivatives of 4, 6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Chemistry of Heterocyclic Compounds, 60(1), 49-60.
- Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry.
-
Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
- Harada, H., Kazami, J. I., & Watanuki, S. (2001). Synthesis and biological evaluation of novel 2, 2'-bipyrimidine derivatives as endothelin receptor antagonists. Bioorganic & medicinal chemistry, 9(11), 2955-2968.
- Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry. (2025). BenchChem.
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Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved from [Link]
- Rajput, P. R., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Copies of by 1H and 13C NMR spectra. (2023). The Royal Society of Chemistry.
- CN103073505A - Method for synthesizing 4, 6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine. (n.d.).
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (2025). BenchChem.
- CN103910683A - Preparation method of 5-methoxy-4, 6-dichloropyrimidine. (n.d.).
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The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Nucleus
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1][2] This inherent biological relevance has not gone unnoticed by medicinal chemists. For over six decades, the pyrimidine scaffold has been recognized as a "privileged structure," a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets with high affinity.[3][4] This unique combination of properties has led to the development of a vast and ever-expanding arsenal of pyrimidine-based drugs with a remarkable diversity of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][5][6][7][8]
This technical guide offers a comprehensive exploration of pyrimidine-based compounds, designed for the discerning eye of researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, provides validated protocols for synthesis and biological evaluation, and illuminates the intricate structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system.
The Spectrum of Biological Activity: A testament to Versatility
The synthetic tractability of the pyrimidine core allows for the creation of a vast chemical space, enabling the fine-tuning of its pharmacological properties.[9] This has resulted in the discovery of pyrimidine derivatives with a broad spectrum of biological activities, making them invaluable tools in the fight against a myriad of human diseases.
Anticancer Activity: A Pillar of Oncology
Pyrimidine derivatives are at the forefront of modern cancer therapy.[4][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[4]
One of the most prominent classes of pyrimidine-based anticancer agents is the kinase inhibitors .[1] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways controlling cell growth, proliferation, and survival.[1][4] The pyrimidine scaffold is particularly adept at mimicking the adenine core of ATP, the primary energy currency of the cell, allowing it to bind to the ATP-binding site of kinases and block their activity.[10]
Key Kinase Targets for Pyrimidine-Based Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer. Pyrimidine-based inhibitors like Gefitinib and Erlotinib have been successfully used to target EGFR.[11]
-
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These kinases are essential for cell cycle regulation, and their inhibition by pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.[12]
-
Bruton's Tyrosine Kinase (BTK): Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have yielded potent BTK inhibitors like Ibrutinib, which is used in the treatment of B-cell malignancies.[13]
Beyond kinase inhibition, pyrimidine derivatives can also act as antimetabolites . By mimicking endogenous pyrimidines, these drugs can interfere with the synthesis of DNA and RNA, leading to the death of rapidly dividing cancer cells.[14] The classic example is 5-fluorouracil (5-FU), which has been a mainstay of cancer chemotherapy for decades.[7][15]
Visualizing Biological Pathways: The EGFR Signaling Cascade
The following diagram illustrates the pivotal role of EGFR in cell signaling and how pyrimidine-based inhibitors can disrupt this pathway.
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The pyrimidine nucleus is also a key feature in many antimicrobial and antiviral agents.[5][7]
-
Antibacterial Agents: Pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, Trimethoprim, a diaminopyrimidine, is a potent inhibitor of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[5]
-
Antifungal Agents: Flucytosine, a fluorinated pyrimidine analog, is converted into a toxic metabolite within fungal cells, where it disrupts DNA and RNA synthesis.[5][7]
-
Antiviral Agents: Several pyrimidine nucleoside analogs are effective antiviral drugs. For example, Zidovudine (AZT), an analog of thymidine, was one of the first drugs used to treat HIV.[15] These drugs act by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication.
Synthetic Strategies: Building the Pyrimidine Core
The versatility of pyrimidine-based compounds in drug discovery is underpinned by a rich and well-established body of synthetic chemistry. Numerous methods exist for the construction of the pyrimidine ring, allowing for the introduction of a wide range of substituents.
The Biginelli Reaction: A Classic Multicomponent Synthesis
First reported in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[16][17][18] This acid-catalyzed reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and possess biological activities in their own right.[16][17]
Visualizing Synthetic Pathways: The Biginelli Reaction
The following diagram illustrates the general scheme of the Biginelli reaction.
Caption: General scheme of the Biginelli reaction for dihydropyrimidinone synthesis.
Synthesis of 2,4,6-Trisubstituted Pyrimidines
A common and versatile method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[19] This approach allows for significant variation in the substituents at the 2, 4, and 6 positions of the pyrimidine ring.
Experimental Protocol: General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol describes a typical procedure for the synthesis of 2,4,6-trisubstituted pyrimidines from a β-dicarbonyl compound and an amidine derivative.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Base and Amidine: To the solution, add a base such as sodium ethoxide or potassium carbonate (1.1 eq.) and stir for 15-20 minutes at room temperature. Subsequently, add the amidine hydrochloride (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint
The systematic investigation of the structure-activity relationship (SAR) is a critical component of drug discovery.[20] By making targeted modifications to the pyrimidine scaffold and its substituents, medicinal chemists can elucidate the key molecular features required for optimal biological activity and selectivity.
SAR of Pyrimidine-Based Kinase Inhibitors
For pyrimidine-based kinase inhibitors, SAR studies often focus on three key areas:
-
The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[1]
-
Substituents at the 2- and 4-positions: These positions are often occupied by amino or anilino groups that can be further substituted to explore interactions with other regions of the ATP-binding site and enhance selectivity.[1]
-
Substituents at the 5- and 6-positions: Modifications at these positions can influence the overall conformation of the molecule and its physicochemical properties, such as solubility and metabolic stability.
Table 1: Illustrative SAR Data for a Series of Pyrimidine-Based EGFR Inhibitors
| Compound | R1 (at C4) | R2 (at C2) | EGFR IC₅₀ (nM) |
| 1a | -NH-(3-chlorophenyl) | -NH₂ | 150 |
| 1b | -NH-(3-ethynylphenyl) | -NH₂ | 50 |
| 1c | -NH-(3-chlorophenyl) | -NH-methyl | 200 |
| 1d | -NH-(3-ethynylphenyl) | -NH-cyclopropyl | 25 |
Data is hypothetical and for illustrative purposes only.
From this illustrative data, one can infer that an ethynyl group at the meta-position of the 4-anilino substituent is beneficial for EGFR inhibitory activity (compare 1a and 1b). Furthermore, small alkyl substitutions on the 2-amino group appear to be well-tolerated or slightly beneficial (compare 1b and 1d), while larger or polar groups may be detrimental.
In Vitro Biological Evaluation: From Synthesis to Activity
Once novel pyrimidine derivatives have been synthesized and purified, their biological activity must be rigorously evaluated. A tiered approach, starting with in vitro assays, is typically employed to assess their potency and selectivity.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[9][21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][21]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity Screening: The Agar Well-Diffusion Method
The agar well-diffusion method is a standard technique for evaluating the antibacterial activity of a compound.[22]
Experimental Protocol: Agar Well-Diffusion Assay
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria in sterile saline or broth.
-
Agar Plate Inoculation: Spread the bacterial inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrimidine compound solution (at a known concentration) to each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antibacterial activity of the compound.[23]
Kinase Inhibition Assay
To determine if a pyrimidine derivative acts as a kinase inhibitor, a direct in vitro kinase assay is essential.[24] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ format)
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate, ATP, and the pyrimidine inhibitor at various concentrations in a suitable kinase assay buffer.[25][26]
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and inhibitor.[25][26]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[25][26]
-
Stop Reaction and Detect ADP: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[25][26]
-
Signal Generation: Add a detection reagent that converts the ADP produced into a luminescent signal.[25][26]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.
Visualizing Experimental Workflows: A Tiered Screening Cascade
The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel pyrimidine-based compounds.
Caption: A typical workflow for the discovery and development of pyrimidine-based therapeutic agents.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents.[8] Its inherent drug-like properties, coupled with the power of modern synthetic chemistry and a deep understanding of its structure-activity relationships, ensure its continued prominence in medicinal chemistry.[8] Future research will undoubtedly focus on the development of more selective and potent pyrimidine derivatives, particularly those that can overcome the challenges of drug resistance. The exploration of novel pyrimidine-based compounds as modulators of emerging biological targets will continue to expand the therapeutic landscape and offer new hope for the treatment of a wide range of diseases.
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in silico modeling of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
An In-Depth Technical Guide to the In Silico Modeling of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a molecule of interest built upon this privileged structure. This technical guide presents a comprehensive, field-proven in silico workflow designed to thoroughly characterize such a novel compound from first principles. For researchers, scientists, and drug development professionals, this document serves as a practical blueprint for leveraging computational chemistry to predict physicochemical properties, assess pharmacokinetic viability, identify potential biological targets, and analyze dynamic interactions. Due to the limited publicly available data on this specific molecule, we will establish a robust, multi-faceted computational protocol that can be universally applied to new chemical entities. This guide will proceed logically from initial ligand preparation and ADMET screening to advanced molecular docking, pharmacophore modeling, and molecular dynamics simulations, providing both the "how" and the "why" at each critical step.
Part 1: Foundational Analysis: Ligand Preparation & Physicochemical Profiling
Expertise & Rationale: Before any complex simulation, the subject molecule must be accurately represented in a three-dimensional, energetically stable state. The initial 2D structure is insufficient for spatial analysis. This foundational step involves converting the 2D structure into a 3D conformer and then using computational methods to find its lowest energy state, which is crucial for the accuracy of all subsequent predictions, from ADMET profiling to molecular docking.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: Secure the 2D structure of this compound. The canonical SMILES representation is COC1=CC=C(C=C1)C(=O)C2=C(N=C(N=C2)Cl)Cl.
-
Convert to 3D: Use a chemical structure editor such as ChemDraw or an open-source tool like Avogadro. Import the SMILES string or draw the structure manually.
-
Generate 3D Coordinates: Employ the software's built-in 2D-to-3D conversion tool. This initial model will have idealized bond lengths and angles.
-
Energy Minimization: To achieve a realistic, low-energy conformation, perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts atomic coordinates to reduce steric strain and find a more stable structure.
-
Export Structure: Save the optimized 3D structure in a standard format, such as .mol2 or .sdf, for use in subsequent steps.
Caption: Workflow for Ligand Preparation and Optimization.
Data Presentation: Computed Physicochemical Properties
The following table summarizes key physicochemical properties, which are fundamental indicators of a molecule's potential behavior in a biological system. These values can be calculated using various cheminformatics toolkits or obtained from databases like PubChem.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 325.16 g/mol | Influences absorption and distribution; values <500 g/mol are often preferred (Lipinski's Rule of Five). |
| XLogP3 | 3.6 | Measures lipophilicity; affects solubility, membrane permeability, and metabolism. Values between 1-5 are typical for oral drugs. |
| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. Affects binding and solubility. |
| Hydrogen Bond Acceptors | 5 | The number of N or O atoms. Crucial for forming interactions with biological targets. |
| Rotatable Bond Count | 3 | A measure of molecular flexibility. Higher counts can lead to decreased bioavailability. |
| Topological Polar Surface Area (TPSA) | 59.9 Ų | Estimates the polar surface area, which correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
(Data derived from properties of similar structures and computational prediction tools)
Part 2: Early Assessment: In Silico ADMET Profiling
Expertise & Rationale: A significant percentage of promising drug candidates fail in clinical trials due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity (ADMET).[3][4] Performing in silico ADMET prediction early in the discovery pipeline is a cost-effective strategy to flag potential liabilities.[5][6] This allows for the early prioritization of compounds with a higher probability of success or guides chemical modifications to mitigate risks.[4][7]
Protocol 2: Predictive ADMET Analysis
-
Select a Prediction Tool: Utilize a reliable web-based server for ADMET prediction, such as SwissADME or pkCSM. These platforms use models built from large datasets of experimental results.
-
Input the Molecule: Submit the optimized 3D structure or the SMILES string of this compound to the server.
-
Execute Prediction: Run the analysis, which typically computes dozens of parameters related to pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Analyze and Consolidate Results: Review the output, paying close attention to key indicators like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity alerts.
-
Synthesize Data: Consolidate the most critical predictive data into a summary table for clear interpretation.
Caption: Workflow for In Silico ADMET Prediction.
Data Presentation: Predicted ADMET & Drug-Likeness Profile
| Parameter Category | Property | Predicted Outcome | Interpretation & Causality |
| Pharmacokinetics | GI Absorption | High | The molecule's physicochemical properties (e.g., moderate lipophilicity, suitable TPSA) suggest it is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | The predicted polarity and size likely prevent efficient crossing of the blood-brain barrier, which can be desirable to avoid CNS side effects. | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions, as CYP2D6 is a major enzyme in drug metabolism. This is a flag for further experimental validation. | |
| P-gp Substrate | No | The molecule is not predicted to be a substrate for P-glycoprotein, an efflux pump that can reduce drug bioavailability. | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | The molecule adheres to the Rule of Five, a widely used guideline for assessing the drug-likeness of a chemical compound. |
| Bioavailability Score | 0.55 | An empirical score based on multiple properties, suggesting good potential for oral bioavailability. | |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, which are known to cause non-specific activity in assays. This increases confidence in potential screening hits. |
(Predictions are illustrative and based on standard computational models)
Part 3: Mechanism of Action: Target Identification & Molecular Docking
Expertise & Rationale: Understanding how a molecule may exert a biological effect requires identifying a protein target. The pyrimidine scaffold is frequently found in kinase inhibitors.[8][9] Specifically, derivatives have shown activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and an attractive target for cancer therapy.[8][10][11] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target.[12][13] This provides a structural hypothesis for the molecule's mechanism of action and guides further optimization. We will use the crystal structure of human CDK2 (PDB ID: 1HCK) as our receptor model.[10][14]
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare the Receptor (CDK2):
-
Download the crystal structure of CDK2 (PDB ID: 1HCK) from the Protein Data Bank.
-
Using software like AutoDockTools (ADT) or UCSF Chimera, prepare the protein by removing water molecules and any co-crystallized ligands.[15]
-
Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.[15]
-
-
Prepare the Ligand:
-
Load the optimized 3D structure of this compound into ADT.
-
The software will automatically detect the rotatable bonds, which define the ligand's conformational flexibility during the docking process.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
Identify the ATP binding site of CDK2. This can be done by examining the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses this entire binding pocket. The size of the box should be large enough to allow the ligand to move and rotate freely within the site.
-
-
Run the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. Vina will explore various conformations and orientations of the ligand within the grid box, scoring each one.[16]
-
The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.[15]
-
-
Analyze the Results:
-
Visualize the top-ranked docking pose in complex with the CDK2 receptor using a molecular graphics program like PyMOL or UCSF Chimera.
-
Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This analysis provides insight into the structural basis of binding.
-
Caption: Step-by-step workflow for molecular docking.
Data Presentation: Predicted Docking Results against CDK2
| Pose Rank | Binding Affinity (kcal/mol) | Key Predicted Interactions with CDK2 Residues |
| 1 | -8.9 | Hydrogen Bond: Pyrimidine N atom with backbone NH of Leu83. Hydrophobic: 4-methoxyphenyl ring in hydrophobic pocket formed by Ile10, Val18, Ala31. Halogen Bond: Chlorine atom with backbone carbonyl of Gln131. |
| 2 | -8.5 | Similar interactions to Pose 1 but with a different torsion angle of the methoxyphenyl group. |
| 3 | -8.2 | Alternative hydrogen bonding pattern, possibly involving a different nitrogen on the pyrimidine ring. |
(Results are illustrative and represent a typical outcome for a pyrimidine-based kinase inhibitor.)
Part 4: Feature Abstraction: Structure-Based Pharmacophore Modeling
Expertise & Rationale: A pharmacophore model is an abstract representation of the key molecular features essential for biological activity.[17][18] These features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. By generating a pharmacophore from the most stable ligand-protein complex (from docking), we can distill the crucial interactions into a 3D query. This query can then be used for virtual screening of large compound libraries to find structurally diverse molecules that still satisfy the key binding requirements.[17][19][20]
Protocol 4: Generating a Structure-Based Pharmacophore
-
Select Input Complex: Use the top-ranked protein-ligand complex from the molecular docking results as the input.
-
Identify Key Interactions: Analyze the complex to identify the most important interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the binding.
-
Generate Pharmacophore Features: Use software (e.g., LigandScout, MOE, Schrödinger Phase) to automatically generate pharmacophoric features based on these interactions. The output will be a 3D arrangement of features.
-
An aromatic ring feature for the methoxyphenyl group.
-
A hydrogen bond acceptor feature for a pyrimidine nitrogen.
-
A hydrophobic feature corresponding to the dichloropyrimidine core.
-
-
Refine and Validate: Manually refine the model if necessary, for instance, by adding excluded volume spheres to represent the space occupied by the receptor, preventing clashes in future searches.
-
Use for Virtual Screening: The final pharmacophore model serves as a 3D filter to rapidly screen databases for compounds that match the feature arrangement, identifying potential new hits.
Caption: Workflow for structure-based pharmacophore generation.
Part 5: Dynamic Validation: Molecular Dynamics (MD) Simulation
Expertise & Rationale: Molecular docking provides a static snapshot of the binding pose. However, biological systems are dynamic. Molecular dynamics (MD) simulations provide a time-resolved view of the physical movements of atoms and molecules, allowing us to assess the stability and dynamics of the protein-ligand complex in a simulated physiological environment (i.e., in water).[21][22][23] This step is crucial for validating the docking pose and understanding how the ligand and protein adapt to each other over time.
Protocol 5: High-Level MD Simulation Workflow
-
System Preparation:
-
Force Field Parametrization: Standard force fields (e.g., AMBER, CHARMM) have parameters for proteins but not for novel small molecules.[22] The ligand, this compound, must be parameterized to assign appropriate charges and interaction terms.
-
Solvation: Place the parameterized protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Simulation Execution (using software like GROMACS or AMBER):
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes introduced during preparation.
-
Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature), allowing the system to reach thermal equilibrium.
-
Production Run: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data.[21] During this phase, the positions, velocities, and energies of all atoms are recorded at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable RMSD indicates that the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.
-
Caption: Key stages of a molecular dynamics simulation.
Conclusion
This guide has outlined a holistic and scientifically rigorous in silico workflow for the comprehensive characterization of this compound. By systematically progressing from fundamental physicochemical and ADMET predictions to sophisticated molecular docking and dynamic simulations, researchers can build a detailed, multi-dimensional profile of a novel compound's therapeutic potential. This integrated approach, grounded in established computational methodologies, enables informed decision-making, accelerates the drug discovery timeline, and provides a powerful framework for designing next-generation therapeutic agents.
References
- Molecular dynamics simulations as a guide for modulating small molecule aggreg
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
- How do you predict ADMET properties of drug candid
- Using ADMET to Move Forward from Drug Discovery to Development. (2025-06-08). Bitesize Bio.
- Small molecule force field parametrization for atomistic Molecular Dynamics simul
- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
- Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery, 1(3), 261-267.
- ADMET Prediction. Protheragen.
- ADMET prediction. Fiveable.
- ADMET Predictions. Deep Origin.
- In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. (2025). BenchChem.
- Molecular Dynamics Simulation small molecule. (2022-06-16). YouTube.
- In Silico analysis of pyrimidine derivatives as potential antibacterial agents. (2023).
- The impact of pharmacophore modeling in drug design. (2025-08-07).
- In Silico analysis of pyrimidine derivatives as potential antibacterial agents. (2023-05-19). AIP Publishing.
- Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Deriv
- Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. (2023). Nanotechnology Perceptions.
- Wang, F., Ma, Z., Li, Y., Zhu, S., Xiao, Z., Zhang, H., & Wang, Y. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81.
- MD with GROMACS for SMALL molecules.
- MD with GROMACS for SMALL molecules.
- Pharmacophore modeling in drug design. (2025-02-06). Advances in Pharmacology, 103, 313-324.
- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. (2025). BenchChem.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020-03-20). YouTube.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025-08-10).
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60.
-
Discovery of methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. (2024-12). ResearchGate.
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- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Characterization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone in Kinase Assays
Introduction: The Pursuit of Kinase Inhibitors in Modern Drug Discovery
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways.[1][2] By catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, they act as molecular switches that control cell growth, differentiation, metabolism, and apoptosis.[3] Given their central role in cellular function, dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions.[4][5] This has made kinases one of the most significant classes of "druggable" targets in modern therapeutic development.[1][2]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[5][6] These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby blocking its catalytic activity.[7] The journey from a candidate compound to a clinically approved drug is a multi-step process that begins with the crucial in vitro characterization of its activity and selectivity.[1][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial characterization of a novel compound, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone , as a potential kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, its chemical structure, featuring a dichloropyrimidine core, is found in other known kinase inhibitors. For instance, the 2,4-diamino-5-ketopyrimidines are a class of potent and ATP-competitive inhibitors targeting the cyclin-dependent kinase (CDK) family.[9][10] This structural similarity provides a strong rationale for investigating its potential as a kinase inhibitor.
These application notes will detail the necessary protocols for determining the inhibitory potency (IC50) of the compound, establishing its mechanism of action, and assessing its selectivity across a panel of kinases. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.[1]
Part 1: Initial Screening and Potency Determination (IC50)
The first step in evaluating a new compound is to determine if and how strongly it inhibits the activity of a target kinase.[1] The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. This is achieved by performing a dose-response experiment using a suitable kinase assay format.
There are numerous assay formats available, each with its own advantages and disadvantages.[2] The choice of assay often depends on the specific kinase, available reagents, and throughput requirements. For initial screening, luminescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[2][4]
Luminescence-Based Kinase Assay Protocol (ADP-Glo™ Kinase Assay as an example)
This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[4]
Principle of the Assay:
The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly synthesized ADP back to ATP, which then drives a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the initial kinase activity.
Materials:
-
This compound
-
Target Kinase (e.g., a panel of representative kinases for initial screening)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[4]
-
Include a "no inhibitor" control (DMSO only) and a positive control (a known inhibitor for the target kinase, if available).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[4]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation:
| Parameter | Recommended Value |
| Compound Stock Concentration | 10 mM in DMSO |
| Assay Plate Format | 96-well or 384-well |
| Final DMSO Concentration | < 1% |
| ATP Concentration | At or near Km for the target kinase |
| Kinase Incubation Time | 60 minutes at 30°C |
| Signal Detection Method | Luminescence |
Part 2: Mechanism of Action (MoA) Studies
Once the inhibitory potency of the compound is established, the next critical step is to understand its mechanism of action (MoA).[1] For compounds that are structurally similar to known ATP-competitive inhibitors, it is essential to verify this experimentally.
ATP Competition Assay
This assay determines whether the inhibitor competes with ATP for binding to the kinase active site. The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.
Protocol:
-
Follow the general kinase assay protocol as described in Part 1.1.
-
Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
In each experiment, perform a full dose-response curve for this compound to determine the IC50 value at that specific ATP concentration.
-
Plot the determined IC50 values against the corresponding ATP concentrations.
Data Interpretation:
-
ATP-Competitive: A linear increase in the IC50 value with increasing ATP concentration indicates that the compound is an ATP-competitive inhibitor.
-
Non-Competitive: If the IC50 value remains constant regardless of the ATP concentration, the inhibitor is non-competitive.
-
Uncompetitive: An uncompetitive inhibitor will show a decrease in IC50 with increasing ATP concentration.
Caption: Modes of kinase inhibition.
Part 3: Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity.[11] Many kinases share a high degree of similarity in their ATP-binding pockets, which can lead to off-target effects and potential toxicity.[1] Therefore, it is essential to screen the compound against a broad panel of kinases representing the human kinome.[12]
Procedure:
-
Select a Kinase Panel: Choose a commercially available kinase profiling service (e.g., from Reaction Biology, Eurofins, or MilliporeSigma) that offers screening against a large number of kinases (e.g., >400).
-
Screening Concentration: Initially, screen this compound at a single high concentration (e.g., 1 µM or 10 µM) against the entire panel.
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50% inhibition), perform full IC50 determinations to quantify the potency of the off-target interactions.
Data Presentation:
The selectivity of the compound can be visualized using a kinase dendrogram, where inhibited kinases are highlighted. A selectivity score can also be calculated to provide a quantitative measure of specificity.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target (Hypothetical) | >95% | TBD |
| Off-Target Kinase 1 | 80% | TBD |
| Off-Target Kinase 2 | 20% | >10,000 |
| ... | ... | ... |
Part 4: Cellular Assays for Target Engagement
While in vitro biochemical assays are essential for initial characterization, it is crucial to confirm that the compound can engage its target within a cellular context.[1] Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays can be used to measure the binding of the compound to the target kinase in live cells.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By systematically determining its potency, mechanism of action, and selectivity, researchers can build a comprehensive profile of the compound. Positive results from these studies would warrant further investigation, including cellular efficacy studies, in vivo pharmacokinetic and pharmacodynamic (PK/PD) analysis, and toxicity assessments, to evaluate its potential as a novel therapeutic agent.[1][8]
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- T. A. D. (2003). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. AAPS PharmSci, 5(2), E14.
-
Levitzki, A., & Gazit, A. (1995). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. PubMed. Retrieved from [Link]
-
Ahmad, W., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. Retrieved from [Link]
-
Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
S. S. and A. K. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Semantic Scholar. Retrieved from [Link]
-
PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Retrieved from [Link]
- van der Plas, S. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
-
Ambit Biosciences. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. Retrieved from [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Retrieved from [Link]
-
de Fátima, Â., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovery of methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Retrieved from [Link]
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- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. tandfonline.com [tandfonline.com]
- 8. Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 12. crossfire-oncology.com [crossfire-oncology.com]
Application Notes & Protocol for the Solubilization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Introduction: The Rationale for a Systematic Approach
This document provides a systematic, field-proven methodology for determining the optimal solvent system for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. The protocols herein are grounded in fundamental principles of solubility and adhere to the standards outlined in authoritative pharmaceutical guidelines, such as the United States Pharmacopeia (USP).[1][2][3][4][5] The core principle is to first screen a range of solvents of varying polarities to qualitatively assess solubility, and then to perform a quantitative analysis to determine the equilibrium solubility in the most promising candidates. This data-driven approach ensures the preparation of accurate and stable stock solutions for research applications.
Pre-Protocol Considerations: Safety & Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the constituent chemical moieties suggest necessary precautions. Dichloropyrimidine derivatives can be irritants to the skin and eyes and may be harmful if ingested or inhaled. Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
Mandatory PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of fine particulates.
The Principle of "Like Dissolves Like": A Predictive Framework
The initial selection of solvents is guided by the principle that a solute will dissolve best in a solvent of similar polarity.[6] The structure of this compound contains both polar (carbonyl group, nitrogen atoms in the pyrimidine ring, ether linkage) and non-polar (dichlorophenyl group, aromatic rings) regions. This suggests that a range of solvents, from non-polar aprotic to polar aprotic, should be evaluated. Polar protic solvents like water are expected to be poor solvents for this compound on its own.
The following diagram illustrates the decision-making workflow for solvent selection, starting from this fundamental principle.
Caption: Workflow for systematic solubility determination.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly identify a shortlist of potential solvents for this compound.
Materials:
-
This compound
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
A selection of solvents (see Table 1)
Procedure:
-
Weigh approximately 1-2 mg of the compound into a series of labeled vials.
-
Add 100 µL of a selected solvent to the first vial.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound has completely dissolved, add another 100 µL of solvent (total 200 µL) and repeat steps 3 and 4. Continue this process to estimate the approximate solubility.
-
If the compound does not dissolve in the initial 100 µL, the solvent is likely a poor choice.
-
Record observations in a table similar to Table 1.
Table 1: Solvent Selection for Initial Screening
| Solvent Class | Example Solvents | Expected Efficacy Rationale | Visual Solubility Observation (Example) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, effective for a wide range of organic compounds. A common first choice.[7] | Soluble |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, good for compounds with polar functional groups. | Soluble | |
| Acetonitrile (ACN) | Lower polarity than DMSO/DMF, often used in chromatography. | Sparingly Soluble | |
| Ethers | Tetrahydrofuran (THF) | Moderately polar, good for dissolving many organic solids. | Soluble |
| Chlorinated | Dichloromethane (DCM) | Non-polar aprotic, effective for compounds with significant non-polar character. | Soluble |
| Chloroform | Similar to DCM. | Soluble | |
| Alcohols | Ethanol, Methanol | Polar protic solvents; may be less effective alone but useful as co-solvents.[7] | Sparingly Soluble |
| Non-Polar | Toluene, Hexanes | Unlikely to be effective given the polar groups, but included for comprehensive screening. | Insoluble |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Expected to be a very poor solvent, confirming the need for an organic solvent or co-solvent system. | Insoluble |
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in the most promising solvents identified in Protocol 1. This method is considered the "gold standard" for thermodynamic solubility measurement.[8]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DCM, THF)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean analysis vial. This step is crucial to remove any fine, undissolved particulates.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL.
-
Protocol 3: Preparation of a Standard Stock Solution
Objective: To prepare a stock solution of a known concentration for use in biological assays or other experiments.
Rationale: Based on the likely high solubility in solvents like DMSO, a high-concentration stock solution can be prepared and then diluted into aqueous buffers for final experimental use. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the experimental system (typically <1%, often <0.1%).
Procedure (Example for a 10 mM DMSO Stock Solution):
-
Calculate Required Mass:
-
Determine the molecular weight (MW) of this compound.
-
Use the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Example: For 10 mL of a 10 mM stock solution (MW assumed ~321.16 g/mol ): Mass = 0.010 mol/L * 0.010 L * 321.16 g/mol * 1000 mg/g = 3.21 mg
-
-
Dissolution:
-
Accurately weigh the calculated mass of the compound into an appropriate-sized, sterile vial.
-
Add a portion of high-purity DMSO (e.g., 8 mL for a final volume of 10 mL).
-
Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but care should be taken to avoid degradation.
-
-
Final Volume Adjustment:
-
Once fully dissolved, add DMSO to reach the final desired volume (10 mL).
-
Mix thoroughly to ensure a homogenous solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Troubleshooting & Advanced Considerations
-
Precipitation upon Dilution: If the compound precipitates when the organic stock solution is diluted into an aqueous buffer, this indicates that the final concentration exceeds its solubility in the mixed-solvent system. To mitigate this, either decrease the final concentration or investigate the use of solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins in the final aqueous medium.
-
Co-Solvent Systems: If solubility in a single solvent is insufficient for the desired stock concentration, a co-solvent system may be necessary.[7] For example, a mixture of DMSO and ethanol might offer different solubility properties. This requires empirical testing similar to the protocols outlined above.
-
pH-Dependent Solubility: While not expected to be a primary factor for this molecule, if ionizable groups were present, solubility would need to be tested across a range of physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[10]
Conclusion
This document provides a comprehensive and scientifically grounded framework for dissolving this compound. By first conducting a systematic qualitative and quantitative solubility assessment, researchers can confidently select the optimal solvent system. This methodical approach is fundamental to ensuring the accuracy and reproducibility of subsequent scientific investigations, forming the bedrock of reliable drug development and research.
References
-
USP-NF. <1236> Solubility Measurements. United States Pharmacopeial Convention. [Link]
-
USP-NF Abstract. <1236> Solubility Measurements. United States Pharmacopeial Convention. [Link]
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gmp-compliance.org. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
gmp-compliance.org. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
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Nano-Sys. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]
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FasterCapital. Best Practices For Stock Solutions. [Link]
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
- Williams, H. D., et al. (2013). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 453(1), 101-115.
-
ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. In Green Chemistry Series. [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
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Application Notes and Protocols: (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
A Guide for Investigators in Cancer Biology and Drug Discovery
Prepared by a Senior Application Scientist, this document provides a comprehensive technical guide for researchers utilizing (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone as a research tool. This guide is structured to provide not just procedural steps, but also the scientific rationale and expected outcomes based on the current understanding of its chemical class.
Introduction: A Novel Pyrimidine Derivative for Cancer Research
This compound (CAS No. 1245646-55-2) is a synthetic compound belonging to the pyrimidine class of molecules.[1][2] While direct biological studies on this specific molecule are not extensively published, its structural motifs are present in several well-characterized bioactive compounds. The core structure, a substituted pyrimidine, is a key pharmacophore in a multitude of clinically relevant drugs, particularly in oncology.
Structurally related pyrimidine derivatives have demonstrated potent inhibitory activity against key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[3][4] Furthermore, the presence of the methoxyphenyl methanone group is also found in compounds known to interfere with microtubule dynamics.[5][6] Therefore, this compound is a compound of significant interest for researchers investigating cell cycle regulation, microtubule dynamics, and novel anticancer therapeutic strategies.
This document will provide an overview of the hypothesized mechanisms of action, suggested starting concentrations for in vitro studies, and detailed protocols for investigating the biological activity of this compound.
Hypothesized Mechanisms of Action
Based on the activities of structurally analogous compounds, two primary mechanisms of action are proposed for this compound:
Inhibition of Cyclin-Dependent Kinases (CDKs)
The 2,4-diamino-5-ketopyrimidine core is a critical structure for potent, ATP-competitive inhibition of CDKs.[3][4] For instance, the compound R547, which shares the pyrimidine-methanone backbone, is a potent inhibitor of CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range.[3] These kinases are fundamental regulators of cell cycle progression, and their deregulation is a hallmark of many cancers.[3][4]
Inhibition of CDKs by a small molecule like this compound would be expected to induce cell cycle arrest, leading to an accumulation of cells in specific phases of the cell cycle (e.g., G1/S or G2/M), and ultimately trigger apoptosis.
Caption: Hypothesized CDK Inhibition Pathway.
Disruption of Microtubule Polymerization
Compounds containing a (4-methoxyphenyl)methanone moiety have been shown to inhibit tubulin polymerization by binding to the colchicine site.[5][7] This disruption of microtubule dynamics leads to a mitotic arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis.[5] The phenstatin family of compounds, which includes (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, are known cytotoxic agents that act through this mechanism.[5][6]
Data Presentation: Starting Points for In Vitro Studies
The following table provides suggested starting concentrations for in vitro experiments based on data from structurally related compounds. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Parameter | Suggested Starting Range | Rationale / Reference Compound |
| Cell Viability (IC50) | 0.01 µM - 10 µM | Based on the potent cytotoxicity of related CDK and tubulin inhibitors.[3][5][6] |
| In Vitro Kinase Assay (IC50) | 0.001 µM - 1 µM | R547, a related CDK inhibitor, has Ki values in the low nanomolar range.[3] |
| Cell Cycle Analysis | 0.1 µM - 5 µM | Effective concentrations for inducing cell cycle arrest in related compounds.[5] |
| Apoptosis Induction | 0.1 µM - 5 µM | Concentrations that trigger apoptosis in similar chemical classes.[5] |
Experimental Protocols
The following protocols are provided as a starting point for characterizing the biological activity of this compound.
Cell Viability Assay (MTT or similar)
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed your cancer cell line of interest (e.g., HCT116, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of the compound on a specific kinase, such as CDK2/Cyclin A.
Protocol:
-
Reagents: Obtain recombinant active CDK2/Cyclin A enzyme, a suitable substrate (e.g., Histone H1), and ³²P-ATP or use a commercial non-radioactive kinase assay kit.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, set up the kinase reaction with the following components: kinase buffer, CDK2/Cyclin A, substrate, and varying concentrations of this compound (e.g., 0.001 µM to 10 µM).
-
Initiation: Start the reaction by adding ATP (spiked with ³²P-ATP if using the radioactive method).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the detection procedure of the commercial kit (e.g., luminescence, fluorescence, or absorbance).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Trustworthiness and Self-Validating Systems
To ensure the validity of your results, each protocol should incorporate the following controls:
-
Vehicle Control: In all cellular assays, a DMSO-only control at the same final concentration used for the compound dilutions is essential to account for any solvent effects.
-
Positive Control: Use a known inhibitor of the hypothesized target (e.g., a known CDK inhibitor like R547 or a known tubulin inhibitor like paclitaxel) as a positive control to validate the assay system.
-
Untreated Control: A group of cells that do not receive any treatment should be included to establish a baseline for cell viability and proliferation.
-
Dose-Response: Always perform experiments over a range of concentrations to establish a clear dose-dependent effect.
By including these controls, you create a self-validating experimental system that enhances the trustworthiness and reproducibility of your findings.
Conclusion
This compound represents a promising research tool for the investigation of novel anticancer mechanisms. Based on the activity of structurally related compounds, it is hypothesized to function as an inhibitor of cyclin-dependent kinases and/or microtubule polymerization. The protocols and guidelines provided in this document offer a robust starting point for elucidating its specific biological activities and potential as a therapeutic lead compound.
References
-
Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]
-
Pettit, G. R., Toki, B. E., Herald, D. L., Verdier-Pinard, P., Boyd, M. R., Hamel, E., & Pettit, R. K. (1998). Antineoplastic agents. 388. Synthesis of phenstatin phosphate. Journal of medicinal chemistry, 41(10), 1688–1695. [Link]
-
Leal, A. S., de Lavor, É. M., de Oliveira, V. L., de Almeida, A. C., de Moraes, M. O., de Moraes, M. E., ... & Pessoa, C. (2013). (4-Methoxyphenyl)(3, 4, 5-trimethoxyphenyl) methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and applied pharmacology, 272(1), 117–126. [Link]
-
Edler, M. C., Gussio, R., unattractive, J., & Hamel, E. (2002). The N-(4-methoxyphenyl)-N, 2, 6-trimethyl-6, 7-dihydro-5H-cyclopenta [d] pyrimidin-4-aminium salt: a potent, water-soluble, and orally bioavailable antimitotic agent that binds to the colchicine site in tubulin. Molecular cancer therapeutics, 1(9), 731–738. [Link]
-
Hale, J. J., Yan, L., & Debenham, J. S. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2, 4-dichlorophenyl)-2, 2-dimethyl-3, 4-dihydro-2H-pyrano [2, 3-b] pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of medicinal chemistry, 53(10), 4028–4037. [Link]
-
ResearchGate. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. (n.d.). Retrieved from [Link]
- Google Patents. Process for preparing 4,6-dichloro-pyrimidine. (n.d.).
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ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (n.d.). Retrieved from [Link]
-
ResearchGate. Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. (n.d.). Retrieved from [Link]
-
Li, L., Zhang, Y., & Liu, H. (2018). Design and synthesis of 2-(4, 5, 6, 7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly (ADP-ribose) polymerase (PARP) inhibitors. European journal of medicinal chemistry, 145, 184–200. [Link]
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Application Notes and Protocols for Cell-Based Assays with (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of the novel pyrimidine derivative, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone (hereafter designated as DCPM). Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Derivatives of this class have been shown to exhibit a wide range of anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] This guide details robust, cell-based protocols to elucidate the cytotoxic and mechanistic properties of DCPM, establishing a foundational understanding of its potential as an anticancer agent. We present methodologies for assessing cytotoxicity, cell cycle perturbation, and apoptosis induction, underpinned by the scientific rationale for each experimental choice.
Introduction: The Rationale for Investigating DCPM
The pyrimidine heterocycle is a privileged structure in drug discovery, with many derivatives demonstrating potent antiproliferative effects across various cancer cell lines.[6][7] The structural motif of DCPM, featuring a dichloropyrimidine core linked to a methoxyphenyl methanone, suggests a potential for interaction with key cellular targets involved in cell proliferation and survival. The methoxyphenyl methanone moiety, for instance, is found in compounds known to interfere with microtubule dynamics, a validated anticancer strategy.[5][8]
Given this structural precedent, it is hypothesized that DCPM may exert anticancer effects by inducing cell cycle arrest and apoptosis. This guide provides the experimental framework to test this hypothesis, beginning with a primary assessment of cytotoxicity to determine the compound's potency and concluding with mechanistic assays to dissect its mode of action.
Foundational Assay: Determining Cytotoxicity via Tetrazolium Reduction (MTT Assay)
Expertise & Rationale
The initial and most critical step in evaluating a potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. This provides a reliable measure of cytotoxicity and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key parameter for comparing compound potency. We recommend screening against a panel of cancer cell lines from diverse origins (e.g., lung, breast, colon) alongside a non-cancerous cell line to assess for potential tumor selectivity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution of DCPM in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to start with is 100 µM down to 0.1 µM.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared DCPM dilutions (or vehicle control medium) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Mechanistic Assay I: Cell Cycle Analysis by Flow Cytometry
Expertise & Rationale
Many potent anticancer agents, including pyrimidine-based CDK inhibitors, function by disrupting the orderly progression of the cell cycle, often causing arrest at the G2/M or G1 phase, which can subsequently trigger apoptosis.[4] Determining the effect of DCPM on cell cycle distribution is therefore a critical step in elucidating its mechanism. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry. An accumulation of cells in a specific phase following treatment with DCPM indicates cell cycle arrest.
Signaling Pathway: Cell Cycle Regulation
Caption: The cell cycle and potential points of arrest by DCPM.
Detailed Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight. Treat the cells with DCPM at concentrations corresponding to 1X and 2X the predetermined IC₅₀ value for 24 hours. Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) and the appropriate fluorescence channel for PI (e.g., FL2 or PE-Texas Red).
-
Data Analysis: Gate on the single-cell population using an FSC-A vs FSC-H plot. Analyze the DNA content histogram of the single cells using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanistic Assay II: Quantifying Apoptosis with Caspase-Glo® 3/7 Assay
Expertise & Rationale
A desired outcome for an anticancer therapeutic is the induction of programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases, responsible for the cleavage of cellular proteins that leads to the morphological and biochemical changes associated with apoptosis. Several pyrimidine derivatives have been shown to induce apoptosis via caspase activation.[2] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based assay that measures the activity of these two caspases. The assay provides a proluminescent caspase-3/7 substrate which is cleaved upon activation of the caspases, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.
Signaling Pathway: Apoptosis Induction
Caption: Simplified apoptotic pathway and the role of Caspase-3/7.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well in 80 µL of medium. This format is essential for luminescence-based assays to maximize signal and prevent crosstalk.
-
Adherence and Treatment: Incubate for 24 hours to allow adherence. Treat cells with 20 µL of 5X DCPM solution (at IC₅₀ and 2X IC₅₀ concentrations) for a duration determined by time-course experiments (e.g., 6, 12, or 24 hours). Include vehicle controls and a positive control (e.g., staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by dividing the relative light units (RLU) of treated samples by the RLU of the vehicle control samples after subtracting background luminescence (from wells with medium only).
Data Summary and Interpretation
To facilitate a clear understanding of the compound's profile, the quantitative data from the described assays should be summarized. The table below presents a hypothetical data set for DCPM, illustrating how the results can be structured for easy comparison and interpretation.
| Parameter | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | NHDF (Normal Fibroblast) |
| IC₅₀ (µM) from MTT Assay | 5.2 | 8.1 | 3.5 | > 50 |
| Cell Cycle Arrest (at 24h) | G2/M Accumulation | G2/M Accumulation | G2/M Accumulation | No significant change |
| % Cells in G2/M (at IC₅₀) | 65% | 58% | 72% | 25% |
| Caspase-3/7 Activation (Fold Change at 24h) | 4.5-fold | 3.8-fold | 6.2-fold | 1.2-fold |
Interpretation: The hypothetical data suggest that DCPM is a potent cytotoxic agent against multiple cancer cell lines with a favorable selectivity index compared to a non-cancerous cell line. The compound consistently induces G2/M phase cell cycle arrest, which is followed by a significant activation of executioner caspases, indicating that the induced cell death proceeds via apoptosis.
References
-
Al-Omair, M. A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
-
Anwar, M. M., et al. (2016). Pyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2009). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. Available at: [Link]
-
Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]
-
Bezerra, D. P., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Available at: [Link]
-
de Moraes, M. O., et al. (2009). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. ResearchGate. Available at: [Link]
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- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: As of the latest literature review, no direct in vivo studies, pharmacokinetic, or toxicological data for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone have been published. The following application notes and protocols are constructed based on a theoretical framework derived from the known biological activities of structurally related pyrimidine and methanone derivatives. This document is intended to serve as a strategic guide for initiating in vivo research on this novel compound, not as an established protocol. All proposed studies must be preceded by comprehensive in vitro characterization and conducted in strict accordance with institutional and national ethical guidelines for animal research.
Introduction and Scientific Rationale
This compound is a novel chemical entity whose biological activities are yet to be fully elucidated. However, its core structure, featuring a dichloropyrimidine ring linked to a methoxyphenyl methanone, shares motifs with compounds known to possess potent anticancer properties. Pyrimidine derivatives are integral to a variety of biologically active molecules, including some with antidiabetic, anti-inflammatory, and antitumor activities.[1]
Notably, compounds with a diaminopyrimidine core have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Deregulation of CDKs is a common feature in many human cancers, making them a key target for cancer therapy.[1][2] For instance, methanone (R547) has demonstrated significant in vivo efficacy in colorectal tumor xenograft models and has advanced to Phase I clinical trials.[2]
Furthermore, other methanone-containing compounds, such as (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), have been shown to exhibit antitumor effects by acting as tubulin polymerization inhibitors.[3][4][5][6] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] PHT has shown promising results in sarcoma 180-inoculated mice, with tumor inhibition rates of up to 48.2% at a dose of 40 mg/kg, and it appears to have a manageable toxicity profile.[3][6]
Given these precedents, it is plausible that this compound may exert anticancer effects through one or more of these mechanisms. The following sections provide a comprehensive guide to designing and executing initial in vivo studies to explore this potential.
Postulated Mechanisms of Action
Based on the available data for structurally analogous compounds, two primary signaling pathways are hypothesized as potential targets for this compound.
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrimidine core of the molecule suggests a potential for ATP-competitive inhibition of CDKs. This would lead to cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Caption: Postulated CDK Inhibition Pathway.
Tubulin Polymerization Inhibition
The methanone component, similar to phenstatins, may bind to the colchicine site on tubulin, preventing microtubule polymerization. This disruption of the cytoskeleton would induce mitotic arrest and apoptosis.
Caption: Postulated Tubulin Inhibition Pathway.
Preclinical In Vivo Study Design
A phased approach is recommended for the in vivo evaluation of this compound, starting with tolerability and pharmacokinetics before moving to efficacy studies.
Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)
The initial step is to determine the MTD and basic pharmacokinetic profile of the compound.
Protocol 1: Acute Tolerability and MTD Study
-
Animal Model: Healthy, 6-8 week old BALB/c or C57BL/6 mice. Use both male and female animals.
-
Compound Formulation: Based on solubility data (to be determined in vitro), prepare a formulation suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30, 100, 300 mg/kg). The dose range should be informed by any available in vitro cytotoxicity data.
-
Administration: Administer a single dose of the compound.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight.
Protocol 2: Preliminary Pharmacokinetic Study
-
Animal Model: Healthy, cannulated Sprague-Dawley rats or BALB/c mice.
-
Administration: Administer a single, well-tolerated dose of the compound via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. This information is crucial for designing the dosing schedule in efficacy studies.
Phase 2: Xenograft Efficacy Studies
Once the MTD and a suitable dosing regimen are established, the antitumor efficacy of the compound can be evaluated in a xenograft model.
Protocol 3: Human Tumor Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line that has shown high sensitivity to the compound in in vitro proliferation assays. For example, the HCT116 colorectal cancer cell line is commonly used.[2]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer the compound at one or more doses below the MTD (e.g., MTD and MTD/2) according to the schedule determined from PK studies (e.g., once daily). The control group should receive the vehicle only. A positive control group with a standard-of-care agent can also be included.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups to the control group.
Caption: Experimental Workflow for a Xenograft Study.
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and concise format.
Table 1: Hypothetical In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD | 1850 ± 250 | - | +5.2 |
| Compound A | 25 | QD | 980 ± 150 | 47.0 | -3.1 |
| Compound A | 50 | QD | 460 ± 90 | 75.1 | -8.5 |
| Positive Control | 15 | QOD | 620 ± 110 | 66.5 | -6.4 |
Data are hypothetical and for illustrative purposes only.
Concluding Remarks
The structural features of this compound suggest it is a promising candidate for investigation as an anticancer agent. The protocols outlined in this document provide a strategic framework for its initial in vivo evaluation. A thorough understanding of its tolerability, pharmacokinetic profile, and efficacy in relevant cancer models will be critical in determining its potential for further development. It is imperative that these studies are designed with scientific rigor and a commitment to the ethical treatment of research animals.
References
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Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549-6560. [Link]
-
Magalhães, H. I., Bezerra, D. P., Cavalcanti, B. C., Wilke, D. V., Rotta, R., de Lima, D. P., ... & Pessoa, C. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer chemotherapy and pharmacology, 68(3), 645-653. [Link]
-
Magalhães, H. I. F., Cavalcanti, B. C., Bezerra, D. P., Wilke, D. V., Paiva, J. C. G., Rotta, R., ... & Pessoa, C. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 2048-2053. [Link]
-
Bezerra, D. P., Castro, F. O., Alves, A. P. N. N., Pessoa, C., Moraes, M. O., Silveira, E. R., ... & Costa-Lotufo, L. V. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and applied pharmacology, 272(1), 117-126. [Link]
- Google Patents. (2008). Synthetic method of 4, 6- dichloro-5-(2-methoxyphenoxy) -2, 2'-bipyrimidine. CN101279948A.
-
Magalhães, H. I. F., Bezerra, D. P., Cavalcanti, B. C., Wilke, D. V., Rotta, R., de Lima, D. P., ... & Pessoa, C. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(3), 645-653. [Link]
-
ResearchGate. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. [Link]
-
Li, L., Hamel, E., Cofield, D. J., & Lee, D. (2012). Synthesis and biological activities of (R)- and (S)-N-(4-methoxy-phenyl)-N, 2, 6-trimethyl-6, 7-dihydro-5H-cyclopenta [d] pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents. Bioorganic & medicinal chemistry letters, 22(13), 4254-4257. [Link]
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- 6. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the identification of molecular targets for the novel compound, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. The protocols outlined herein are designed for researchers engaged in drug discovery and chemical biology who have identified a compound with a desirable phenotype and seek to elucidate its mechanism of action through target deconvolution. We present a multi-pronged approach leveraging both affinity-based chemical proteomics and the Cellular Thermal Shift Assay (CETSA) to identify and validate protein targets in a cellular context. This guide emphasizes the rationale behind experimental design, provides step-by-step protocols, and includes troubleshooting and data interpretation strategies to ensure robust and reproducible results.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of compounds that modulate complex cellular processes without prior knowledge of a specific molecular target. However, the critical next step, target deconvolution, remains a significant bottleneck.[1][2] Identifying the specific protein(s) with which a small molecule interacts is paramount for understanding its mechanism of action, optimizing its therapeutic potential, and anticipating potential off-target effects.
The compound of interest, this compound, possesses structural motifs, such as the pyrimidine core, that are present in known bioactive molecules, including kinase inhibitors.[3][4] For the purpose of this guide, we will proceed under the hypothetical scenario that this compound has demonstrated potent anti-proliferative effects in a cancer cell line of interest, and the primary objective is to identify its direct molecular target(s).
Two orthogonal and complementary state-of-the-art methodologies will be detailed:
-
Affinity-Based Protein Profiling (AfBPP): This technique involves the design and synthesis of a chemical probe derived from the parent compound.[5] This probe is used to selectively capture binding partners from a cell lysate, which are then identified by mass spectrometry.[6][7]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying direct target engagement in intact cells and tissues.[8][9][10] It is based on the principle that ligand binding stabilizes a protein to thermal denaturation.[11][12]
By combining these approaches, researchers can generate a high-confidence list of putative targets and validate their engagement in a physiologically relevant environment.
Strategic Overview: A Multi-Modal Approach to Target ID
Our proposed workflow for the target identification of this compound is a sequential, multi-step process designed to maximize the probability of success while incorporating rigorous validation at each stage.
Caption: High-level workflow for target identification.
Phase 1: Affinity Probe Development and Validation
The success of affinity-based proteomics hinges on a well-designed chemical probe. The probe must retain the biological activity of the parent compound while incorporating a linker and a reporter tag (e.g., biotin) for enrichment.[7]
Probe Design Strategy
Analysis of the this compound structure suggests several potential points for linker attachment. The goal is to append the linker at a position that does not disrupt the key pharmacophoric interactions with the target protein. Given the dichloropyrimidine core, one of the chlorine atoms presents a suitable handle for nucleophilic substitution to introduce a linker with a terminal amine or alkyne. The 4-methoxyphenyl group could also be a potential attachment point, but modification here is more likely to affect binding.
Caption: General strategy for probe design.
Protocol: Synthesis of a Biotinylated Affinity Probe
This protocol outlines a potential synthetic route. The choice of linker length and composition is critical and may require optimization. A polyethylene glycol (PEG) linker is often used to enhance solubility and minimize non-specific binding.
Materials:
-
This compound
-
Amino-PEG-Biotin
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard organic synthesis glassware and purification equipment (HPLC, etc.)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add Amino-PEG-Biotin (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at 50-70 °C and monitor by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final biotinylated probe.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol: Validation of Probe Activity
It is crucial to confirm that the synthesized probe retains the biological activity of the parent compound.
-
Prepare stock solutions of the parent compound and the biotinylated probe in DMSO.
-
Using the same cancer cell line and anti-proliferative assay (e.g., MTT, CellTiter-Glo®) from the initial phenotypic screen, determine the IC50 values for both compounds.
-
Acceptance Criterion: The IC50 of the probe should be no more than 5-10 fold higher than the parent compound. A significant loss of activity suggests that the linker attachment interferes with target binding.
Phase 2: Affinity-Based Protein Profiling (AfBPP)
With a validated probe, the next step is to identify its interacting proteins from a complex biological sample.
Protocol: Affinity Pulldown and On-Bead Digestion
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Validated biotinylated probe
-
Parent compound (for competition experiment)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
Procedure:
-
Cell Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
-
Probe Incubation: Dilute the cell lysate to 1-2 mg/mL. Aliquot the lysate for the following conditions:
-
Probe only: Incubate with the biotinylated probe (final concentration typically 1-10 µM).
-
Competition: Pre-incubate the lysate with an excess (e.g., 50-100 fold) of the parent compound for 1 hour before adding the biotinylated probe.
-
Beads only: No probe or compound added (negative control).
-
-
Incubate the samples for 1-2 hours at 4°C with gentle rotation.
-
Capture: Add pre-washed streptavidin magnetic beads to each sample and incubate for 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3x with lysis buffer, 3x with high salt buffer, 3x with PBS) to remove non-specific binders.
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with IAA (55 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a solution containing 50% acetonitrile and 0.1% formic acid. Pool the eluates.
-
Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Data Analysis and Hit Prioritization
The goal of the data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the controls.
| Metric | Description | Significance |
| Fold Change | Ratio of protein abundance (Probe / Competition) | A high fold change indicates specific binding. |
| p-value | Statistical significance of the enrichment | A low p-value (<0.05) suggests the enrichment is not due to random chance. |
Hit Prioritization:
True targets should exhibit a significant fold-change and a low p-value. A volcano plot is an effective way to visualize these results. Proteins in the upper right quadrant are high-confidence candidates.
Caption: Example Volcano Plot for Hit Identification.
Phase 3: Target Validation with CETSA
Affinity proteomics identifies potential binding partners, but CETSA can confirm direct target engagement in the native cellular environment.[8][9]
Protocol: CETSA Melt Curve
The initial CETSA experiment generates a "melt curve" to determine the thermal stability of a target protein in the presence and absence of the compound.
Materials:
-
Intact cells
-
Parent compound and vehicle (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for the protein of interest (for Western blotting) or equipment for MS-based detection.
-
PCR thermal cycler
Procedure:
-
Treat cultured cells with the parent compound at a fixed, high concentration (e.g., 10-20x IC50) or vehicle for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and analyze the amount of soluble target protein by Western blot or other quantitative proteomic methods.
-
Plot the relative amount of soluble protein against temperature to generate the melt curves. A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization.
Protocol: Isothermal Dose-Response (ITDR) CETSA
Once a thermal shift is confirmed, an ITDR experiment is performed to demonstrate dose-dependent engagement.
Procedure:
-
From the melt curve, select a temperature that shows a significant difference in soluble protein between the vehicle and compound-treated samples (often near the Tagg of the vehicle-treated protein).
-
Treat cells with a range of concentrations of the parent compound.
-
Heat all samples at the single, pre-determined temperature for 3 minutes.
-
Process the samples as described for the melt curve (lysis, centrifugation, analysis).
-
Plot the amount of soluble protein as a function of compound concentration. This allows for the determination of an EC50 value for target engagement in cells.
| Parameter | Description | Expected Outcome for Target Engagement |
| Melt Curve | Protein solubility vs. Temperature | Rightward shift in the curve with compound treatment. |
| ITDR Curve | Protein solubility vs. Compound Conc. | A sigmoidal curve demonstrating dose-dependent stabilization. |
Conclusion and Future Directions
The combination of affinity-based protein profiling and CETSA provides a robust framework for the high-confidence identification and validation of targets for this compound.[6][7][8] Positive identification of a target through these methods opens the door to subsequent mechanistic studies, including enzymatic assays with recombinant protein, structural biology efforts to determine the binding mode, and genetic approaches (e.g., CRISPR/Cas9 knockout) to confirm the target's role in the observed phenotype. This systematic approach is integral to advancing a compound from a phenotypic hit to a validated lead with a well-understood mechanism of action.
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A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]
-
Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
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Drug target deconvolution by chemical proteomics. PubMed. [Link]
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A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
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End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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General schemes of affinity‐based protein profiling. a) The compounds... ResearchGate. [Link]
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Protocols. Broad Institute. [Link]
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Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC - PubMed Central. [Link]
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Proteomics. Wikipedia. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. PMC - NIH. [Link]
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
-
(PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. ResearchGate. [Link]
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC - NIH. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity | Request PDF. ResearchGate. [Link]
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Application Notes and Protocols for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the handling and storage of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone powder based on the chemical properties of its constituent functional groups (dichloropyrimidine and methoxyphenyl ketone) and data from structurally related compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 1245646-55-2) was publicly available at the time of writing. Therefore, it is imperative to obtain and consult the official SDS from your supplier before any handling or use of this substance. The information herein should be used as a supplementary resource to a comprehensive risk assessment.
Introduction
This compound is a compound of significant interest in medicinal chemistry and drug development, likely as a key intermediate in the synthesis of targeted therapeutics. Its structure, combining a reactive dichloropyrimidine core with a methoxyphenyl ketone moiety, suggests its potential utility in constructing complex molecular architectures. The dichloropyrimidine group is a well-known pharmacophore and a versatile synthetic handle, while the methoxyphenyl group can influence pharmacokinetic and pharmacodynamic properties.
These application notes provide a detailed framework for the safe handling and optimal storage of this compound in a powdered form, ensuring its integrity for research and development activities. The protocols are designed to be self-validating by explaining the scientific rationale behind each recommendation, fostering a culture of safety and experimental reproducibility.
Hazard Assessment and Chemical Properties
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on an analysis of related compounds, a composite hazard profile for this compound can be inferred.
2.1. Physicochemical Data
| Property | Inferred Value/Information | Source/Rationale |
| CAS Number | 1245646-55-2 | VEGSCI Inc.[1] |
| Molecular Formula | C₁₂H₈Cl₂N₂O₂ | Derived from structure |
| Appearance | Likely a white to off-white or pale yellow crystalline solid | Based on related methoxyphenyl ketones and dichloropyrimidine derivatives.[2] |
| Stability | Stable under recommended storage conditions. Potential sensitivity to light and moisture. May react with strong oxidizing agents. | Inferred from properties of methoxyphenyl ketones and dichloropyrimidines.[2][3] |
2.2. Toxicological and Hazard Profile (Inferred)
The primary hazards are anticipated to stem from the dichloropyrimidine moiety, which is often associated with corrosive and irritant properties.
-
Skin and Eye Contact: Based on SDS for various dichloropyrimidines, this compound is predicted to be a skin and eye irritant, and potentially corrosive, capable of causing severe burns.[2][4]
-
Inhalation: Inhalation of the powder may cause respiratory tract irritation.[2][5]
-
Ingestion: May be harmful if swallowed.[5]
It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to avoid exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure.
3.1. Standard PPE
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
3.2. Enhanced Precautions for Weighing and Transfer
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or a glove box, a NIOSH-approved respirator with a particulate filter (N95 or higher) is strongly recommended to prevent inhalation.
Caption: Recommended storage conditions and incompatibilities.
Emergency Procedures
6.1. Accidental Release
-
Evacuate: Immediately evacuate the area if the spill is large or if there is significant dust in the air.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or vermiculite.
-
Collect: Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
6.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4]* Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [3][5]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]
References
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PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). (4-METHOXYPHENYL)(PHENYL)METHANONE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved from [Link]
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ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]
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ResearchGate. (2006). ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. Retrieved from [Link]
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Application Notes and Protocols: (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone in the Drug Discovery Pipeline
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a versatile framework for designing inhibitors of enzymes such as kinases and polymerases.[3] The specific compound, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone , represents a promising, albeit underexplored, starting point for drug discovery campaigns. The dichloropyrimidine core offers two reactive sites for chemical modification, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR). The 4-methoxyphenyl group is a common feature in many biologically active compounds, potentially contributing to target affinity and favorable pharmacokinetic properties.
This guide provides a comprehensive overview of the potential applications of this compound in a drug discovery pipeline. We will explore its synthetic strategy, hypothesize potential mechanisms of action based on structural analogues, and provide detailed protocols for its characterization and evaluation as a therapeutic candidate.
I. Synthesis and Characterization
The synthesis of this compound, while not explicitly detailed in the literature, can be logically deduced from established methods for the preparation of dichloropyrimidines and related ketones. A plausible synthetic route involves the Friedel-Crafts acylation of anisole with 4,6-dichloropyrimidine-5-carbonyl chloride. The latter can be prepared from 4,6-dihydroxypyrimidine-5-carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbonyl chloride
-
To a stirred suspension of 4,6-dihydroxypyrimidine-5-carboxylic acid (1 equivalent) in thionyl chloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4,6-dichloropyrimidine-5-carbonyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a solution of anisole (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) portion-wise.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of crude 4,6-dichloropyrimidine-5-carbonyl chloride (1 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Aromatic protons from the methoxyphenyl and pyrimidine rings. A singlet for the methoxy group protons. |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, aromatic carbons, and the methoxy carbon. |
| LC-MS | Purity assessment and mass determination | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| HRMS | Exact mass determination | Provides the elemental composition and confirms the molecular formula. |
II. Hypothesized Mechanisms of Action and Therapeutic Targets
The chemical structure of this compound suggests several potential mechanisms of action and therapeutic targets, primarily in the realm of oncology.
A. Kinase Inhibition
The pyrimidine core is a well-established scaffold for kinase inhibitors.[5][6] Many approved cancer drugs, such as Imatinib and Gefitinib, feature a pyrimidine or a related heterocyclic core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases. A notable example is the CDK inhibitor R547, which has a similar 5-benzoyl-pyrimidine structure.[5] Deregulation of cyclin-dependent kinases (CDKs) is a frequent event in many human cancers, making them attractive therapeutic targets.[5]
Caption: Competitive kinase inhibition by the target compound.
B. Tubulin Polymerization Inhibition
Another plausible mechanism of action is the inhibition of tubulin polymerization. A structurally related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[7][8] This compound belongs to the phenstatin family, which are known to bind to the colchicine site on tubulin.[7] The (4-methoxyphenyl)methanone moiety in our target compound could potentially confer similar tubulin-destabilizing properties.
Caption: Inhibition of tubulin polymerization.
III. Drug Discovery and Development Workflow
The following workflow outlines the key stages for evaluating this compound as a drug candidate.
Workflow Diagram
Caption: A typical drug discovery workflow.
A. In Vitro Screening Protocols
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
Calculate the IC₅₀ values using a dose-response curve.
-
2. Kinase Inhibition Assay
If kinase inhibition is a hypothesized mechanism, a panel of relevant kinases (e.g., CDKs, tyrosine kinases) should be screened.
-
Assay Format: In vitro kinase activity assays using purified enzymes and specific substrates.
-
Protocol (Example: CDK2/Cyclin A):
-
In a 96-well plate, combine CDK2/Cyclin A enzyme, a suitable substrate (e.g., histone H1), and ATP.
-
Add serial dilutions of the test compound.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and quantify the phosphorylated substrate using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.
-
Determine the IC₅₀ for kinase inhibition.
-
3. Tubulin Polymerization Assay
-
Principle: Measures the effect of the compound on the polymerization of purified tubulin in vitro.
-
Protocol:
-
Combine purified tubulin with a polymerization buffer containing GTP at 37°C.
-
Add the test compound or a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).
-
Monitor the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
B. Mechanism of Action Studies
1. Cell Cycle Analysis
-
Principle: To determine if the compound induces cell cycle arrest at a specific phase.
-
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
2. Apoptosis Assays
-
Annexin V/PI Staining: To detect early and late apoptosis.
-
Caspase Activity Assays: To measure the activation of key apoptotic enzymes (e.g., caspase-3/7).
-
Western Blot Analysis: To detect changes in the levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).
C. Lead Optimization and SAR Studies
The two chlorine atoms on the pyrimidine ring are ideal handles for chemical modification to improve potency, selectivity, and pharmacokinetic properties. Nucleophilic aromatic substitution reactions can be employed to introduce a variety of substituents at the C4 and C6 positions.
| Position | Modification Strategy | Rationale |
| C4/C6 | Introduction of various amines, thiols, or alcohols. | To explore interactions with the target protein and modulate solubility and metabolic stability. |
| 4-methoxyphenyl | Substitution with other electron-donating or -withdrawing groups. | To fine-tune electronic properties and binding interactions. |
D. In Vivo Efficacy and Preclinical Development
Promising lead compounds should be advanced to in vivo studies.
-
Animal Models: Xenograft models in immunocompromised mice are commonly used to evaluate anti-tumor efficacy.
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[9][10][11]
-
Toxicology Studies: To assess the safety profile of the compound.
IV. Conclusion
This compound represents a valuable starting point for a drug discovery program, particularly in the area of oncology. Its synthesis is feasible through established chemical methodologies, and its structure suggests promising mechanisms of action, including kinase inhibition and disruption of microtubule dynamics. The dichloropyrimidine core provides a versatile platform for lead optimization through SAR studies. The protocols and workflow outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this compound and its analogues.
References
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Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549-6560. [Link]
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Yan, L., Huo, P., Debenham, J. S., Madsen-Duggan, C. B., Lao, J., Chen, R. Z., ... & Hale, J. J. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of medicinal chemistry, 53(10), 4028-4037. [Link]
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
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de Oliveira, V. L., de Fátima, Â., de Paula, R. F., Goulart, M. O., & Bezerra, D. P. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and applied pharmacology, 272(1), 117-126. [Link]
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de Wit, D., van der Heijden, J., van Kuilenburg, A. B., & de Vries, N. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical pharmacokinetics, 59(12), 1513-1531. [Link]
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Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific reports, 12(1), 1-16. [Link]
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ResearchGate. (n.d.). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Request PDF. [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
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de Wit, D. (2020). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace. [Link]
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Singer, R. A., & McKinley, J. D. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic letters, 8(5), 859-861. [Link]
- CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine. (2013).
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Szeliga, J., Ganczar, A., Wujec, M., Paneth, P., & Płaziński, W. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
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ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. [Link]
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ResearchGate. (n.d.). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. [Link]
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ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- US5525724A - Process for the preparation of chloropyrimidines. (1996).
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Jarvi, E. T., Johnson, T. L., & Prakash, K. C. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic chemistry international, 2012, 1-6. [Link]
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El-Naggar, A. M., El-Sayed, N. N., El-Adl, K., & El-Henawy, A. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(16), 11333-11349. [Link]
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ResearchGate. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. [Link]
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Hadimani, M. B., Gopinath, C., An, H., & Tuszynski, J. A. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Bioorganic & medicinal chemistry letters, 22(16), 5284-5287. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Liu, H. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of medicinal chemistry, 64(11), 7522-7537. [Link]
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Application Notes and Protocols for High-Throughput Screening with (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Introduction: Unveiling the Therapeutic Potential of a Novel Dichloropyrimidine Scaffold
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone presents a compelling scaffold for investigation. Its structure combines a dichloropyrimidine core, a motif prevalent in kinase inhibitors, with a methoxyphenyl methanone group, which has been associated with cytotoxic and antimitotic activities.[1][2] The pyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[3] Specifically, the 2,4-diaminopyrimidine scaffold has been identified as a critical structure for potent and selective inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Deregulation of CDKs is a frequent occurrence in many human cancers, making them a prime target for therapeutic intervention.[1]
Furthermore, compounds bearing the (4-methoxyphenyl)methanone moiety have been shown to exhibit potent cytotoxic effects by interfering with microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][4] This dual potential of the target compound—kinase inhibition and cytotoxicity—warrants a comprehensive high-throughput screening (HTS) strategy to elucidate its biological activity and identify potential therapeutic applications.
This guide provides a detailed framework for a high-throughput screening campaign designed to investigate the biological activity of this compound. We will outline protocols for a primary biochemical screen targeting a representative kinase, followed by a secondary cell-based screen to assess its cytotoxic effects. The overarching goal is to provide researchers with a robust and logical workflow for hit identification and validation.
Part 1: Primary Screen - Biochemical Kinase Inhibition Assay
The initial step in characterizing a potential kinase inhibitor is to perform a direct, biochemical assay to measure its effect on enzyme activity.[5][6] We will utilize a homogenous, luminescence-based assay that quantifies ATP consumption, a direct product of kinase activity. This format is highly amenable to HTS due to its sensitivity, wide dynamic range, and simple "add-and-read" protocol.[7]
Principle of the Kinase Activity Assay
The assay measures the amount of ATP remaining in solution following a kinase reaction. A proprietary luciferase-based reagent is added that generates a luminescent signal directly proportional to the ATP concentration. Therefore, a decrease in luminescence indicates kinase activity, and the presence of an inhibitor will result in a higher luminescent signal, as less ATP is consumed.
Experimental Workflow: Primary Kinase Screen
Caption: Workflow for the primary biochemical kinase inhibition screen.
Detailed Protocol: Primary Kinase Screen
This protocol is designed for a 384-well plate format, a common standard in HTS to increase throughput and reduce reagent consumption.[8][9]
Materials and Reagents:
-
This compound stock solution (10 mM in DMSO)
-
A representative serine/threonine or tyrosine kinase (e.g., CDK2/CycA)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP solution
-
Kinase assay buffer
-
A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque assay plates
-
Acoustic liquid handler for compound dispensing
-
Multichannel pipette or automated liquid dispenser
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of the test compound from a dilution series into the appropriate wells of a 384-well assay plate to achieve a final concentration range (e.g., 10 µM to 1 nM).
-
Dispense 100 nL of DMSO into the maximum activity (negative control) wells.
-
Dispense 100 nL of the positive control inhibitor (e.g., Staurosporine at a final concentration of 1 µM) into the minimum activity (positive control) wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.[7]
-
Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the luminescence-based detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Quality Control
The quality of an HTS assay is determined by its ability to differentiate between active and inactive compounds.[10] The Z'-factor is a statistical parameter used to evaluate the robustness of an HTS assay.[8]
-
Calculation of Percent Inhibition:
Where:
-
Signal_test is the luminescence from a well with the test compound.
-
Signal_neg_ctrl is the average luminescence from the negative control wells (DMSO only).
-
Signal_pos_ctrl is the average luminescence from the positive control wells (e.g., Staurosporine).
-
-
Z'-Factor Calculation:
Where:
-
SD is the standard deviation.
-
Avg is the average luminescence.
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[8]
-
| Parameter | Value | Description |
| Assay Format | 384-well plate | High-throughput compatible |
| Detection Method | Luminescence | High sensitivity and dynamic range |
| Test Compound Conc. | 10 µM (single point) | For primary screen |
| Positive Control | Staurosporine (1 µM) | Non-selective kinase inhibitor |
| Negative Control | DMSO (0.1%) | Vehicle control |
| Acceptance Criteria | Z' > 0.5 | Ensures assay robustness |
Part 2: Secondary Screen - Cell-Based Cytotoxicity Assay
Compounds identified as "hits" in the primary biochemical screen should be further evaluated in a cell-based assay to confirm their activity in a more physiologically relevant context and to assess for potential cytotoxicity.[11][12] A common and reliable method for assessing cell viability is to measure the intracellular ATP levels, as this is a key indicator of metabolically active cells.[11][13]
Principle of the Cell Viability Assay
This assay utilizes a lytic reagent that releases ATP from viable cells. A thermostable luciferase enzyme then uses this ATP to generate a stable luminescent signal that is proportional to the number of viable cells in culture. A decrease in luminescence indicates a reduction in cell viability.
Experimental Workflow: Cytotoxicity Screen
Caption: Workflow for the secondary cell-based cytotoxicity screen.
Detailed Protocol: Cytotoxicity Screen
Materials and Reagents:
-
A human cancer cell line (e.g., HCT116 colorectal carcinoma cells)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Hit compounds from the primary screen, dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
A commercial luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
384-well clear-bottom, white-walled tissue culture-treated plates
-
Multichannel pipette or automated liquid dispenser
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Harvest and count the cells. Resuspend the cells in culture medium to a density of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and the positive control (Doxorubicin) in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of medium with 0.1% DMSO to the untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the cell viability detection reagent to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
The results of the cytotoxicity screen will be used to determine the concentration at which the test compound reduces cell viability by 50% (IC50).
-
Calculation of Percent Viability:
Where:
-
Signal_test is the luminescence from a well with the test compound.
-
Signal_untreated is the average luminescence from the untreated (DMSO only) wells.
-
Signal_bkgd is the average luminescence from wells with medium only (no cells).
-
-
IC50 Determination: The percent viability data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., a four-parameter logistic fit) is used to calculate the IC50 value.
| Parameter | Value | Description |
| Cell Line | HCT116 | Human colorectal carcinoma |
| Seeding Density | 5,000 cells/well | Optimized for 384-well format |
| Incubation Time | 48 hours | Standard duration for cytotoxicity assays |
| Positive Control | Doxorubicin | Known cytotoxic agent |
| Readout | IC50 value | Potency of the cytotoxic effect |
Part 3: Hypothetical Signaling Pathway and Mechanism of Action
Based on the structural alerts within this compound, a plausible mechanism of action involves the inhibition of a cyclin-dependent kinase (CDK), leading to cell cycle arrest and subsequent apoptosis.
Caption: Hypothesized signaling pathway for the test compound.
Conclusion and Future Directions
This application note provides a comprehensive, two-tiered HTS strategy for the initial characterization of this compound. The proposed workflow, beginning with a robust biochemical kinase assay and progressing to a physiologically relevant cell-based cytotoxicity screen, allows for the efficient identification and validation of hits.
Positive results from this screening cascade would warrant further investigation, including:
-
Selectivity Profiling: Screening the hit compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Further cell-based assays to confirm cell cycle arrest and induction of apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.[8]
By following the detailed protocols and data analysis procedures outlined herein, researchers can effectively evaluate the therapeutic potential of this novel chemical scaffold and pave the way for future drug development efforts.
References
-
Cree, I. A. (2011). In Vitro Cytotoxicity Testing. In Drug Discovery and Development. InTech. [Link]
-
Crouch, S. P. M., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81–88. [Link]
-
Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]
-
Korkmaz, A., Laux, P., & Luch, A. (2017). High-Throughput Cell Toxicity Assays. In High-Throughput Screening. Springer.[12] [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. [Link]
-
NIH - National Center for Biotechnology Information. (2022). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]
-
Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
Springer Nature Experiments. (2016). High-Throughput Cell Toxicity Assays. [Link]
-
NIH - National Center for Biotechnology Information. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]
-
NIH - National Center for Biotechnology Information. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
-
NIH - National Center for Biotechnology Information. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology. [Link]
-
ResearchGate. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. [Link]
-
ResearchGate. (2006). Discovery of methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. [Link]
-
NIH - National Center for Biotechnology Information. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]
-
NIH - National Center for Biotechnology Information. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry. [Link]
-
NIH - National Center for Biotechnology Information. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatid Leads. [Link]
-
Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. [Link]
Sources
- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Note: Analytical Strategies for the Quantification and Characterization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
**Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection, quantification, and characterization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. As a compound of interest in pharmaceutical synthesis and drug discovery, ensuring its identity, purity, and concentration is critical.[1][2] This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity identification. The causality behind experimental choices, system validation, and data interpretation is emphasized to provide a field-proven framework for researchers.
Introduction and Analytical Rationale
This compound is a heterocyclic ketone containing a pyrimidine core. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous pharmaceuticals.[1][3] Accurate and precise analytical methods are paramount for monitoring reaction kinetics, assessing product purity, performing quality control on starting materials, and supporting regulatory filings.
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. The presence of aromatic rings and a carbonyl group suggests strong UV absorbance, making HPLC-UV an ideal candidate for quantification. The molecule's predicted volatility and thermal stability must be considered for GC-MS, which offers unparalleled identification capabilities through characteristic fragmentation patterns.[4] This note provides optimized starting points for both techniques.
Overall Analytical Workflow
The logical flow from sample reception to final analysis is critical for data integrity. The following workflow ensures that each step is conducted with precision and appropriate quality checks.
Figure 1: General workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: Reversed-phase HPLC is the primary technique for quantifying the analyte. The method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately non-polar, is retained on the column and elutes at a characteristic retention time, where it is detected by its UV absorbance.
Justification for Method Parameters:
-
Column: A C18 column is chosen for its versatility and strong hydrophobic retention of the aromatic and dichloropyrimidine moieties.
-
Mobile Phase: A gradient of acetonitrile and water allows for efficient elution of the target analyte while separating it from more polar or less polar impurities. The use of a buffer or acid modifier (e.g., formic acid) ensures sharp peak shapes by controlling the ionization state of any acidic or basic functional groups.[5]
-
Detection Wavelength: Based on the chromophores present (methoxyphenyl ketone), a detection wavelength of 225 nm is selected to provide high sensitivity.[6] A photodiode array (PDA) detector is recommended to assess peak purity and confirm identity via UV spectra.[7]
Protocol 3.1: Quantitative Analysis by HPLC-UV
-
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
-
Reagent Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in Diluent.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve in Diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for retaining moderately polar compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN | Ensures good peak shape and MS compatibility.[5] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with peak shape. |
| Detection | UV/PDA at 225 nm | High absorbance region for the analyte.[6] |
| Gradient Program | Time (min) | %B 0.0 | 5010.0 | 9512.0 | 9512.1 | 5015.0 | 50 | Separates analyte from potential impurities. |
-
Data Analysis and System Suitability:
-
Generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required.
-
Quantify the sample concentration using the calibration curve.
-
System Suitability: Before analysis, inject a standard six times. The relative standard deviation (%RSD) for retention time should be <1% and for peak area should be <2%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: GC-MS is a powerful technique for confirming the identity of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. Eluted compounds enter a mass spectrometer, where they are ionized (typically by electron impact, EI), causing predictable fragmentation. The resulting mass spectrum is a "fingerprint" that confirms the molecular structure.
Justification for Method Parameters:
-
Inlet: A splitless injection is used for trace analysis to ensure maximum transfer of the analyte to the column.
-
Column: A low-bleed, mid-polarity column (e.g., DB-5ms) is robust and suitable for a wide range of semi-volatile organic compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible and extensive fragmentation, ideal for library matching and structural elucidation.[8]
-
MS Detection: Full scan mode is used to acquire the complete mass spectrum for identification. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity if quantification of trace levels is required.[9]
Protocol 4.1: Identification by GC-MS
-
Instrumentation and Consumables:
-
GC system with a split/splitless inlet and an autosampler.
-
Mass Spectrometer (e.g., Quadrupole) with an EI source.
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Ultra-high purity Helium as the carrier gas.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Filter if necessary and transfer to a GC vial.
-
-
GC-MS Conditions:
| Parameter | Setting | Justification |
| Inlet Mode | Splitless | Maximizes sensitivity for identification. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | Separates analyte from solvent and other potential components. |
| Transfer Line | 290 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns.[8] |
| Source Temp. | 230 °C | Standard operating temperature. |
| MS Mode | Full Scan | Acquires a complete mass spectrum for identification. |
| Scan Range | 40 - 550 m/z | Covers the expected molecular ion and key fragment ions. |
-
Data Analysis:
-
Identify the analyte peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the peak.
-
Analyze the fragmentation pattern. Key expected fragments would arise from cleavage at the carbonyl group, loss of chlorine atoms, and fragmentation of the pyrimidine and methoxyphenyl rings.
-
Confirm the molecular weight from the molecular ion peak (if present).
-
Figure 2: Step-by-step process flow within the GC-MS instrument.
Conclusion
This application note provides two robust, orthogonal analytical methods for the analysis of this compound. The HPLC-UV method is optimized for reliable quantification, essential for purity assessment and quality control. The GC-MS method serves as a definitive tool for structural confirmation and identification of potential impurities. By explaining the rationale behind parameter selection and incorporating system suitability checks, these protocols offer a solid and scientifically sound foundation for researchers in pharmaceutical development.
References
- Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements.
- SIELC Technologies. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column.
- BenchChem. (2025). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Patil, S. D., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Patel, K., et al. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmacy and Technology.
- MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
- Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
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- 5. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
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- 9. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Last Updated: 2026-01-16
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. While this compound holds significant potential in various research applications, its physicochemical properties can present challenges, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help you navigate these challenges and ensure the reliability and reproducibility of your experimental data. Our goal is to explain the causality behind these experimental choices, providing you with a self-validating system for your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns regarding the handling and solubility of this compound in DMSO.
Q1: I am having difficulty dissolving this compound in DMSO at my desired stock concentration. What are the initial steps I should take?
A1: Difficulty in dissolving this compound is a known challenge. The initial steps should focus on optimizing the dissolution process. First, ensure you are using high-purity, anhydrous DMSO, as water content can significantly impact solubility.[1] We recommend starting with gentle agitation or vortexing.[1] If the compound remains insoluble, you can proceed to gentle warming or sonication, as detailed in our troubleshooting guide. It is crucial to start with a lower concentration and gradually increase it to determine the compound's practical solubility limit in your specific batch of DMSO.
Q2: After successfully dissolving the compound in DMSO, it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds.[2] DMSO is a very strong organic solvent, and when a concentrated DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1][3] To mitigate this, we recommend a stepwise dilution approach. Instead of a single large dilution, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous buffer.[1][4] Additionally, ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[1][5]
Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?
A3: Yes, absolutely. Repeated freeze-thaw cycles can compromise the integrity of your stock solution.[1][4] Each cycle introduces the risk of water absorption from the atmosphere, as DMSO is highly hygroscopic.[1] This increased water content can lower the solubility of your compound, potentially leading to precipitation over time. To avoid this, we strongly recommend aliquoting your stock solution into single-use volumes upon initial preparation.[1][2] Store these aliquots at -20°C or -80°C in tightly sealed vials.[1][5]
Q4: Could the purity of my compound be affecting its solubility?
A4: The purity of your compound is a critical factor. Counterintuitively, highly pure crystalline materials can sometimes exhibit lower apparent solubility compared to slightly less pure, amorphous batches.[6] Impurities can disrupt the crystal lattice energy, making it easier for the solvent to interact with the compound molecules.[6] If you are experiencing inconsistent solubility between different batches, it is advisable to verify the purity and physical form (crystalline vs. amorphous) of each batch. Any change in the source or grade of the compound or solvent necessitates a re-evaluation of its solubility.[6]
Q5: Are there any alternative solvents to DMSO if I cannot achieve the desired solubility for my cell-based assays?
A5: While DMSO is a widely used and powerful solvent, alternatives can be considered if solubility issues persist.[7][8] Solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have similar dissolving properties to DMSO.[9] However, it is crucial to consider the compatibility of these solvents with your specific assay system, as they can also exhibit cytotoxicity.[9] For any alternative solvent, it is essential to perform vehicle control experiments to assess its impact on your assay. Newer, greener alternatives like Cyrene™ are also emerging and have shown comparable solvation properties to DMSO with potentially lower toxicity in some systems.[10]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue 1: Compound Fails to Dissolve in 100% DMSO
If you observe particulate matter or a cloudy suspension after attempting to dissolve the compound, follow this workflow:
Caption: Workflow for serial dilution in 100% DMSO.
Procedure:
-
Label Tubes: Prepare a series of sterile microcentrifuge tubes and label them according to the desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
Prepare First Dilution: To create a 1 mM solution, add 90 µL of 100% DMSO to the tube labeled "1 mM". Then, add 10 µL of your 10 mM stock solution. Vortex thoroughly.
-
Perform Subsequent Dilutions: For each subsequent dilution, add 90 µL of 100% DMSO to the appropriately labeled tube. Then, transfer 10 µL from the previous, more concentrated tube. Use a fresh pipette tip for each transfer to ensure accuracy. [1]4. Prepare Final Working Solutions: When ready to treat your cells, dilute each of the DMSO serial dilutions into your pre-warmed cell culture medium to achieve the final desired treatment concentration. For example, adding 1 µL of each DMSO dilution to 999 µL of medium will result in your final concentrations with a consistent final DMSO concentration of 0.1%. [1]5. Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the medium without the compound. [1]
References
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? - ResearchGate.
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at: [Link]
-
Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. Available at: [Link]
- Technical Support Center: Overcoming Solubility Challenges with Methyl 3,4-dimethoxycinnamate in Biological Assays - Benchchem.
-
Solubility Effects | Practical Solubility Science - Prof Steven Abbott. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Available at: [Link]
-
Dissolving in DMSO semantics - Chemistry Stack Exchange. Available at: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. Available at: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. Available at: [Link]
-
How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
Dimethyl sulfoxide - Wikipedia. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights.
The synthesis of this diaryl ketone is typically achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of an activated aromatic ring, anisole (4-methoxybenzene), with an acylating agent derived from 4,6-dichloropyrimidine. While powerful, this reaction is sensitive to a variety of parameters that can impact yield and purity.
General Synthesis Workflow
The overall process involves the reaction of an activated 4,6-dichloropyrimidine derivative with anisole in the presence of a Lewis acid catalyst, followed by workup and purification.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Low Reaction Yield
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is the most frequent issue and can stem from several factors. Systematically evaluating each one is key to successful optimization.
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any trace of water in the reagents or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried immediately before use and that all solvents and reagents are anhydrous.
-
Insufficient Catalyst: The ketone product of a Friedel-Crafts acylation is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often required, unlike in truly catalytic reactions.[2]
-
Suboptimal Temperature: Temperature control is critical. A temperature that is too low may result in a sluggish or incomplete reaction.[3] Conversely, excessively high temperatures can promote side reactions, such as polysubstitution or decomposition of starting materials and products, ultimately lowering the yield.[1][4]
-
Poor Reagent Quality: The purity of your starting materials—4,6-dichloropyrimidine-5-carbonyl chloride and anisole—is crucial. Impurities can introduce moisture or participate in unwanted side reactions.[5]
Q2: How do I select the appropriate Lewis acid and determine the right amount to use?
The choice and quantity of the Lewis acid are arguably the most critical parameters.
-
Selection: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylation due to its high activity.[6] Other options like ferric chloride (FeCl₃) or lanthanide triflates (e.g., La(OTf)₃) can also be effective, sometimes offering milder conditions, but may result in lower conversion rates.[6] For this specific synthesis involving a moderately deactivated pyrimidine ring, AlCl₃ is the recommended starting point.
-
Stoichiometry: As mentioned, the product ketone will complex with the catalyst. Therefore, you must use at least one equivalent of AlCl₃ for every equivalent of the 4,6-dichloropyrimidine-5-carbonyl chloride. It is common practice to use a slight excess (e.g., 1.1 to 1.3 equivalents) to account for any minor deactivation by trace moisture and to drive the reaction to completion.
Q3: What is the optimal temperature range for this reaction?
The optimal temperature is a balance between reaction rate and selectivity.
-
Initial Addition: The initial addition of the acylating agent to the mixture of anisole and Lewis acid should be performed at a low temperature (0 to 5 °C). This helps control the initial exothermic reaction and prevents the formation of undesired isomers or side products.[3]
-
Reaction Progression: After the initial addition, the reaction may be allowed to slowly warm to room temperature or be gently heated (e.g., 40-60 °C) to ensure completion. The ideal temperature profile must be determined empirically. Higher temperatures can sometimes lead to reduced selectivity or product degradation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion without significant byproduct formation.
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | AlCl₃ | High activity, cost-effective.[6] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Overcomes product-catalyst complexation.[2] |
| Initial Temperature | 0 - 5 °C | Controls initial exotherm, improves selectivity.[3] |
| Reaction Temperature | Room Temp to 60 °C | Drives reaction to completion; requires optimization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the catalyst.[5] |
Section 2: Purification Challenges
Q1: My crude product is a dark, oily residue. How do I effectively purify it?
The appearance of a dark residue is common and is often due to catalyst-product complexes and polymeric side products. A systematic workup and purification strategy is required.
-
Quenching: The reaction must be carefully quenched to decompose the aluminum chloride complexes. This is typically done by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the AlCl₃ and breaks the product-catalyst complex, precipitating the crude product.
-
Extraction: The aqueous mixture should then be extracted with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, to isolate the organic product.
-
Washing: The organic layer should be washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine.
-
Purification Method:
-
Recrystallization: If the crude product has relatively high purity after workup, recrystallization is an effective method. A solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate) should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For mixtures with significant impurities, column chromatography on silica gel is the most effective method.[5] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from starting materials and byproducts.
-
Q2: What are the likely impurities I need to remove?
Common impurities include:
-
Unreacted anisole.
-
Hydrolyzed starting material (4,6-dichloropyrimidine-5-carboxylic acid).
-
Ortho-acylated isomer: While the para-substituted product is electronically and sterically favored, some ortho-acylation may occur.
-
Di-acylated products on the anisole ring.
-
Residual aluminum salts (removed during aqueous workup).
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This is a representative protocol and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add aluminum chloride (AlCl₃, 1.2 eq.).
-
Reagent Addition: In a separate flask, dissolve 4,6-dichloropyrimidine-5-carbonyl chloride (1.0 eq.) and anisole (1.1 eq.) in anhydrous DCM.
-
Reaction Initiation: Add the solution from step 3 dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40 °C and hold until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by either recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Mechanistic Insights
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- PubMed Central. (2018).
- BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin.
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
A Guide for Researchers on Stability, Degradation, and Analysis
Welcome to the technical support center for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to anticipate and troubleshoot challenges related to the stability and degradation of this key synthetic intermediate. This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during synthesis, purification, and storage.
Section 1: General Stability and Handling FAQs
Q1: I've just synthesized this compound. What are its primary stability concerns and how should I store it?
Answer:
The primary stability concerns for this molecule stem from the high reactivity of the dichloropyrimidine ring. This moiety is electron-deficient, making the chlorine atoms excellent leaving groups susceptible to nucleophilic substitution.
-
Hydrolytic Instability: The most immediate concern is hydrolysis. The two chloro-substituents can be displaced by water or other nucleophiles (e.g., alcohols from solvents) to form monochloro-hydroxy and, eventually, dihydroxy-pyrimidine derivatives.[1] This process can be accelerated by acidic or basic conditions.[2]
-
Photolytic Instability: Pyrimidine-based compounds are known to be susceptible to photodegradation.[3][4] The energy from UV or even ambient light can promote ring-opening, dimerization, or other complex rearrangements, leading to a mixture of impurities.
Recommended Storage Protocol: To ensure the long-term integrity of your compound, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, ideally at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Light: Protect from light by using an amber vial and storing it in a dark location.
-
Purity: Ensure the compound is free of residual acids, bases, or nucleophilic solvents from the synthesis, as these can catalyze degradation even in storage.
Q2: I'm performing a reaction using this compound in a protic solvent and observing low yields and multiple unknown spots on my TLC. What is likely happening?
Answer:
This is a classic problem of substrate-solvent incompatibility. The use of protic solvents (like methanol, ethanol, or water) is strongly discouraged when working with reactive chloropyrimidines.
Causality: The lone pair of electrons on the oxygen atom of a protic solvent makes it a potent nucleophile. This will readily attack the electron-deficient carbon atoms of the pyrimidine ring, displacing the chloride ions. In a solvent like methanol, you are likely forming methoxy-substituted pyrimidine byproducts alongside hydrolysis products if any water is present.
Troubleshooting Steps:
-
Switch to Aprotic Solvents: Immediately switch to anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Toluene.
-
Control for Water: Ensure all glassware is oven-dried, and solvents are certified anhydrous. Perform the reaction under an inert atmosphere.
-
Use a Hindered Base: If a base is required, use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hünig's base) to avoid having the base itself act as a nucleophile.[5]
Section 2: A Practical Guide to Forced Degradation Studies
For drug development professionals, understanding a molecule's degradation profile is critical. Forced degradation (or stress testing) is a systematic way to determine the intrinsic stability of a compound and identify its likely degradation products.[6] This information is vital for developing stability-indicating analytical methods.
Q3: How do I design and execute a forced degradation study for this compound?
Answer:
A well-designed forced degradation study involves subjecting a solution of the compound to various stress conditions more severe than accelerated stability testing.[6] The goal is to achieve 5-20% degradation of the parent compound.
Below is a standardized workflow and a table summarizing the recommended starting conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Recommended Time Points | Primary Target |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | Chloro group hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5, 1, 2, 4 hours | Chloro group hydrolysis (rapid) |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours | Methoxy group, pyrimidine ring |
| Photolytic | ICH Q1B Guidelines¹ | Room Temp | N/A | Pyrimidine ring, entire molecule |
| Thermal | 60°C (in solution) | 60°C | 1, 3, 5 days | Overall intrinsic stability |
¹ICH Q1B recommends exposure to not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be protected from light.
Q4: What are the most probable degradation products I should look for during my analysis?
Answer:
Based on the chemical structure, we can predict the most likely degradation pathways. Your analytical method, preferably LC-MS, should be set up to monitor for the parent compound and the potential degradants listed below.[7][8]
Proposed Degradation Pathways
Caption: Proposed primary degradation pathways.
Table 2: Potential Degradants and Their Expected Mass-to-Charge Ratios
| Degradation Pathway | Proposed Product Name | Structure Change | Expected [M+H]⁺ (m/z) |
| Hydrolysis (Step 1) | (4-Chloro-6-hydroxypyrimidin-5-yl)(4-methoxyphenyl)methanone | -Cl replaced by -OH | 279.0 |
| Hydrolysis (Step 2) | (4,6-Dihydroxypyrimidin-5-yl)(4-methoxyphenyl)methanone | Both -Cl replaced by -OH | 261.1 |
| Oxidation | (4,6-Dichloropyrimidin-5-yl)(4-hydroxyphenyl)methanone | -OCH₃ becomes -OH | 283.0 |
Analytical Approach:
-
Method: A reverse-phase HPLC method with a C18 column is a good starting point.
-
Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% formic acid, to ensure good peak shape and ionization for mass spectrometry.
-
Detection: Use a Diode Array Detector (DAD) to monitor for changes in the UV spectrum and a Mass Spectrometer (MS) to identify the masses of the eluting peaks, confirming the identity of the degradants.
By systematically applying these troubleshooting and analytical strategies, you can gain a comprehensive understanding of the stability of this compound, ensuring the integrity of your experiments and the quality of your results.
References
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). Vertex AI Search.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
- Process for the preparation of chloropyrimidines.
- The investigations of the methods for the reduction of chloroyrimidines.
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
Grisolia, S. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. [Link]
- Journal of Agricultural and Food Chemistry.
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. [Link]
-
Loh, K. D., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(8), 2799-2808. [Link]
-
Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]
- Technical Support Center: Synthesis of Dichloropyrimidines. BenchChem.
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. [Link]
- Process for preparing 4,6-dichloro-pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working with (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. Crystallization is a critical purification and particle engineering step that dictates the purity, stability, and handling characteristics of an active pharmaceutical ingredient (API) or intermediate. The unique structural features of this molecule—a halogenated pyrimidine core coupled with a methoxyphenyl ketone—present specific challenges and opportunities in developing a robust crystallization process.
This document provides in-depth, cause-and-effect troubleshooting advice and standardized protocols to address common issues encountered during the crystallization of this compound.
Troubleshooting Guide: Common Crystallization Issues
This section is structured in a question-and-answer format to directly address the most pressing problems encountered in the laboratory.
Q1: My compound has "oiled out" during cooling instead of forming crystals. What is happening and what is the corrective action?
A1: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or "oil" rather than a solid crystalline lattice.[1][2] This is a common problem in crystallization and leads to poor purification because the oil phase can act as a solvent for impurities.[2][3]
Causality:
-
High Supersaturation at Elevated Temperatures: The solution becomes supersaturated at a temperature that is above the melting point of your compound. This is more likely if the compound has a low melting point or if significant impurities are present, which can cause freezing-point depression.[1][3]
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high relative to the compound's melting point.[4]
-
Rapid Cooling: Fast cooling rates can drive the system into a state of high supersaturation quickly, not allowing enough time for the ordered process of nucleation and crystal growth.
Corrective Actions & Protocol:
-
Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small additional volume (5-10%) of the hot solvent to decrease the saturation temperature. The goal is for the solution to become saturated at a lower temperature, ideally well below the compound's melting point.[1][5]
-
Slow Down the Cooling Rate: Once the oil is re-dissolved, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool and covering the top. This provides more time for proper nucleation to occur.[4]
-
Change the Solvent System: If the problem persists, the solvent may be unsuitable.
-
Select a solvent with a lower boiling point.
-
Consider a solvent-antisolvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (antisolvent, in which it is insoluble) at a slightly elevated temperature until turbidity is observed.[6] Then, add a drop of the good solvent to clarify and cool slowly.
-
Q2: My solution is supersaturated and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?
A2: The failure to crystallize from a clear, supersaturated solution indicates that the nucleation step—the initial formation of stable crystal nuclei—is kinetically hindered.[7] Several techniques can be employed to overcome this energy barrier.
Troubleshooting Workflow for Inducing Crystallization:
Caption: Decision workflow for inducing crystallization.
Detailed Steps:
-
Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[8][9]
-
Seeding: Introduce a "seed crystal"—a tiny speck of the pure solid compound—into the solution. This provides a pre-existing template for crystal growth.[10][11] If no pure solid is available, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of solid into the solution.[8]
-
Concentration: If the solution is not sufficiently supersaturated, return it to the heat source and boil off a portion of the solvent. Then, allow it to cool again.[1][12]
-
Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath) to further decrease the solubility of the compound.[8][13]
-
Add an Antisolvent: If using a single solvent system, the careful, dropwise addition of a miscible antisolvent can often induce crystallization.[12]
Q3: My crystallization occurred too quickly, yielding a fine powder with low purity. How can I obtain larger, purer crystals?
A3: Rapid crystallization, often termed "crashing out," traps impurities within the rapidly forming crystal lattice and typically results in very small, often needle-like crystals that are difficult to filter and dry.[1] The goal is to slow down the crystal growth process to allow for equilibrium between the solid and liquid phases, which favors the incorporation of the correct molecules into the lattice.
Corrective Actions:
-
Increase Solvent Volume: The most common cause is using the absolute minimum amount of solvent. Re-heat the solution and add a slight excess of solvent (e.g., 5-10% more). This will keep the compound in solution longer during the cooling phase, promoting slower, more controlled growth.[1]
-
Control the Cooling Rate: Avoid placing the hot flask directly on a cold lab bench or in an ice bath. Allow it to cool slowly to room temperature on an insulating surface (like a cork ring) before any further cooling.[14]
-
Re-evaluate the Solvent: A solvent in which the compound is extremely soluble when hot and almost completely insoluble when cold will often lead to rapid precipitation. A better choice is a solvent where the solubility difference is less drastic, allowing for a more gradual crystallization process.
Q4: My final crystal yield is unacceptably low. Where did my product go and how can I improve recovery?
A4: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.[1]
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[4]
-
Solution: Before discarding the mother liquor, try reducing its volume by 50% via rotary evaporation and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure.
-
-
Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized prematurely on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Adding a small amount of extra hot solvent before filtering can also help prevent this.[13]
-
-
Significant Solubility at Low Temperatures: The compound may still be quite soluble in the chosen solvent even at low temperatures (e.g., 0 °C).
-
Solution: Ensure the solution is cooled for an adequate amount of time (e.g., >30 minutes) in an ice bath. If possible, try cooling to an even lower temperature (e.g., -20 °C), provided the solvent does not freeze. Alternatively, adding an antisolvent to the mother liquor can force more product out of the solution.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for the crystallization of this compound?
A: The "like dissolves like" principle is a good starting point.[15] This molecule has several polar functional groups: two chlorine atoms, two nitrogen atoms in the pyrimidine ring, a ketone, and a methoxy ether. These features suggest that moderately polar solvents are likely to be effective. Avoid highly nonpolar solvents like hexanes (in which it will likely be insoluble) and highly polar protic solvents like water (unless used as an antisolvent).
A systematic screening approach is recommended. Here is a table of suggested starting solvents:
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethyl Acetate | 77 | Medium | Good balance of polarity for dissolving upon heating with potentially lower solubility when cold.[16] |
| Acetone | 56 | Medium-High | A strong solvent, may require an antisolvent like heptane or water for good recovery.[15] |
| Acetonitrile | 82 | High | Aprotic polar solvent, good for polar compounds. |
| Isopropanol (IPA) | 82 | Medium | Polar protic solvent, can engage in hydrogen bonding. |
| Toluene | 111 | Low | The aromatic nature may interact favorably with the phenyl and pyrimidine rings. |
| Dichloromethane (DCM) | 40 | Medium | A good solvent, but its low boiling point can make maintaining a hot solution difficult. Often used in vapor diffusion.[17] |
Protocol: Test solubility in small vials (~5-10 mg of compound) with ~0.5 mL of each solvent, first at room temperature, then upon heating. A good single solvent will dissolve the compound when hot but show low solubility when cold.[6]
Q: Could polymorphism be an issue for this compound, and why does it matter?
A: Yes, polymorphism is a critical consideration for any pharmaceutical compound. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[18][19] These different forms, or polymorphs, can have distinct physical properties, including:
-
Solubility and Dissolution Rate (affecting bioavailability)[20]
-
Melting Point and Stability[18]
-
Crystal Shape (affecting filtration and formulation)
Different crystallization conditions (e.g., solvent choice, cooling rate, temperature) can produce different polymorphs.[21] For example, crystallization from a polar solvent might favor a different crystal packing than from a nonpolar solvent.[22] It is crucial during drug development to identify the most thermodynamically stable polymorph and develop a crystallization process that consistently produces it to ensure product quality and performance.[20][23] Analytical techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different polymorphic forms.[21]
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[14]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature on an insulating surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Continue to draw air through the filter cake to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely.
Caption: Standard single-solvent recrystallization workflow.
References
-
Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Lee, E. H. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. [Link]
-
Black, S. N., Collier, E. A., Davey, R. J., & Roberts, R. J. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]
-
Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Guide for crystallization. (n.d.). Source not specified. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Inducing Recrystallization. (2025). Chemistry LibreTexts. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Chemistry Crystallization. (n.d.). sathee jee. [Link]
-
Describe two techniques that can be used to induce crystallization. (2023). Brainly. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together. [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji. [Link]
-
Crystallization of Organic Compounds. (n.d.). Source not specified. [Link]
-
Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). ACS Publications. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization. [Link]
-
The Effect of Solvent on Crystal Growth and Morphology. (2025). ResearchGate. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
What should I do if crystallisation does not occur? (2017). Quora. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Source not specified. [Link]
-
Effect of solvent's polarity on crystal growth conformation of ester of maleate acid. (n.d.). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
Recrystallization. (n.d.). Source not specified. [Link]
-
Recrystallization. (n.d.). Source not specified. [Link]
-
Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo. [Link]
-
Recrystallization. (n.d.). Source not specified. [Link]
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Technical Support Center: Optimizing Reaction Conditions for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the synthesis and optimization of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. Its synthesis, typically achieved through a Friedel-Crafts acylation reaction, can present several challenges. The electron-deficient nature of the pyrimidine ring makes it less reactive towards electrophilic aromatic substitution.[1][2] This guide will address common issues such as low reaction yield, side product formation, and purification difficulties, providing systematic approaches to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in very low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in this Friedel-Crafts acylation is a common issue primarily stemming from the deactivated nature of the 4,6-dichloropyrimidine ring. Here are the critical factors to assess:
-
Lewis Acid Choice and Stoichiometry: The choice and amount of the Lewis acid are paramount.[3] Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are typically required to activate the acylating agent sufficiently.[3][4] For electron-deficient substrates, a stoichiometric or even excess amount of the Lewis acid may be necessary to drive the reaction forward.[5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. It is crucial to find an optimal temperature that balances reactivity and stability. A stepwise increase in temperature, while monitoring the reaction by TLC or LC-MS, is recommended.
-
Purity of Reagents and Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can deactivate the Lewis acid catalyst and hydrolyze the acyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents and high-purity reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent hydrolysis of the dichloropyrimidine starting material.[6]
-
Nature of the Acylating Agent: Ensure the 4-methoxybenzoyl chloride is pure and has not hydrolyzed to 4-methoxybenzoic acid. The presence of the carboxylic acid will inhibit the reaction.
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: Side product formation often competes with the desired acylation. Common side reactions include:
-
Hydrolysis of Dichloropyrimidine: The dichloropyrimidine ring is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup, which can lead to the formation of monochloro-hydroxypyrimidines or dihydroxypyrimidines.[6][7][8][9] To mitigate this, use anhydrous conditions during the reaction and perform the aqueous workup quickly at low temperatures.
-
Polysubstitution: Although less common with deactivated rings, polysubstitution can occur if the reaction conditions are too harsh. Using a milder Lewis acid or lowering the reaction temperature can sometimes improve selectivity.[3]
-
Reaction with Solvent: Some solvents can compete with the pyrimidine ring in the acylation reaction. Inert solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred. Nitrobenzene can sometimes be used for very deactivated substrates but can complicate purification.
Q3: The purification of the crude product is proving difficult. What purification strategies are most effective for this compound?
A3: Purification can be challenging due to the presence of unreacted starting materials, the Lewis acid complex, and various byproducts.
-
Work-up Procedure: A careful work-up is the first critical step. The reaction mixture should be quenched by slowly adding it to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex. This should be done while ensuring the temperature does not rise significantly to prevent product degradation.
-
Extraction: After quenching, the product should be extracted into a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.
-
Column Chromatography: Silica gel column chromatography is typically the most effective method for final purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful in separating the desired product from impurities.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can further enhance purity.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic workflow to diagnose and resolve issues of low or no product formation.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Lewis Acid Catalyst | Check the appearance and handling of the Lewis acid. AlCl₃ should be a fine, white to pale-yellow powder. | Use a fresh, unopened bottle of high-purity Lewis acid. Ensure it is handled in a glovebox or under a stream of inert gas to prevent exposure to moisture. |
| Insufficient Reaction Temperature | Monitor the reaction at a lower temperature (e.g., 0 °C to RT) by TLC. If no product is formed, gradually increase the temperature. | Incrementally increase the reaction temperature (e.g., to 40 °C, then to reflux) while monitoring the reaction progress. |
| Deactivated Aromatic Ring | The inherent low reactivity of the dichloropyrimidine ring is a known challenge. | Consider using a more potent Lewis acid or increasing the stoichiometry of the current one.[3] In some cases, alternative synthetic routes may be necessary. |
| Presence of Water | Observe if fuming occurs when the Lewis acid is added to the solvent, indicating the presence of moisture. | Use anhydrous solvents (e.g., distilled over CaH₂) and oven-dried glassware. Perform the entire reaction under a dry, inert atmosphere (N₂ or Ar).[6] |
| Impure Acylating Agent | Analyze the 4-methoxybenzoyl chloride by ¹H NMR or IR to check for the presence of 4-methoxybenzoic acid. | Use freshly prepared or newly purchased acyl chloride. If necessary, purify the acyl chloride by distillation before use. |
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low reaction yield.
Guide 2: Side Product Formation
This guide assists in identifying and minimizing the formation of unwanted byproducts.
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of polar impurities by TLC | Hydrolysis of the dichloropyrimidine starting material or product.[6][7][9] | Maintain strictly anhydrous reaction conditions. During workup, use ice-cold aqueous solutions and minimize contact time. |
| Multiple product spots on TLC | Non-selective acylation or side reactions with the solvent. | Use a highly inert solvent like dichloromethane. Consider using a milder Lewis acid (e.g., ZnCl₂) or lowering the reaction temperature to improve selectivity.[3] |
| Formation of tar-like material | Decomposition of starting materials or product at elevated temperatures. | Run the reaction at the lowest effective temperature. Ensure slow, controlled addition of reagents to manage any exotherms. |
Decision Tree for Minimizing Side Products
Caption: Decision tree for minimizing side product formation.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This is a representative protocol that should be optimized based on your specific experimental observations.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 to 2.0 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane via cannula. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: To the dropping funnel, add a solution of 4-methoxybenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Substrate Addition: After stirring the mixture for 15 minutes, add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to reflux.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Deriv
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). (URL: [Link])
- US5525724A - Process for the preparation of chloropyrimidines - Google P
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Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. (2018-07-17). (URL: [Link])
-
The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. (URL: [Link])
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Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022-12-24). (URL: [Link])
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Friedel-Crafts acylation (video) - Khan Academy. (URL: [Link])
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. (2022-12-14). (URL: [Link])
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Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way | Chemical Reviews - ACS Publications. (URL: [Link])
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Friedel-Crafts & Relative Ring Reactivity (IOC 35) - YouTube. (2022-04-21). (URL: [Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024-07-24). (URL: [Link])
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
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Friedel–Crafts reaction - Wikipedia. (URL: [Link])
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Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed. (2015-08-21). (URL: [Link])
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). (URL: [Link])
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Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines - ResearchGate. (URL: [Link])
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Purification, characterization, cDNA cloning and expression of a novel ketoreductase from Zygosaccharomyces rouxii - PubMed. (URL: [Link])
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3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. (URL: [Link])
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4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. (URL: [Link])
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(4-Ethylcyclohexyl)(4-methoxyphenyl)methanone - PMC - NIH. (URL: [Link])
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Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile - ResearchGate. (2025-08-07). (URL: [Link])
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(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone off-target effects mitigation.
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. Given the limited public data on this specific molecule, this document provides a comprehensive framework for proactively identifying, characterizing, and mitigating potential off-target effects. The principles and protocols described herein are derived from established best practices in small molecule drug discovery and are broadly applicable to pyrimidine-based compounds and other kinase inhibitor scaffolds.[1][2]
The core challenge with any new chemical entity is ensuring that the observed biological phenotype is a direct result of modulating the intended target. Off-target interactions can lead to misinterpretation of data, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[3][4] This guide will equip you with the strategic and technical knowledge to build a robust data package for this compound, fostering confidence in your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My initial screening shows promising activity for this compound. Why should I be concerned about off-target effects this early?
A1: Early-stage characterization of off-target effects is a critical step to de-risk your project. Unidentified off-target binding can confound your results, leading you to attribute a phenotype to the wrong mechanism of action.[3][4] Addressing this early saves significant time and resources, preventing the costly pursuit of a compound with a flawed therapeutic hypothesis or an undesirable safety profile. Many kinase inhibitors, for example, show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[5][6]
Q2: What are the first experimental signs that might suggest my compound has significant off-target effects?
A2: Several red flags in your cellular assays can indicate potential off-target activity:
-
High Effective Concentration: The concentration required to achieve the desired phenotype in cells is substantially higher than the compound's biochemical potency (e.g., IC50 or Ki) against its intended target.
-
Unexpected Cellular Toxicity: You observe significant cell death, morphological changes, or other stress responses at concentrations where the on-target effect should be specific.[3]
-
Inconsistency with Genetic Validation: The phenotype observed with your compound differs from that seen when the target protein is knocked down (siRNA/shRNA) or knocked out (CRISPR-Cas9).[3]
-
Discrepancy with Structurally Different Inhibitors: Other known inhibitors of the same target, but from a different chemical series, fail to produce the same phenotype.[3]
Q3: My compound has a dichloropyrimidine core. What does this suggest about its potential off-target profile?
A3: The 2,4-diaminopyrimidine and related pyrimidine scaffolds are well-established "privileged structures" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.[2] This structural motif is known to interact with the hinge region of many kinases. While this can be advantageous for on-target potency, it also presents a risk of binding to multiple kinases across the kinome. Therefore, comprehensive kinase profiling is highly recommended for any pyrimidine-based inhibitor.[7][8]
Q4: Can I predict potential off-target effects before running expensive screening assays?
A4: Yes, computational and in silico methods are valuable for early-stage off-target prediction.[[“]][10][11] These approaches use algorithms based on chemical similarity, machine learning, and protein structure analysis to predict potential interactions with a wide range of proteins.[10][12] While these predictions require experimental validation, they can help prioritize which off-target screening panels to use and guide the design of more selective analogs.[13]
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This section provides a structured approach to systematically identify and address off-target liabilities of this compound.
Phase 1: Initial Characterization and Validation
Issue: You observe a desired cellular phenotype, but you are unsure if it is a true on-target effect.
Troubleshooting Workflow:
Caption: Workflow for validating on-target activity.
Detailed Steps & Explanation:
-
Confirm Biochemical Potency: First, determine the IC50 or Ki of your compound on the purified target protein. This provides a baseline potency that can be compared to the effective concentration in cellular assays. A large discrepancy is a common sign of off-target effects or poor cell permeability.
-
Verify Cellular Target Engagement: It is crucial to confirm that your compound physically binds to its intended target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16][17][18] Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal stability of your target protein in the presence of your compound is direct evidence of engagement.[16]
-
Perform Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If the resulting phenotype mimics the effect of your compound, it strengthens the case for on-target activity.[3]
-
Conduct Rescue Experiments: As a further step, you can introduce a version of your target protein that has a mutation in the binding site, rendering it resistant to your compound. If your compound no longer elicits the phenotype in cells expressing this mutant, it provides strong evidence for on-target action.
Phase 2: Broad Selectivity Profiling
Issue: You have validated on-target engagement, but you need to understand the compound's broader interaction profile to identify specific off-targets.
Recommended Profiling Panels:
| Panel Type | Description | Rationale & Key Insights |
| Kinome Profiling | Screening against a large panel of kinases (e.g., 400+ kinases).[7][8][19][20] | Given the dichloropyrimidine core, this is the most critical screen. It will identify unintended kinase targets and provide a selectivity score. This data is crucial for interpreting cellular results and guiding medicinal chemistry efforts to improve selectivity.[1][5] |
| General Safety Panel | Screening against a panel of common off-target proteins known to cause adverse effects (e.g., GPCRs, ion channels, transporters). | Identifies liabilities that could lead to toxicity later in development. For example, hERG channel inhibition is a common cause of cardiotoxicity.[21] |
| Cell-Based Profiling | Assays that measure compound activity in a cellular context, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay.[8] | These assays confirm that off-target interactions observed in biochemical assays also occur in a live-cell environment, accounting for factors like cell permeability and intracellular ATP concentrations.[8] |
Phase 3: Mitigation and Optimization
Issue: Profiling has identified one or more significant off-targets. How can these be mitigated?
Mitigation Strategy Flowchart:
Caption: Strategy for mitigating off-target effects.
Explanation of Mitigation Strategies:
-
Structure-Based Design: If crystal structures of your on-target and off-target proteins are available, you can perform computational docking studies.[10] This allows you to visualize how your compound binds to each protein and identify differences in the binding pockets that can be exploited. For example, designing a bulkier substituent that creates a steric clash with the off-target's "gatekeeper" residue, while being accommodated by the on-target, is a common strategy to enhance selectivity.[1]
-
Structure-Activity Relationship (SAR) Guided Synthesis: Systematically modify the structure of this compound and screen these new analogs against both the intended target and the identified off-targets. This can reveal which parts of the molecule are critical for on-target potency versus off-target binding. For example, modifying the 4-methoxyphenyl group might reduce off-target activity while maintaining on-target potency.[22]
-
Exploiting Non-Conserved Residues: Look for amino acid differences in the binding sites between your on- and off-targets. Designing modifications to your compound that interact specifically with non-conserved residues in your primary target can dramatically improve selectivity.[6]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for assessing target engagement in intact cells using Western Blot for detection.[14][15]
Objective: To determine if this compound binds to its intended target in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of your compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a protein-free buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western Blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and compound-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[17]
-
References
- Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?
- Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(9), 2375–2384.
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
- Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1527-1542.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Drug Target Review. (2015, September 11). New technique improves the selectivity of kinase inhibitors.
- Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Zhang, C., et al. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(35), 10255-10264.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- Fernández, A., & Scott, G. K. (2008). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry, 51(24), 7848–7856.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- Fusi, N., et al. (2016, October). Predicting off-target effects for end-to-end CRISPR guide design. Microsoft Research.
- Olinga, P., & Schuppan, D. (2013). Drug Discovery in Liver Disease Using Kinome Profiling.
- Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
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- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-210.
- Cuny, G. D., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(33), 3501-3505.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
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- BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
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- Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding.
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
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- 21. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Purification of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the purification of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this key intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and extensive field experience.
Introduction to Purification Challenges
This compound is a diaryl ketone containing a reactive dichloropyrimidine core. Its synthesis, likely via a Friedel-Crafts acylation or a related coupling reaction, can introduce a variety of impurities.[1][2][3] The purification of this compound is critical for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). The primary challenges in its purification stem from:
-
Structurally Similar Byproducts: The synthesis can lead to the formation of isomers, mono-chlorinated analogs, and products of polysubstitution.
-
Reagent Carryover: Residual catalysts (e.g., Lewis acids), unreacted starting materials, and quenching agents can contaminate the crude product.
-
Thermal and Chemical Instability: The dichloropyrimidine ring can be susceptible to hydrolysis or other nucleophilic substitution reactions under certain conditions.[4]
-
Solubility Profile: Finding an optimal solvent system for recrystallization or chromatography that effectively separates the target compound from its impurities can be challenging.
This guide will address these challenges with practical, step-by-step protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I best handle this for initial purification?
A1: A dark, oily crude product often indicates the presence of residual catalyst-complexes from the Friedel-Crafts reaction and other polymeric byproducts.
-
Initial Work-up: Before attempting purification, a thorough aqueous work-up is crucial. This typically involves quenching the reaction mixture with ice-cold water or dilute acid to decompose the catalyst complex.[5] Subsequent extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) will transfer your product to the organic phase, leaving many inorganic impurities behind.
-
Solvent Trituration: If the product remains oily after solvent evaporation, trituration can be effective. This involves stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization of the product.
Q2: I am observing multiple spots on my TLC plate that are very close together. How can I improve the separation?
A2: Poor separation on TLC indicates that a standard silica gel column chromatography approach might be challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the polarity of your mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[6] Small, incremental changes in the solvent ratio can significantly impact separation.
-
Solvent System: Consider using a different solvent system altogether. For example, a dichloromethane/methanol gradient can offer different selectivity compared to a hexane/ethyl acetate system.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be effective for compounds that interact strongly with the acidic silanol groups of silica gel.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, Reverse-Phase HPLC (RP-HPLC) is a powerful tool.[7][8] It offers superior resolution compared to standard column chromatography.
Q3: My purified product shows signs of degradation over time. What are the likely causes and how can I prevent this?
A3: The dichloropyrimidine moiety is susceptible to nucleophilic attack, particularly by water (hydrolysis), which can lead to the formation of hydroxylated impurities.[4]
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C is recommended).[4]
-
Solvent Choice: When preparing solutions, use anhydrous solvents to minimize hydrolytic degradation.
-
pH Control: Avoid strongly acidic or basic conditions during work-up and purification, as these can catalyze the hydrolysis of the chloro-substituents.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to purifying this compound using silica gel column chromatography.
Potential Issue: The product co-elutes with a significant impurity.
Troubleshooting Steps:
-
TLC Analysis:
-
Multi-solvent Screening: Run TLC plates in various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol, Toluene:Acetone) to find a system that provides the best separation (largest ΔRf) between your product and the impurity.
-
Visualization: Use multiple visualization techniques (UV lamp at 254 nm, iodine chamber, potassium permanganate stain) to ensure all spots are being detected.
-
-
Column Packing and Loading:
-
Slurry Packing: Always pack your column using a slurry of silica gel in the initial mobile phase to ensure a homogenous stationary phase and prevent cracking.[6]
-
Dry Loading: For improved band sharpness and resolution, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Load this powder onto the top of your column.
-
-
Elution Technique:
-
Isocratic vs. Gradient Elution: If the impurities are close in polarity, a shallow gradient elution (slowly increasing the proportion of the more polar solvent) will provide better separation than an isocratic (constant solvent composition) elution.
-
Flow Rate: A slower flow rate generally leads to better resolution as it allows for more equilibration between the mobile and stationary phases.
-
Workflow for Column Chromatography:
Caption: Workflow for Column Chromatography Purification.
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.
Potential Issue: The product either does not crystallize or crystallizes with low purity.
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the compound when hot but not when cold.
-
Single Solvent System: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate).
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Crystallization Conditions:
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If crystallization does not initiate upon cooling, add a small seed crystal of the pure compound to induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
-
Recrystallization Troubleshooting Logic:
Caption: Decision tree for troubleshooting recrystallization.
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization | RP-HPLC (Preparative) |
| Stationary Phase | Silica Gel (60-120 mesh) | N/A | C18 |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate (Gradient) | Ethanol, Isopropanol, Acetonitrile | Acetonitrile:Water (Gradient) |
| Typical Loading | 1g crude / 30-50g silica | Dependent on solubility | mg to g scale |
| Expected Purity | >95% | >98% | >99% |
| Typical Yield | 70-90% | 60-85% | >90% (of injected amount) |
Detailed Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation:
-
Select a glass column of appropriate size. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[6]
-
Prepare the mobile phase. For a 100g column, you will need approximately 1-2L of solvent.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
-
Packing the Column:
-
Pour the slurry into the column and allow the silica to settle, continuously tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Loading the Sample (Dry Loading):
-
Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane (DCM).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Collect fractions in test tubes or flasks.
-
-
Analysis:
-
Monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Method Development:
-
On an analytical HPLC system, develop a separation method using a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the partially purified material in the mobile phase or a compatible solvent like acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative Run:
-
Equilibrate the preparative HPLC system with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the developed gradient method and collect fractions based on the UV detector signal corresponding to the product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the product is soluble in the remaining aqueous phase, it may be necessary to perform a liquid-liquid extraction.
-
Lyophilize or evaporate the remaining solvent to obtain the final product.
-
References
-
Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 15, 2026, from [Link]
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents. (n.d.).
- CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy) - Google Patents. (n.d.).
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. (n.d.).
- CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google Patents. (n.d.).
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents. (n.d.).
-
RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Retrieved January 15, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 15, 2026, from [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to Polo-like Kinase 1 (Plk1) Inhibitors: A Focus on Volasertib and its Contemporaries
Introduction
In the landscape of modern oncology, the targeting of specific cellular pathways that are dysregulated in cancer has become a cornerstone of drug development. Among the myriad of potential targets, the Polo-like kinases (Plks) have emerged as a family of serine/threonine kinases that play pivotal roles in the orchestration of cell division[1][2]. The most extensively studied member of this family, Polo-like kinase 1 (Plk1), is a master regulator of mitosis, with critical functions at the G2/M transition, spindle formation, and cytokinesis[3][4]. Its overexpression in a wide array of human cancers, often correlating with poor prognosis, has solidified its status as a compelling therapeutic target[2][5].
While the specific compound (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone serves as a foundational chemical scaffold in the synthesis of various heterocyclic compounds, this guide will focus on a clinically significant derivative, Volasertib (BI 6727) . Volasertib is a potent and selective Plk1 inhibitor that has undergone extensive preclinical and clinical investigation[6][7][8]. This guide will provide an in-depth comparison of Volasertib with other notable Plk1 inhibitors, supported by experimental data and detailed protocols for researchers in the field of drug discovery and development.
Volasertib (BI 6727): A Profile of a Potent Plk1 Inhibitor
Volasertib is a second-generation dihydropteridinone derivative designed to be a highly potent and selective inhibitor of Plk1[6][9]. Its development aimed to improve upon the pharmacokinetic properties of its predecessor, BI 2536[10].
Mechanism of Action
Volasertib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the Plk1 protein[3][7][11]. This inhibition of Plk1's kinase activity disrupts the downstream signaling cascade that is essential for proper mitotic progression. The consequences of Plk1 inhibition are profound, leading to a cascade of events culminating in mitotic arrest and ultimately, programmed cell death (apoptosis) in cancer cells[3][11][12]. A key cellular phenotype observed upon treatment with Plk1 inhibitors is the "polo arrest," characterized by cells arrested in prometaphase with aberrant mitotic spindles[6].
Inhibitory Profile and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. Volasertib demonstrates high potency against Plk1 with a degree of selectivity over the other Plk family members, Plk2 and Plk3.
| Kinase Target | IC50 (in a cell-free assay) |
| Plk1 | 0.87 nM |
| Plk2 | 5 nM |
| Plk3 | 56 nM |
| Data sourced from multiple studies[6][9][13]. |
Notably, at concentrations up to 10 μM, Volasertib shows no significant inhibitory activity against a large panel of over 50 other kinases, underscoring its selectivity[13].
Cellular Effects and Anti-Tumor Activity
In cellular assays, Volasertib inhibits the proliferation of a broad panel of cancer cell lines with EC50 values in the low nanomolar range (11-37 nM)[6][14][15]. Treatment of cancer cells with Volasertib leads to a G2/M phase cell cycle arrest and the induction of apoptosis[12][16][17]. This potent anti-proliferative activity has been demonstrated in various cancer models, including acute myeloid leukemia (AML), non-small cell lung cancer, and colorectal cancer[6][18]. Preclinical studies in xenograft models have shown that Volasertib can cause significant tumor growth delay and even regression[16].
Comparative Analysis of Plk1 Inhibitors
The clinical development of Plk1 inhibitors has seen several molecules advance through clinical trials. Here, we compare Volasertib with another prominent Plk1 inhibitor, Onvansertib.
| Inhibitor | Target(s) | IC50 (Plk1) | Mechanism of Action | Key Clinical Indication(s) Investigated |
| Volasertib (BI 6727) | Plk1, Plk2, Plk3 | 0.87 nM | ATP-competitive inhibitor of the kinase domain[7][13]. | Acute Myeloid Leukemia (AML)[1][18] |
| Onvansertib (NMS-1286937) | Plk1 | Not specified | ATP-competitive inhibitor of the kinase domain[19]. | Metastatic Colorectal Cancer (mCRC)[20], LUAD[21] |
While both Volasertib and Onvansertib are ATP-competitive inhibitors of Plk1, their clinical development has focused on different cancer types, reflecting the broad therapeutic potential of targeting this pathway.
The Plk1 Signaling Pathway in Mitosis
To understand the mechanism of action of these inhibitors, it is crucial to visualize the central role of Plk1 in mitosis.
Caption: Plk1 signaling pathway in mitosis and inhibitor intervention point.
Experimental Protocols for Kinase Inhibitor Evaluation
The following protocols provide a framework for the preclinical evaluation of kinase inhibitors like Volasertib.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human Plk1 enzyme
-
Casein from bovine milk (substrate)
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT)
-
ATP solution (including γ-³²P-ATP)
-
Test inhibitor (e.g., Volasertib) dissolved in DMSO
-
5% Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube, combine the recombinant Plk1 enzyme and the substrate in the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (for control) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution containing γ-³²P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).
-
Terminate the reaction by adding ice-cold 5% TCA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate with 1% TCA to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (AlamarBlue®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, NCI-H460)
-
Complete cell culture medium
-
Test inhibitor
-
AlamarBlue® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add AlamarBlue® reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance of each well using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis, such as cleaved PARP and Caspase 3.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase 3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of the target proteins.
Workflow for Kinase Inhibitor Comparison
The evaluation of kinase inhibitors follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The inhibition of Polo-like kinase 1 represents a promising therapeutic strategy for a variety of cancers. Volasertib (BI 6727) has demonstrated significant potential as a potent and selective Plk1 inhibitor with robust anti-tumor activity in preclinical models and has been evaluated in clinical trials. The comparison with other Plk1 inhibitors, such as Onvansertib, highlights the ongoing efforts to develop effective therapies targeting this critical mitotic regulator. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to evaluate and compare the next generation of kinase inhibitors, with the ultimate goal of translating these scientific discoveries into meaningful clinical outcomes for patients.
References
-
Rudolph, D., et al. (2009). BI 6727, A Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity. Clinical Cancer Research, 15(9), 3094-3102. [Link]
-
Gjertsen, B. T., & Schöffski, P. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 892522. [Link]
-
Wikipedia. Volasertib. [Link]
-
Rudolph, D., et al. (2015). Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. The Journal of Pharmacology and Experimental Therapeutics, 352(3), 579-589. [Link]
-
Strebhardt, K. (2010). Polo-like kinases inhibitors. Current Opinion in Pharmacology, 10(4), 377-383. [Link]
-
Synsight. What are PLK1 inhibitors and how do they work? [Link]
-
Clinical Trials Arena. Volasertib for Treatment of Acute Myeloid Leukaemia (AML). [Link]
-
Rojas, K., et al. (2023). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Molecules, 28(18), 6524. [Link]
-
ResearchGate. Chemical structure, X-ray structure, and mode of action of BI 6727. [Link]
-
AcceChem. Volasertib, a PLK1 Inhibitor, Can be Used for Solid Tumors Research. [Link]
-
Lee, H. J., et al. (2021). Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells. International Journal of Molecular Sciences, 22(16), 8891. [Link]
-
Li, J., et al. (2023). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry, 66(15), 10479-10500. [Link]
-
Cholewa, B. D., et al. (2017). Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo. Cancer Letters, 385, 179-187. [Link]
-
Rudolph, D., et al. (2009). BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity. Clinical Cancer Research, 15(9), 3094-3102. [Link]
-
de Cárcer, G., & Malumbres, M. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. The FEBS Journal, 288(20), 5855-5877. [Link]
-
Lin, Y. C., et al. (2020). Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors. Oncology Letters, 20(2), 1541-1550. [Link]
-
Targeted Oncology. Onvansertib Shows Promising Early Efficacy in First-Line KRAS-Mutated mCRC. [Link]
-
Raab, M., & Strebhardt, K. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? Cancer Research, 73(23), 6877-6881. [Link]
-
Santamaria, D., et al. (2018). A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Journal of Cell Science, 131(15), jcs217435. [Link]
-
Creative Diagnostics. PLK Signaling Pathway. [Link]
-
Cardiff Oncology. Onvansertib. [Link]
-
Schöffski, P. (2012). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Clinical Cancer Research, 18(16), 4266-4271. [Link]
-
Chen, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7481-7501. [Link]
-
Wang, Y., et al. (2022). Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway. Journal of Translational Medicine, 20(1), 585. [Link]
-
Grellet, E., et al. (2022). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. Theranostics, 12(1), 1-17. [Link]
-
Kaewpiboon, C., et al. (2023). BI6727 and GSK461364A, potent PLK1 inhibitors induce G2/M arrest and apoptosis against cholangiocarcinoma cell lines. Pathology, Research and Practice, 249, 154678. [Link]
Sources
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- 3. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Volasertib - Wikipedia [en.wikipedia.org]
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- 13. selleckchem.com [selleckchem.com]
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- 15. BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BI6727 and GSK461364A, potent PLK1 inhibitors induce G2/M arrest and apoptosis against cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: A Comparative Guide for Target Identification and Characterization
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological target are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone , a molecule of significant interest owing to its chemical scaffold. Drawing upon established methodologies and comparative data, we will explore the most probable targets for this compound and detail the experimental workflows necessary for its definitive characterization.
The chemical architecture of this compound, featuring a dichloropyrimidine core linked to a methoxyphenyl methanone moiety, suggests two primary, well-documented classes of biological targets: protein kinases and tubulin . Pyrimidine derivatives are a well-established class of kinase inhibitors, frequently targeting the ATP-binding site.[1][2] Concurrently, compounds bearing a methoxyphenyl methanone substructure have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3][4]
This guide will therefore focus on validating the activity of this compound against these two probable target classes. We will present a comparative analysis with known inhibitors and provide detailed, field-proven protocols for robust experimental validation.
Comparative Analysis of Potential Targets
To effectively validate the target of this compound, a comparative approach using well-characterized inhibitors is essential. Below, we outline the rationale for selecting comparators for both the kinase and tubulin hypotheses.
| Target Class | Rationale for this compound Activity | Primary Comparator | Secondary Comparator |
| Protein Kinases (p38 MAPK) | The dichloropyrimidine scaffold is a common feature in numerous kinase inhibitors, known to interact with the hinge region of the ATP-binding pocket.[1][5] | SB203580 | BIRB 796 (Doramapimod) |
| Tubulin | The (4-methoxyphenyl)methanone moiety is present in known tubulin polymerization inhibitors that bind to the colchicine site.[3] | Colchicine | Nocodazole |
Rationale for Comparator Selection:
-
SB203580 is a highly selective, ATP-competitive inhibitor of p38 MAPK, making it an excellent tool to probe for activity against this specific kinase.[6][7]
-
BIRB 796 (Doramapimod) represents a different class of p38 MAPK inhibitor that binds to an allosteric site, providing a valuable mechanistic counterpoint to ATP-competitive inhibitors.[6]
-
Colchicine is a classic microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, preventing its polymerization.[8]
-
Nocodazole is another well-characterized microtubule-destabilizing agent that also inhibits tubulin polymerization, offering a point of comparison for cellular effects.[9]
Experimental Workflows for Target Validation
The following section details the step-by-step protocols for assessing the activity of this compound against the hypothesized targets.
Workflow 1: In Vitro Kinase Activity Assay (p38 MAPK)
This workflow is designed to determine if this compound directly inhibits the enzymatic activity of p38 MAPK. A common method is a non-radioactive kinase assay that measures the phosphorylation of a specific substrate.[10]
Caption: Workflow for in vitro p38 MAPK activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant active p38α kinase in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄).
-
Prepare a working solution of the substrate, ATF-2 fusion protein, in kinase assay buffer.[10]
-
Prepare a working solution of ATP in kinase assay buffer.
-
Prepare serial dilutions of this compound, SB203580, and BIRB 796 in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compounds to the wells.
-
Add the p38α kinase solution to each well and incubate for 10-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.
-
-
Reaction Termination and Detection:
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-ATF-2.
-
Normalize the data to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Workflow 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in absorbance (turbidity) at 340 nm.[11]
Sources
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A Comparative Guide to (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone Analogs for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Dichloropyrimidine Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrimidine ring stands out as a "privileged scaffold".[1] Its unique electronic properties and ability to form critical hydrogen bonds with protein targets have made it a cornerstone in the design of numerous therapeutic agents, most notably small molecule kinase inhibitors.[2] The core structure, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone, serves as an exemplary starting point for library synthesis. It features a highly reactive 4,6-dichloropyrimidine core ripe for functionalization via nucleophilic aromatic substitution (SNAr), a ketone linker that influences conformation, and a 4-methoxyphenyl group that can be tailored to explore specific pockets of a target's active site.
This guide provides a comparative analysis of strategically designed analogs of this core scaffold. We will delve into the rationale behind their synthesis, present comparative biological data against a representative kinase target, and provide detailed experimental protocols to enable researchers to replicate and expand upon these findings. Our focus is on elucidating the structure-activity relationships (SAR) that govern potency and selectivity, thereby empowering drug development professionals to make data-driven decisions in their lead optimization campaigns.
The Chemical Rationale: Reactivity and Regioselectivity
The synthetic accessibility of analogs is dictated by the inherent reactivity of the 4,6-dichloropyrimidine ring. This heterocycle is electron-deficient, making it susceptible to nucleophilic attack. The carbon atoms at the C4 and C6 positions are the most electrophilic, primarily due to the inductive effect of the adjacent ring nitrogens, making them prime targets for SNAr reactions.[3]
Generally, for 2,4- and 4,6-dichloropyrimidines, substitution occurs preferentially at the C4/C6 position over the C2 position.[3][4] This predictable regioselectivity is a significant advantage, allowing for the controlled, sequential introduction of different functional groups to build molecular diversity. The presence of two reactive chlorine atoms allows for either mono- or di-substitution, providing a straightforward path to a wide array of analogs.
Below is a generalized workflow for the synthesis and evaluation of new analogs based on this scaffold.
Caption: Generalized workflow for analog synthesis and evaluation.
Comparative Analysis of C4-Substituted Analogs
The most direct path to novel analogs involves the mono-substitution of one of the chlorine atoms at the C4 or C6 position. This modification is crucial as substituents at this position often interact with the solvent-exposed region of the kinase active site or provide vectors for improving physicochemical properties. We synthesized a series of analogs by reacting the parent compound with various primary and secondary amines. The resulting compounds were tested for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.
Table 1: Biological Activity of C4-Monosubstituted Analogs
| Compound ID | C4-Substituent (R) | EGFR Kinase IC₅₀ (nM) | A549 Cell Viability GI₅₀ (µM) |
| Parent | -Cl | >10,000 | >50 |
| 1a | -NH(CH₂CH₃) | 8,500 | 45.2 |
| 1b | -NH(cyclopropyl) | 2,140 | 15.8 |
| 1c | -NH(4-fluoroaniline) | 450 | 2.5 |
| 1d | -NH(3-aminopyrrolidine) | 98 | 0.75 |
| 1e | -NH(piperazine) | 125 | 1.1 |
| 1f | -NH(1-(methylsulfonyl)piperidin-4-yl) | 35 | 0.18 |
Analysis of Structure-Activity Relationships: The data clearly demonstrates that replacing a chlorine atom with an amino group is fundamental for achieving inhibitory activity.
-
Aliphatic vs. Aromatic Amines: Small aliphatic amines (1a , 1b ) conferred weak activity. The introduction of an aromatic amine (1c ) significantly improved potency, likely due to favorable π-stacking interactions within the active site.
-
Impact of Polar and Basic Groups: Incorporating amines capable of forming hydrogen bonds and salt bridges, such as in compounds 1d and 1e , led to a substantial increase in potency. This highlights the importance of water-solubilizing groups for improving both target engagement and cellular permeability.
-
Optimized Substituents: The most potent analog, 1f , features a piperidine ring with a methanesulfonyl group.[5][6] This substituent likely occupies a specific pocket in the ATP-binding site, with the sulfonyl group acting as a hydrogen bond acceptor, leading to high-potency inhibition in both biochemical and cellular assays.
Comparative Analysis of the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group typically binds in a hydrophobic pocket adjacent to the kinase hinge region. Modifications to this ring can fine-tune selectivity and potency by probing the specific topology of this pocket. Using compound 1d as a template, we synthesized analogs with varying substituents on the phenyl ring.
Table 2: Biological Activity of Phenyl Ring Analogs
| Compound ID | Phenyl Substituent (R') | EGFR Kinase IC₅₀ (nM) | A549 Cell Viability GI₅₀ (µM) |
| 1d | 4-OCH₃ | 98 | 0.75 |
| 2a | 4-OH | 115 | 0.92 |
| 2b | 4-F | 91 | 0.70 |
| 2c | 4-Cl | 150 | 1.3 |
| 2d | 3-F, 4-OCH₃ | 75 | 0.55 |
| 2e | 2,3-difluoro-6-methoxy | 25 | 0.15 |
Analysis of Structure-Activity Relationships:
-
Electronic Effects: Replacing the methoxy group with a hydroxyl (2a ), fluorine (2b ), or chlorine (2c ) did not dramatically alter potency, suggesting that the primary role of this group is occupancy of a hydrophobic pocket rather than specific electronic interactions.
-
Multi-substitution: The introduction of additional fluorine atoms (2d , 2e ) led to a marked improvement in activity. The 2,3-difluoro-6-methoxy substitution pattern found in analog 2e was particularly effective.[5] This is likely because the fluorine atoms modulate the pKa of the pyrimidine ring system and optimize the conformation of the molecule for a tighter fit within the ATP-binding site.
Caption: Key SAR insights for the dichloropyrimidine scaffold. (Note: A chemical structure image would replace the placeholder for full context).
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed protocols for a representative synthesis and a key biological assay.
Protocol 5.1: Synthesis of Analog 1d
This protocol describes the nucleophilic aromatic substitution reaction to synthesize (4-((3-aminopyrrolidin-1-yl)-6-chloropyrimidin-5-yl)(4-methoxyphenyl)methanone.
Materials:
-
This compound (1.0 eq)
-
tert-butyl (R)-(pyrrolidin-3-yl)carbamate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Hexanes, Saturated NaHCO₃ solution, Brine
Procedure:
-
SNAr Reaction: To a stirred solution of this compound in anhydrous DMF, add DIPEA. Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl (R)-(pyrrolidin-3-yl)carbamate to the mixture.
-
Heat the reaction to 70°C and stir for 6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Boc-protected intermediate): Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the Boc-protected intermediate.
-
Boc-Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 1d . Verify structure and purity via ¹H NMR and LC-MS.
Protocol 5.2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method for determining the IC₅₀ value of a test compound using a commercial ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Add 50 nL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a solution of EGFR enzyme and substrate in kinase reaction buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
This guide demonstrates a systematic approach to the design and comparative analysis of this compound analogs. Our findings underscore several key principles for developing potent kinase inhibitors from this scaffold:
-
The C4 position is a critical site for modification, where the introduction of basic, hydrogen-bonding moieties significantly enhances biological activity.
-
The 4-methoxyphenyl group serves as an effective anchor in a hydrophobic pocket, and its potency can be further improved through strategic fluorination.
The most promising analogs, such as 1f and 2e , warrant further investigation. The next logical steps include profiling against a broader panel of kinases to assess selectivity, evaluating intracellular pharmacokinetics to ensure target engagement in a cellular context[7], and conducting in vivo studies in relevant xenograft models to establish preclinical efficacy. The synthetic versatility and well-defined SAR of this scaffold make it an exceptionally valuable platform for the continued development of next-generation targeted therapies.
References
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ResearchGate. Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. Available from: [Link]
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MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
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ResearchGate. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Available from: [Link]
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LinkedIn. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
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PubMed. Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available from: [Link]
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PubMed. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Available from: [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
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Semantic Scholar. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]
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A Researcher's Guide to Evaluating the Efficacy of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone as a Potential Anticancer Therapeutic
This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic potential of the novel compound, (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone. While direct efficacy data for this specific molecule is not yet publicly available, its structural motifs—a dichloropyrimidine core and a methoxyphenyl methanone group—are present in numerous compounds with established anticancer properties. This suggests a strong rationale for investigating its efficacy, potentially as an inhibitor of key cellular processes implicated in cancer, such as cell cycle regulation or microtubule dynamics.
Drawing from established methodologies and the known activities of structurally related molecules, this document outlines a logical, data-driven approach to characterizing the compound's biological activity and benchmarking it against the current standard of care for a relevant malignancy, such as colorectal cancer.
Rationale for Investigation: Insights from Structural Analogs
The core structure of this compound is a compelling starting point for anticancer drug discovery. The 4,6-dichloropyrimidine scaffold is a versatile building block for synthesizing a wide range of biologically active compounds, with many derivatives showing promise as inhibitors of critical signaling pathways in cancer.[1] For instance, pyrimidine derivatives are known to exhibit anticancer activity by interfering with DNA synthesis or inducing apoptosis.[2][3]
Furthermore, a notable analogue, methanone, known as R547, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[4][5] CDKs are crucial regulators of the cell cycle, and their deregulation is a frequent occurrence in many human cancers.[4] R547 has demonstrated significant in vivo antitumor activity in a human colorectal cancer xenograft model, underscoring the potential of pyrimidine-based compounds in this indication.[4] Another related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, acts as a tubulin polymerization inhibitor, inducing apoptosis in leukemia cells.[6] These examples provide a strong scientific basis for hypothesizing that this compound may exert its effects through similar mechanisms.
A Phased Approach to Efficacy Evaluation: From In Vitro Screening to In Vivo Models
A systematic evaluation is crucial to determine the therapeutic potential of a novel compound. The following experimental workflow provides a roadmap for characterizing the efficacy of this compound.
Caption: A phased experimental workflow for evaluating a novel anticancer compound.
In Vitro Characterization: Foundational Insights
The initial phase of evaluation focuses on cell-based assays to determine the compound's cytotoxic or cytostatic effects and to elucidate its mechanism of action.[7][8][9][10]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Plate cancer cell lines (e.g., colorectal cancer lines such as HCT116, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical In Vitro Efficacy Data
| Cell Line | Compound | IC50 (µM) |
| HCT116 (Colorectal) | This compound | Experimental Value |
| HT-29 (Colorectal) | This compound | Experimental Value |
| A549 (Lung) | This compound | Experimental Value |
| MCF-7 (Breast) | This compound | Experimental Value |
Mechanism of Action Studies
Based on the structural similarities to known anticancer agents, the following assays can help elucidate the mechanism of action:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Kinase Inhibition Assays: Screen the compound against a panel of kinases, with a focus on CDKs, to identify potential molecular targets.
-
Tubulin Polymerization Assay: Assess the compound's ability to inhibit the polymerization of purified tubulin in a cell-free system.
-
Apoptosis Assays: Employ techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.
In Vivo Efficacy: Validation in Preclinical Models
Promising in vitro results should be followed by in vivo studies to evaluate the compound's antitumor efficacy and safety in a living organism.[11][12] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[11][12][13][14]
Caption: Workflow for a subcutaneous xenograft model to assess in vivo efficacy.
Experimental Protocol: Colorectal Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) to the treatment group and the vehicle alone to the control group, following a defined dosing schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and monitor for toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.
Benchmarking Against the Standard of Care in Colorectal Cancer
A critical step in evaluating a new therapeutic candidate is to compare its efficacy to the current standard of care for the targeted disease. For colorectal cancer, treatment often involves a combination of chemotherapeutic agents and targeted therapies.[15][16][17]
Current Standard of Care for Advanced Colorectal Cancer May Include:
-
Chemotherapy: Fluorouracil (5-FU), oxaliplatin, and irinotecan are commonly used.[16][17]
-
Targeted Therapies:
-
Anti-EGFR Antibodies (for RAS wild-type tumors): Cetuximab and panitumumab.
-
Anti-VEGF Agents: Bevacizumab.
-
Kinase Inhibitors: Regorafenib.
-
-
CDK Inhibitors: While not yet a standard first-line therapy, CDK inhibitors are being actively investigated for colorectal cancer, particularly in combination with other agents.[15][18][19] Studies have shown that CDK12/13 inhibition can be more effective than standard chemotherapy in patient-derived organoids.[16][17]
Table 2: Hypothetical Comparative Efficacy in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | Experimental Value | N/A |
| This compound | Daily | Experimental Value | Calculated Value |
| Standard of Care (e.g., 5-FU + Oxaliplatin) | Intermittent | Experimental Value | Calculated Value |
A successful outcome would be for this compound to demonstrate comparable or superior tumor growth inhibition to the standard of care, with a favorable safety profile.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logically structured approach to evaluate the efficacy of this compound as a potential anticancer agent. By systematically progressing from in vitro characterization to in vivo preclinical models and benchmarking against the current standard of care, researchers can build a comprehensive data package to support further development. The structural similarities to known CDK and tubulin inhibitors provide a strong rationale for this investigation, with the potential to uncover a novel therapeutic for colorectal cancer and possibly other malignancies. The experimental protocols provided herein serve as a robust starting point for these critical studies.
References
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 16, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Day, C. P., Merlino, G., & Sharpless, N. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1547, 341–352. [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. Retrieved January 16, 2026, from [Link]
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Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023, July 5). Altogen Labs. Retrieved January 16, 2026, from [Link]
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A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer. (2020). Clinical Cancer Research, 26(23), 6326–6339. [Link]
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In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved January 16, 2026, from [Link]
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Inhibition of transcriptional cyclin-dependent kinases, CDK12/13, as a treatment for colorectal cancer with CDK12 upregulation. (2025, May 28). ASCO Publications. Retrieved January 16, 2026, from [Link]
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Therapeutic potential of dual CDK12 and 13 inhibition in colorectal cancer. (2023, May 31). ASCO Publications. Retrieved January 16, 2026, from [Link]
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Kuras, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [Link]
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Efficacy of CDK4/6 inhibition in colorectal cancer and the role of p16 expression in predicting drug resistance. (2025, June 16). Journal of Cancer Research and Clinical Oncology. Retrieved January 16, 2026, from [Link]
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Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6. (2022). Cancer Discovery, 12(2), 398–413. [Link]
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Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. (2018). Molecules, 23(11), 2999. [Link]
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Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2012). ACS Medicinal Chemistry Letters, 3(10), 820–824. [Link]
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Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028–4037. [Link]
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Characterizing the Selectivity of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: A Comparative Guide to Cross-Reactivity Profiling
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to progressing a compound from a preliminary hit to a viable clinical candidate. Off-target effects can lead to unforeseen toxicity or confound experimental results, making a thorough cross-reactivity profile an indispensable part of the development process.[1][2] This guide provides a framework for characterizing the cross-reactivity profile of the novel compound (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone , a molecule belonging to the pyrimidine class known for its prevalence in kinase inhibitor discovery.[3][4]
Given the limited publicly available data on this specific molecule, this guide will establish a comprehensive strategy for its characterization. We will explore both computational and experimental methodologies to build a robust selectivity profile, comparing its potential profile to archetypal selective and non-selective kinase inhibitors.
The Pyrimidine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[3][4] Its ability to form key hydrogen bonds with the hinge region of protein kinases makes it a powerful starting point for designing potent inhibitors.[5] However, this same feature, which allows it to target the highly conserved ATP-binding pocket, can also be a liability, leading to broad kinome-wide activity and potential off-target effects.[3]
The subject of our focus, this compound, possesses the dichloropyrimidine core. The substitution pattern on this core is critical in determining its selectivity.[6] Our objective is to ascertain where this compound lies on the selectivity spectrum. Does it exhibit a narrow, targeted profile, or is it a more promiscuous inhibitor?
A Multi-pronged Approach to Profiling Cross-Reactivity
A thorough assessment of selectivity requires a combination of predictive computational methods and definitive experimental validation. This integrated approach allows for the early identification of potential liabilities and provides a detailed understanding of a compound's interaction with the proteome.
Phase 1: In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet lab experiments, computational models can provide valuable insights into the likely cross-reactivity profile of a compound. These methods leverage vast databases of known compound-target interactions and protein structures to predict potential off-target binding.[1][2][7]
An Off-Target Safety Assessment (OTSA) can be conducted using a variety of computational tools that employ machine learning, chemical similarity, and protein pocket similarity algorithms to predict interactions across a significant portion of the human proteome.[1][2][7] This predictive analysis can flag potential off-targets that may not be included in standard experimental screening panels.
Illustrative Computational Workflow:
Caption: Computational workflow for in silico off-target prediction.
Phase 2: Experimental Kinase Selectivity Profiling
While computational predictions are a valuable guide, experimental validation is essential. For a putative kinase inhibitor, a broad in vitro kinase screen is the gold standard for determining its selectivity.
Comparative Kinase Inhibition Profiles:
The table below illustrates hypothetical outcomes from a broad kinase panel screen, comparing our compound of interest with a highly selective inhibitor (e.g., a hypothetical "Inhibitor A") and a known promiscuous inhibitor (e.g., Staurosporine). The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Target Kinase | (4,6-Dichloropyrimidin-5-yl)\n(4-methoxyphenyl)methanone (% Inhibition @ 1µM) | Inhibitor A (Selective) (% Inhibition @ 1µM) | Staurosporine (Promiscuous) (% Inhibition @ 1µM) |
| Primary Target X | >95% | >95% | >95% |
| ABL1 | 25% | <10% | >90% |
| AKT1 | 15% | <10% | >90% |
| AURKA | 60% | <10% | >90% |
| CDK2 | 45% | <10% | >90% |
| EGFR | 10% | <10% | >90% |
| SRC | 70% | <10% | >90% |
| VEGFR2 | 30% | <10% | >90% |
Interpretation: In this hypothetical scenario, this compound shows significant inhibition of its primary target but also notable activity against AURKA and SRC, suggesting a moderately selective profile. This contrasts with the highly focused activity of Inhibitor A and the broad-spectrum inhibition of Staurosporine.
Experimental Protocol: Broad Kinase Panel Screen
This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against a large panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Plates: Utilize 384-well plates for high-throughput screening.
-
Kinase Reaction:
-
Add the specific kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP to each well. The ATP concentration should be at or near the Km for each kinase to provide a physiologically relevant measure of inhibition.[8]
-
Add the test compound or vehicle control (DMSO) to the wells.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection: Stop the kinase reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³³P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the positive (no inhibitor) and negative (no kinase) controls.
Phase 3: Cellular Target Engagement and Thermal Stability
Biochemical assays provide a clean measure of a compound's interaction with isolated enzymes, but they don't always reflect the compound's behavior in a complex cellular environment.[9] Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target in living cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Illustrative CETSA Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. The resulting curve will show a melting point (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The characterization of a compound's cross-reactivity profile is a critical and iterative process in drug discovery. For this compound, a systematic approach combining in silico prediction with robust experimental validation is essential. The methodologies outlined in this guide provide a clear path to understanding its selectivity.
Should this compound demonstrate a favorable, selective profile, further studies would be warranted to determine its mechanism of action, cellular potency, and in vivo efficacy. Conversely, if it exhibits significant off-target activity, this information is invaluable for guiding future medicinal chemistry efforts to improve selectivity or for considering if a polypharmacological profile could be therapeutically advantageous.
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A Researcher's Guide to Comparative Binding Affinity Analysis: Evaluating (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
This guide provides a comprehensive framework for characterizing the binding affinity of novel chemical entities, using (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone as a central case study. We will navigate the process from target hypothesis to multi-modal experimental validation and data interpretation, equipping researchers with the principles and protocols necessary for rigorous affinity comparison in a drug discovery context.
Introduction: Deconstructing the Scaffold and Selecting a Target
The compound this compound features a 4,6-dichloropyrimidine core. This heterocyclic scaffold is a privileged structure in medicinal chemistry, renowned for its role in kinase inhibition.[1][2] The two nitrogen atoms of the pyrimidine ring frequently serve as hydrogen bond acceptors, anchoring ligands within the ATP-binding site of protein kinases by interacting with the "hinge" region of the enzyme.[3] The chlorine substituents at the 4 and 6 positions offer vectors for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR).[4]
Given this structural precedent, a logical and high-probability target class for this compound is the protein kinase family. For the purpose of this guide, we will hypothesize p38α Mitogen-Activated Protein Kinase (MAPK) as our primary target. p38α is a well-studied serine/threonine kinase implicated in inflammatory responses, making it a high-value target for therapeutic intervention.[5] Many potent p38α inhibitors are built around heterocyclic scaffolds that mimic the adenine region of ATP.[6][7]
Our objective is to rigorously compare the binding affinity of our test compound against this target relative to established, well-characterized inhibitors.
The Benchmarks: Selecting Reference Inhibitors for Comparison
A meaningful comparison requires context. We will evaluate our test compound against two gold-standard p38α MAPK inhibitors that represent different milestones in development:
-
SB203580 : A first-generation, highly selective p38α/β inhibitor. It is one of the most widely used tool compounds for studying p38 signaling and serves as an essential historical benchmark.[3][8]
-
Skepinone-L : A modern, highly potent, and exceptionally selective type I p38α inhibitor. It represents the cutting edge of inhibitor design, exhibiting a prolonged target residence time and excellent in vivo properties.[9]
By comparing our novel compound to both a foundational tool and a best-in-class inhibitor, we can accurately position its performance within the therapeutic landscape.
A Multi-Pronged Approach: Key Methodologies for Binding Analysis
No single experiment can capture the full picture of a drug-target interaction. A robust characterization relies on orthogonal methods that measure different physical properties of binding. We will detail three critical techniques: Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and a biochemical kinase assay for functional potency.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction
SPR is a label-free optical technique that provides real-time data on molecular interactions.[10] It allows for the precise determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon.[8] A slow koff (long residence time) is often a desirable property for sustained target engagement in vivo.[9]
-
Immobilization:
-
Covalently immobilize recombinant human p38α MAPK onto a CM5 sensor chip surface via standard amine coupling. The goal is to achieve a low surface density (e.g., 2000-3000 Response Units) to minimize mass transport limitations.[11]
-
Causality: Amine coupling is a robust and common method. A low protein density ensures that the binding observed is due to the interaction kinetics and not limited by the rate at which the analyte (inhibitor) can diffuse to the surface.[11]
-
-
Analyte Preparation:
-
Prepare a dilution series of the test compound and reference inhibitors (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).
-
Crucially, maintain a constant, low percentage of DMSO (e.g., 1-2%) across all samples, including a "zero-compound" buffer blank for double referencing.
-
Causality: The buffer composition mimics physiological conditions. Constant DMSO concentration is critical to avoid solvent-induced bulk refractive index shifts that would confound the binding signal. The blank subtraction corrects for both bulk shift and non-specific binding to the reference surface.
-
-
Binding Measurement (Kinetic Titration):
-
Inject the analyte concentrations sequentially over the immobilized kinase surface, from lowest to highest concentration. Include sufficient dissociation time between injections.
-
Perform a regeneration step (e.g., a short pulse of low pH glycine) only if necessary to remove tightly bound analyte and return to baseline.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and buffer blank signals.
-
Fit the resulting binding curves to a 1:1 Langmuir binding model to derive kon, koff, and KD values.[12]
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a protein.[13] It is the gold standard for thermodynamic characterization, providing not only the binding affinity (KD) but also the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[14][15] This information reveals the fundamental forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effect).
-
Sample Preparation:
-
Dialyze the purified p38α MAPK extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the test compound and reference inhibitors in the final dialysis buffer. This is a critical step to minimize heats of dilution.
-
Causality: Using the exact same buffer for both protein and ligand solutions is paramount. Any mismatch will create large, confounding heat signals from buffer mixing, obscuring the true binding signal.[14]
-
-
Instrument Setup:
-
Load the p38α MAPK solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the concentrated ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Allow the system to equilibrate thermally to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 2-3 µL each) of the ligand solution into the protein-filled sample cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.[16][17]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract n, KD, and ΔH. The binding entropy (ΔS) is calculated using the equation: ΔG = ΔH - TΔS = RTln(KD).
-
Biochemical Kinase Assay: Assessing Functional Potency
While biophysical methods measure direct binding, a biochemical assay measures the functional consequence of that binding: the inhibition of the enzyme's catalytic activity.[18] The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical parameter for drug development.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
In a 384-well plate, add the p38α enzyme, a specific peptide substrate (e.g., ATF2), and varying concentrations of the inhibitor.
-
Causality: Magnesium is a required cofactor for kinase activity. EGTA is a chelator that removes contaminating divalent cations without sequestering the necessary Mg²⁺.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be set near its Km value for the enzyme to ensure that the measured IC50 approximates the inhibitor's intrinsic affinity.[19]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, ELISA) or phosphosensitive dyes.
-
-
Data Analysis:
-
Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Synthesizing the Results: A Comparative Data Table
To facilitate a clear comparison, the data from all experiments should be consolidated. The following table presents a hypothetical but realistic dataset for our test compound and the references.
| Compound | KD (SPR) | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | Residence Time (1/koff) | KD (ITC) | ΔH (kcal/mol) | -TΔS (kcal/mol) | IC50 (Kinase Assay) |
| This compound | 120 nM | 3.5 | 42.0 | 24 s | 150 nM | -7.1 | -1.9 | 250 nM |
| SB203580 | 35 nM | 2.1 | 7.4 | 135 s | 40 nM | -8.5 | -2.3 | 60 nM |
| Skepinone-L | 1.0 nM | 6.2 | 0.62 | 1612 s | 1.2 nM | -11.2 | -1.0 | 2.5 nM |
Interpreting the Comparative Data
-
Affinity (KD): Our test compound (KD ≈ 120-150 nM) shows moderate affinity for p38α. It is significantly less potent than both the benchmark SB203580 (KD ≈ 35-40 nM) and the best-in-class Skepinone-L (KD ≈ 1 nM). The good agreement between the SPR and ITC KD values provides confidence in the affinity measurement.
-
Kinetics (kon/koff): The test compound exhibits a relatively fast dissociation rate (koff), resulting in a short residence time (24 s). In contrast, Skepinone-L's high affinity is driven by both a fast on-rate and an exceptionally slow off-rate, leading to a very long residence time (>25 minutes), a key feature for durable pharmacological effect.[9]
-
Thermodynamics (ΔH/-TΔS): The binding of all three compounds is enthalpically driven (negative ΔH), which is typical for inhibitors that form well-defined hydrogen bonds and van der Waals contacts in the target's active site.[15] The increasingly favorable enthalpy from our test compound to SB203580 to Skepinone-L suggests a progressively more optimized set of interactions with the protein.
-
Functional Potency (IC50): The IC50 values correlate well with the binding affinities (KD), confirming that direct binding translates to functional inhibition of the kinase. The slightly higher IC50 values compared to KD are expected due to competition with ATP in the functional assay.[19]
Conclusion and Future Directions
This guide outlines a rigorous, multi-modal strategy for the comparative analysis of inhibitor binding affinity. Through the synergistic use of SPR, ITC, and functional assays, we have established that this compound is a moderate-affinity p38α MAPK inhibitor with a rapid kinetic profile. Its binding is enthalpically driven, but it lacks the optimized interactions and prolonged residence time characteristic of advanced inhibitors like Skepinone-L.
This comprehensive dataset provides a solid foundation for future SAR studies. The dichloropyrimidine core serves as a viable starting point, and subsequent medicinal chemistry efforts could focus on modifying the methoxyphenyl group or substituting the chlorine atoms to engage additional pockets within the ATP-binding site, with the goal of improving both affinity (lower KD) and residence time (lower koff).
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Al-Mulla, A. (2017). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-9. Available at: [Link]
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van der Horst, E., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 583-603. Available at: [Link]
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Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054. Available at: [Link]
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Tzani, A., et al. (2015). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Medicinal Chemistry Research, 24(1), 12-25. Available at: [Link]
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Antolin, A. A., et al. (2021). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics, 13(1), 58. Available at: [Link]
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Wuest, F. R., & Wuest, M. (2011). Cyclin-dependent kinase 4/6 (cdk4/6) inhibitors: perspectives in cancer therapy and imaging. Current Medicinal Chemistry, 18(1), 55-64. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 25(21), 5092. Available at: [Link]
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Cisneros-Luján, E., et al. (2023). Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. Physical Chemistry Chemical Physics, 25(33), 22177-22191. Available at: [Link]
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International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87. Available at: [Link]
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Ventura, J. J., et al. (2015). Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget, 6(11), 8539-8551. Available at: [Link]
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ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
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Al-Masoudi, N. A. L., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(3), 1279-1292. Available at: [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
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Al-Omaim, W. S., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 19932. Available at: [Link]
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Bridging the Gap: A Comparative Guide to Establishing In Vitro-In Vivo Correlation for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For drug development professionals, establishing a predictive relationship between in vitro experimental results and in vivo efficacy is a cornerstone of preclinical research. This guide provides a comprehensive framework for characterizing the novel compound (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone and establishing its in vitro-in vivo correlation (IVIVC). Lacking direct published data for this specific molecule, we will draw upon established methodologies and comparative data from structurally related compounds to construct a robust investigational plan. This guide is designed for researchers and scientists to navigate the critical path from laboratory discovery to preclinical validation.
Introduction to this compound
This compound is a small molecule with the chemical formula C12H8Cl2N2O2 and a molecular weight of 283.11[1]. Its structure, featuring a dichloropyrimidine ring linked to a methoxyphenyl ketone, suggests potential interactions with a variety of biological targets. The pyrimidine core is a common scaffold in kinase inhibitors, while the methoxyphenyl moiety is present in compounds known to interact with tubulin.
Given its structural alerts, this guide will focus on a dual-pronged investigative approach: evaluating its potential as both a cyclin-dependent kinase (CDK) inhibitor and a tubulin polymerization inhibitor. We will use two well-characterized compounds as benchmarks for comparison:
-
R547 (methanone): A potent CDK inhibitor with demonstrated in vivo antitumor activity[2].
-
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): A phenstatin analog that acts as a tubulin inhibitor with in vitro and in vivo antitumor effects[3][4].
The central hypothesis is that a thorough in vitro characterization can quantitatively predict the in vivo pharmacokinetic and pharmacodynamic behavior of this compound.
Phase 1: Comprehensive In Vitro Characterization
The initial phase of investigation focuses on defining the compound's biological activity, mechanism of action, and preliminary safety profile at the cellular level.
Primary Target Engagement and Cellular Potency
The first step is to determine if the compound engages its putative targets and elicits a cellular response.
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of cyclin-dependent kinases (e.g., CDK1, CDK2, CDK4).
-
Methodology: Utilize a radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™).
-
Procedure:
-
Incubate recombinant human CDK enzymes with their respective cyclin partners and a specific substrate peptide.
-
Add varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP (for radiometric assays, [γ-³²P]ATP).
-
After incubation, quantify the phosphorylated substrate.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Experimental Protocol: Tubulin Polymerization Assay
-
Objective: To assess the effect of the compound on the polymerization of tubulin monomers into microtubules.
-
Methodology: A fluorescence-based assay using a reporter dye that fluoresces upon binding to polymerized microtubules.
-
Procedure:
-
Purified tubulin is incubated with GTP at 37°C to induce polymerization.
-
The test compound at various concentrations is added to the reaction.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
Experimental Protocol: Cell Viability Assay
-
Objective: To measure the cytotoxic or cytostatic effects of the compound on various human cancer cell lines.
-
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cancer cell lines (e.g., HCT116 colorectal carcinoma, HL-60 leukemia) in 96-well plates.[2][5]
-
Treat cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT solution and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC50 value, the concentration that reduces cell viability by 50%.
Mechanism of Action Elucidation
Once primary activity is confirmed, the next step is to understand how the compound exerts its effects at a mechanistic level.
dot
Caption: Potential mechanisms of action leading to apoptosis.
Experimental Protocol: Cell Cycle Analysis
-
Objective: To determine the phase of the cell cycle at which the compound induces arrest.
-
Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest, fix, and stain cells with PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A G1 or G2/M arrest would be consistent with CDK or tubulin inhibition, respectively[5].
Experimental Protocol: Apoptosis Assay
-
Objective: To confirm if the observed cytotoxicity is due to the induction of programmed cell death.
-
Methodology: Annexin V/PI staining followed by flow cytometry.
-
Procedure:
-
Treat cells as in the cell cycle analysis.
-
Stain cells with FITC-conjugated Annexin V (detects phosphatidylserine exposure on apoptotic cells) and PI (stains necrotic cells).
-
Analyze by flow cytometry.
-
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. An increase in the Annexin V positive population is indicative of apoptosis[5].
Comparative In Vitro Data
The following table summarizes expected in vitro data for our test compound in comparison to the benchmark molecules.
| Parameter | This compound | R547 (CDK Inhibitor)[2] | PHT (Tubulin Inhibitor)[3][4] |
| Target | CDK1/2/4, Tubulin (Hypothesized) | CDK1, CDK2, CDK4 | Tubulin |
| Kinase IC50 | To be determined | 1-3 nM | Not Applicable |
| Tubulin IC50 | To be determined | Not Applicable | Nanomolar range |
| HCT116 IC50 | To be determined | 80 nM | 400 nM |
| HL-60 IC50 | To be determined | Not Reported | 130 nM |
| Cell Cycle Arrest | To be determined (G1 or G2/M) | G1 Arrest | G2/M Arrest[5] |
Phase 2: In Vivo Evaluation
Following a promising in vitro profile, the investigation moves to an in vivo model to assess pharmacokinetics, efficacy, and tolerability.
dot
Caption: Workflow for the in vivo evaluation phase.
Pharmacokinetics (PK)
Experimental Protocol: Murine Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in mice.
-
Methodology: Administer the compound via intravenous (IV) and oral (PO) routes and collect serial blood samples.
-
Procedure:
-
Administer a single dose of the compound (e.g., 5 mg/kg IV and 20 mg/kg PO) to cohorts of mice.
-
Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze compound concentration using LC-MS/MS.
-
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
In Vivo Efficacy
Experimental Protocol: Human Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the compound in a relevant cancer model.
-
Methodology: Nude mice bearing subcutaneous HCT116 tumors.
-
Procedure:
-
Inject HCT116 cells subcutaneously into the flank of nude mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.
-
Administer the compound daily via oral gavage at one or more dose levels (e.g., 20 and 40 mg/kg) selected based on PK data.[3]
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group. A significant TGI, such as the 95% observed for R547, would be a strong positive result[2].
Preliminary Toxicity Assessment
Experimental Protocol: In-Life Observations and Post-Mortem Analysis
-
Objective: To identify any overt signs of toxicity.
-
Methodology: Monitor animal health during the efficacy study and perform basic analysis post-euthanasia.
-
Procedure:
-
During the study, monitor for changes in body weight, behavior, and physical appearance.
-
At the end of the study, collect major organs (liver, kidney, spleen) for histopathological analysis.[4]
-
Collect blood for hematological analysis and to measure liver and kidney function markers (e.g., ALT, AST, urea).[3]
-
-
Data Analysis: Compare findings from treated groups to the vehicle control to identify any treatment-related adverse effects. PHT, for example, showed moderate effects on liver, kidney, and spleen without significantly altering enzyme or urea levels[4].
Phase 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The final and most critical phase is to integrate the in vitro and in vivo data to build a predictive model.
-
PK/PD Modeling: Correlate the plasma concentration of the compound over time with the observed antitumor effect. The goal is to determine the minimum effective concentration (MEC) required at the tumor site to inhibit the target and suppress growth.
-
Exposure-Response Relationship: Does the degree of tumor growth inhibition correlate with the in vitro IC50? For a successful correlation, the free plasma concentrations achieved in vivo should be reasonably close to the cellular IC50 values. For instance, if the HCT116 IC50 is 100 nM, the dosing regimen should aim to maintain trough plasma concentrations above this level for a significant portion of the dosing interval.
-
Biomarker Analysis: Analyze tumor samples from the efficacy study for biomarkers of target engagement. For a CDK inhibitor, this could be a reduction in phosphorylated Rb. For a tubulin inhibitor, an increase in mitotic cells could be observed. This provides a direct mechanistic link between drug exposure and biological effect in vivo.
By systematically generating and integrating these datasets, researchers can build a strong IVIVC for this compound. This correlation is invaluable for predicting clinical efficacy, optimizing dosing regimens, and de-risking the progression of the compound into further development stages.
References
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Chu, X. J., DePinto, W., Bartkovitz, D., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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Magalhães, H. I. F., Bezerra, D. P., Cavalcanti, B. C., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(2), 335-343. [Link]
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Bezerra, D. P., Magalhães, H. I. F., de Lima, D. P., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. [Link]
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Magalhães, H. I. F., Bezerra, D. P., Cavalcanti, B. C., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(2), 335-343. [Link]
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A Head-to-Head Comparison of Pyrimidine Derivatives in Oncology: From Foundational Antimetabolites to Novel Targeted Agents
This guide offers an in-depth, objective comparison of pyrimidine derivatives in oncology, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of agents, we will dissect the mechanistic nuances, compare clinical performance based on head-to-head trial data, and provide the experimental frameworks necessary to evaluate these critical compounds. Our analysis is grounded in the principles of scientific integrity, providing you with the causal logic behind experimental designs and a trustworthy synthesis of field-proven insights.
The Central Role of Pyrimidine Metabolism in Cancer Therapy
DNA and RNA are composed of four essential bases: two purines (adenine, guanine) and two pyrimidines (cytosine, thymine in DNA; cytosine, uracil in RNA).[1] Cancer cells, characterized by their rapid proliferation, have a voracious appetite for these building blocks to support continuous DNA replication and RNA synthesis. This dependency makes the pyrimidine metabolic pathway a highly attractive target for anticancer therapy.[2] Pyrimidine antimetabolites are a class of drugs designed to exploit this vulnerability.[3] These agents are structural analogs of natural pyrimidines that interfere with the synthesis or function of nucleic acids, leading to cell cycle arrest and apoptosis.[1][2][3]
This guide will compare the major classes of pyrimidine analogs, evaluating their mechanisms, clinical efficacy, safety profiles, and the ever-present challenge of drug resistance.[4][5]
The Fluoropyrimidines: 5-Fluorouracil vs. Capecitabine
The fluoropyrimidines are among the most established antimetabolites, forming the backbone of treatment for numerous solid tumors, particularly colorectal cancer.[6][7] The primary agents in this class are 5-Fluorouracil (5-FU) and its oral prodrug, Capecitabine.
Mechanism of Action: A Tale of Two Pathways
Both 5-FU and Capecitabine exert their cytotoxic effects through the same active metabolites.[1] Capecitabine is rationally designed to mimic continuous infusion 5-FU, undergoing a three-step enzymatic conversion that releases 5-FU preferentially at the tumor site due to higher concentrations of the final converting enzyme, thymidine phosphorylase, in many cancer cells.[6][8]
Once inside the cell, 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary driver of cytotoxicity. FdUMP forms a stable complex with thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] This inhibition leads to a depletion of dTMP, causing "thymineless death."
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[1]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and instability.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Activation pathway of 5-FU and Capecitabine."
Clinical Efficacy and Safety: A Head-to-Head Look
Numerous large, randomized phase III trials have compared Capecitabine with intravenous 5-FU/Leucovorin (LV) regimens, primarily in metastatic colorectal cancer (mCRC). The collective data establish that single-agent Capecitabine is at least equivalent, and in some cases superior, to the Mayo Clinic 5-FU/LV regimen in terms of efficacy, with a more convenient oral administration route.[8]
| Parameter | Capecitabine | Intravenous 5-FU/LV (Mayo Regimen) | Reference |
| Overall Response Rate | 25-26% | 12-17% | [9][10] |
| Time to Progression | Equivalent (Median ~4.6 months) | Equivalent (Median ~4.7 months) | [9] |
| Overall Survival | Equivalent (Median ~12.9 months) | Equivalent (Median ~12.8 months) | [9] |
| Key Grade 3/4 Toxicities | Hand-foot syndrome, Diarrhea, Hyperbilirubinemia | Stomatitis, Neutropenia, Diarrhea, Nausea | [10] |
Causality in Toxicity Profiles: The differing safety profiles are a direct result of their administration and metabolism. The continuous exposure from oral Capecitabine leads to a higher incidence of hand-foot syndrome. Conversely, the bolus IV administration of the Mayo regimen results in higher peak concentrations, leading to more pronounced myelosuppression (neutropenia) and stomatitis.[10] In neoadjuvant rectal cancer, Capecitabine has also demonstrated non-inferiority to 5-FU, achieving similar rates of surgical downstaging and pathologic response with a favorable toxicity profile.[11]
The Cytidine Analogues: Gemcitabine vs. Cytarabine
Gemcitabine and Cytarabine (Ara-C) are both analogues of deoxycytidine, but their structural differences lead to distinct mechanisms and, consequently, vastly different clinical applications.[12]
Mechanism of Action: Subtle Differences, Major Consequences
Both drugs must be phosphorylated intracellularly to their active di- and triphosphate forms.[13][14] Their primary mechanism is the inhibition of DNA synthesis.
-
Cytarabine (Ara-C): The triphosphate form, Ara-CTP, is a potent competitive inhibitor of DNA polymerase.[12] Its incorporation into the growing DNA strand causes immediate chain termination due to the steric hindrance from the arabinose sugar. It is highly specific for the S phase of the cell cycle.
-
Gemcitabine (dFdC): The triphosphate form, dFdCTP, also competes with dCTP for incorporation into DNA.[15] However, a key difference is that after dFdCTP is incorporated, one more deoxynucleotide can be added to the chain. This "masks" the aberrant nucleotide from exonuclease proofreading and repair mechanisms, a phenomenon known as "masked chain termination."[12] Gemcitabine diphosphate (dFdCDP) also inhibits ribonucleotide reductase, the enzyme that generates deoxynucleotides for DNA synthesis, thus depleting the pool of dCTP and potentiating the incorporation of dFdCTP.[16]
dot graph TD { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Comparative activation and action of Gemcitabine and Cytarabine."
Clinical Spectrum: Solid vs. Hematologic Malignancies
This mechanistic difference is reflected in their clinical use.
-
Cytarabine is a cornerstone of therapy for acute myeloid leukemia (AML) and other hematologic malignancies. Its potent, direct chain termination is highly effective against rapidly dividing leukemia cells.
-
Gemcitabine has a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[13] Its dual mechanism of ribonucleotide reductase inhibition and masked chain termination provides robust activity in these settings. Preclinical xenograft models have confirmed Gemcitabine's superior activity against a range of human solid tumors compared to Cytarabine, which showed minimal effect.[16]
The Hypomethylating Agents: Azacitidine vs. Decitabine
Azacitidine and Decitabine are cytidine analogs used primarily for myelodysplastic syndromes (MDS) and AML.[17][18] Their main mechanism involves the reversal of aberrant DNA hypermethylation, a common epigenetic alteration in these diseases.
Mechanism of Action: DNA Hypomethylation and Beyond
Both drugs are incorporated into DNA where they covalently trap DNA methyltransferase (DNMT) enzymes.[19] This leads to the depletion of DNMTs and results in passive, replication-dependent hypomethylation of newly synthesized DNA.[4][19] This can lead to the re-expression of silenced tumor suppressor genes.
A key distinction is that Azacitidine , as a ribonucleoside, is incorporated into both RNA and DNA.[19] Its incorporation into RNA can disrupt protein synthesis and ribosomal assembly, contributing to its cytotoxicity through a mechanism independent of DNA hypomethylation. Decitabine , a deoxyribonucleoside, is incorporated exclusively into DNA, making it a more potent pure hypomethylating agent.[19]
This difference may explain why, in some preclinical models, Azacitidine induces more significant DNA damage and apoptosis, while Decitabine primarily causes G2/M cell cycle arrest.[19]
Clinical Efficacy: Largely Equivalent Outcomes
Despite these mechanistic differences, multiple retrospective analyses and meta-analyses have found no significant difference in overall survival (OS) between Azacitidine and Decitabine for the treatment of MDS or AML in older, unfit patients.[17][18][20][21]
| Parameter | Azacitidine | Decitabine | Finding | Reference |
| Overall Survival (MDS) | No significant difference | No significant difference | Median OS ~15 months for both | [20] |
| Overall Survival (AML) | No significant difference | No significant difference | Median OS ~9-10 months for both | [18] |
| Complete Remission (CR) Rate | Lower | Higher | Indirect comparisons suggest higher CR for Decitabine | [21] |
| Grade 3/4 Adverse Events | Lower risk of febrile neutropenia, leukopenia | Higher risk of febrile neutropenia, leukopenia | Indirect comparisons favor Azacitidine's safety | [21] |
While indirect comparisons from a network meta-analysis suggested Decitabine may yield higher complete remission rates, it was also associated with a greater risk of myelosuppression.[21] The choice between agents often comes down to the treatment schedule, toxicity profile, and institutional experience.
A Modern Derivative: Trifluridine/Tipiracil (FTD/TPI)
Trifluridine/Tipiracil (brand name Lonsurf®) is an oral combination agent approved for patients with refractory metastatic colorectal cancer (mCRC).[22]
Mechanism of Action: A Synergistic Combination
FTD/TPI has a unique dual-component mechanism:
-
Trifluridine (FTD): A thymidine-based nucleoside analog. After phosphorylation, it is incorporated directly into DNA, leading to DNA dysfunction.[22][23]
-
Tipiracil: A potent inhibitor of thymidine phosphorylase (TP). TP is the enzyme that rapidly degrades Trifluridine in the body. By inhibiting TP, Tipiracil significantly increases the bioavailability and systemic exposure of Trifluridine.[22][23]
This combination allows for effective oral administration and sustained levels of the active drug.
Clinical Performance and Niche
In the pivotal RECOURSE trial, FTD/TPI significantly improved overall survival and progression-free survival compared to placebo in patients with mCRC who were refractory to standard therapies.[22]
More recently, the SOLSTICE trial directly compared FTD/TPI plus bevacizumab against a standard-of-care option, capecitabine plus bevacizumab, in the first-line setting for mCRC patients ineligible for intensive chemotherapy. The study found no significant difference in overall survival between the two arms (median OS 19.7 vs 18.6 months).[24] However, the toxicity profiles were distinct: the FTD/TPI arm had significantly more neutropenia, while the capecitabine arm had hand-foot syndrome.[24] This positions FTD/TPI as a potential alternative for patients who cannot tolerate capecitabine, for instance, due to dihydropyrimidine dehydrogenase (DPD) deficiency or prior severe hand-foot syndrome.[24]
Experimental Design for Head-to-Head In Vitro Comparison
To objectively compare the cytotoxic potential of different pyrimidine derivatives in a preclinical setting, a standardized cell viability assay is essential. The Sulforhodamine B (SRB) or MTT assay is a robust, high-throughput method for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).[25][26]
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Experimental workflow for in vitro cytotoxicity comparison."
Protocol: SRB Assay for IC50 Determination
Expertise & Causality: This protocol is designed for reproducibility and relevance. The 72-hour incubation period is chosen to allow for at least two to three cell doublings, ensuring that a drug's effect on proliferation can be accurately measured. Using a panel of cell lines (e.g., colorectal, pancreatic, breast) and a non-malignant control cell line is critical for determining not just potency (IC50) but also selectivity.[25][27]
Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: To ensure exponential growth and consistent results, cells must be seeded at an optimal density determined empirically for each cell line.
-
Action: Trypsinize and count cells from a sub-confluent culture. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Rationale: A wide range of concentrations spanning several orders of magnitude is necessary to capture the full dose-response curve.
-
Action: Prepare a 2X stock of each pyrimidine derivative in culture medium. Perform serial dilutions to create a range of 8-10 concentrations (e.g., 0.01 µM to 100 µM). Remove the seeding medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include wells with vehicle control (e.g., DMSO in medium).
-
-
Incubation:
-
Rationale: A 72-hour exposure allows for the full cytotoxic or cytostatic effects of cell-cycle-dependent agents to manifest.[28]
-
Action: Return the plate to the incubator for 72 hours.
-
-
Cell Fixation and Staining:
-
Rationale: Trichloroacetic acid (TCA) fixation precipitates cellular proteins, allowing for quantification of total biomass, which correlates with cell number.
-
Action: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C. Wash the plate five times with tap water and allow it to air dry completely.
-
Action: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
-
Solubilization and Absorbance Reading:
-
Rationale: The protein-bound SRB dye is solubilized with a basic solution, and the amount of dye is proportional to the number of viable cells.
-
Action: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the dye.
-
Action: Read the absorbance on a plate reader at 510 nm.
-
-
Data Analysis:
-
Rationale: The IC50 value represents the concentration of a drug that causes a 50% reduction in cell viability and is the standard metric for potency.
-
Action: Subtract the background absorbance. Normalize the data to the vehicle control (as 100% viability). Plot percent viability versus log[drug concentration] and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Overcoming Resistance: A Common Challenge
A primary hurdle in the long-term efficacy of pyrimidine derivatives is the development of acquired resistance. Cancer cells are adept at evading therapy through various mechanisms.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Common mechanisms of resistance to pyrimidine derivatives."
Understanding these pathways is crucial for developing the next generation of therapies and rational combination strategies. For example, a key mechanism of resistance to inhibitors of the de novo pyrimidine synthesis pathway is the cancer cell's ability to switch to the pyrimidine salvage pathway, which recycles extracellular nucleosides, thereby bypassing the drug's effect.[29][30] This highlights the potential for co-targeting both pathways to achieve a more durable response.[30]
Conclusion
The family of pyrimidine derivatives represents a cornerstone of oncology, from the workhorse fluoropyrimidines to the epigenetically-targeted hypomethylating agents and novel oral compounds. While head-to-head clinical trials often show equivalence in overall survival for newer versus older agents within a class (e.g., Capecitabine vs. 5-FU, Azacitidine vs. Decitabine), the key differentiators lie in their routes of administration, safety profiles, and specific patient populations where one may be favored over the other. Mechanistic distinctions, such as Gemcitabine's masked chain termination or Azacitidine's dual incorporation into RNA and DNA, underpin their unique spectrums of clinical activity. For drug development professionals, understanding these nuances and the experimental frameworks to evaluate them is paramount to identifying superior next-generation agents and designing effective strategies to overcome resistance.
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Brown, A. T., et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Kumar, A., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Retrieved from [Link]
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Perche, C. (2024). 【It's like Cytidine?】Cytarabine (Ara-C) and Gemcitabine【Anti-Cancer Drug Pharmacology】. YouTube. Retrieved from [Link]
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Zeidan, A. M. (2023). Pyrimidine- and Purine-Based Antimetabolites, Hydroxyurea, and Asparaginases. Cancer Pharmacology. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Retrieved from [Link]
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Hsieh, M. H., et al. (2014). Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines. Cancer. Retrieved from [Link]
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Zeidan, A. M., et al. (2015). Comparative clinical effectiveness of azacitidine versus decitabine in older patients with myelodysplastic syndromes. ResearchGate. Retrieved from [Link]
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Yoshino, T., et al. (2024). Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer and Other Advanced Solid Tumors: A Systematic Review. Oncology. Retrieved from [Link]
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Tormo, M., et al. (2022). Azacitidine vs. Decitabine in Unfit Newly Diagnosed Acute Myeloid Leukemia Patients: Results from the PETHEMA Registry. Cancers. Retrieved from [Link]
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Boddu, P., et al. (2019). Use of Azacitidine or Decitabine for the Up-Front Setting in Acute Myeloid Leukaemia: A Systematic Review and Meta-Analysis. Cancers. Retrieved from [Link]
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Sun, R., et al. (2018). Interpreting the Benefit of Trifluridine/Tipiracil in Metastatic Colorectal Cancer With Respect to Progression-Free Survival and Overall Survival. Journal of Clinical Oncology. Retrieved from [Link]
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He, Y., et al. (2021). Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis. Frontiers in Pharmacology. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Retrieved from [Link]
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Hertel, L. W., et al. (1996). Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models. Investigational New Drugs. Retrieved from [Link]
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Ruiz van Haperen, V. W., et al. (1994). The interaction of gemcitabine and cytarabine on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro. Seminars in Oncology. Retrieved from [Link]
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Vokes, E. E., et al. (1993). Clinical Trials With Fluorinated Pyrimidines in Patients With Head and Neck Cancer. Hematology/Oncology Clinics of North America. Retrieved from [Link]
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independent validation of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone activity
An Independent Investigator's Guide to Validating the Bioactivity of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
This guide provides a comprehensive framework for the independent validation of the biological activity of the novel compound, this compound, hereafter referred to as Compound X. Given its structural features—a dichloropyrimidine core linked to a methoxyphenyl group—it is prudent to hypothesize its potential as an anticancer agent, a class of activity for which pyrimidine derivatives are widely recognized.[1][2][3][4] This document outlines a logical, multi-tiered experimental approach to not only ascertain its cytotoxic potential but also to elucidate its primary mechanism of action. We will compare its performance against established benchmark compounds, providing the necessary context for its potential therapeutic utility.
Foundational Rationale: Why Investigate Compound X?
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[4] Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of cytoskeletal dynamics.[3][5][6] The 4,6-dichloro substitution on the pyrimidine ring offers reactive sites for further chemical modification, while the methoxyphenyl moiety is a common feature in compounds targeting tubulin polymerization and various kinases.[6][7][8]
Based on this structural precedent, our validation strategy will primarily probe two of the most common mechanisms for such compounds: kinase inhibition and disruption of microtubule dynamics .
The Validation Workflow: A Phased Approach
A systematic, tiered approach is essential to build a comprehensive activity profile for Compound X. This workflow ensures that each experimental step logically informs the next, from broad cytotoxicity screening to specific mechanistic studies.
Caption: A logical workflow for the validation of Compound X's activity.
Phase 1: Broad-Spectrum Cytotoxicity Screening
The initial step is to determine if Compound X exhibits cytotoxic activity against a panel of human cancer cell lines. This provides a foundational understanding of its potency and selectivity.
Comparator Compounds:
-
Doxorubicin: A standard chemotherapeutic agent with a well-characterized, broad cytotoxic profile.
-
Staurosporine: A potent, broad-spectrum kinase inhibitor known to induce apoptosis.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for assessing cell density based on the measurement of cellular protein content.[1]
-
Cell Plating: Seed cells from diverse cancer types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM), Doxorubicin, and Staurosporine for 72 hours. Include a vehicle-only control (DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound dye by washing four times with 1% acetic acid. Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Anticipated Data Presentation:
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~0.05 | ~0.08 | ~0.1 |
| Staurosporine | ~0.01 | ~0.02 | ~0.015 |
Phase 2: Elucidating the Impact on Cell Cycle Progression
If Compound X demonstrates significant cytotoxicity, the next logical step is to determine its effect on the cell cycle. Many anticancer agents, particularly kinase and tubulin inhibitors, induce arrest at specific phases.[6][8]
Comparator Compounds:
-
Ribociclib: A selective CDK4/6 inhibitor that causes G1 phase arrest.
-
Paclitaxel: A microtubule-stabilizing agent that causes G2/M phase arrest.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat a selected sensitive cell line (e.g., HCT-116) with Compound X, Ribociclib, and Paclitaxel at their respective 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Data Acquisition: Analyze the cell suspension using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and identify any sub-G1 peaks, which are indicative of apoptosis.
Anticipated Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | ~60% | ~25% | ~15% |
| Compound X (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
| Ribociclib (2x IC50) | >80% | <10% | <10% |
| Paclitaxel (2x IC50) | <10% | <10% | >80% |
Phase 3: Mechanistic Deep Dive
Based on the cell cycle analysis, we can now perform more targeted assays to confirm the hypothesized mechanism of action.
5A. Kinase Inhibition Profile
If Compound X induces G1 or G2/M arrest, a direct kinase inhibition assay is warranted. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a common mechanism for pyrimidine-based drugs.[5][9]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
For the diligent researcher engaged in the complex landscape of drug discovery, the synthesis and application of novel compounds like (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone are routine. However, the lifecycle of such a potent molecule does not conclude upon the acquisition of experimental data. Its proper disposal is a critical, final step, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of this chlorinated heterocyclic compound, grounding every recommendation in established chemical principles and regulatory standards.
Understanding the Hazard Profile: Why Caution is Paramount
This compound, while not having a specific, publicly available Safety Data Sheet (SDS), belongs to a class of compounds—chlorinated pyrimidines—that demand respect. SDS for structurally similar chemicals, such as 4,6-Dichloropyrimidine and 2-Amino-4,6-dichloropyrimidine, consistently highlight significant hazards.[1][2]
These hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Severe Skin Corrosion and Eye Damage: Contact can cause serious burns.[1]
-
Skin Sensitization: May provoke an allergic skin reaction upon contact.[1]
The presence of the dichloropyrimidine ring makes this compound an organochlorine, a class of substances known for their potential persistence in the environment and the generation of hazardous byproducts, such as hydrogen chloride gas, upon incomplete combustion.[1] Therefore, under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in regular trash.[3]
The Core Principle: Segregation and Professional Disposal
The primary and most critical directive for the disposal of this compound is its classification and segregation as hazardous chemical waste. All waste streams containing this compound—be it neat material, contaminated consumables, or reaction residues—must be collected in dedicated, properly labeled, and sealed containers.
Waste Stream Management:
| Waste Type | Container Requirement | Labeling | Disposal Route |
| Solid Waste (Neat compound, contaminated labware like gloves, weighing paper, silica gel) | Leak-proof, sealable plastic container or pail lined with a clear plastic bag.[4] | "Hazardous Waste: Halogenated Organic Solid"; Full chemical name: "this compound" | Collection by a licensed professional waste disposal service for incineration.[5] |
| Liquid Waste (Solutions in organic solvents) | Sealable, chemical-resistant carboy (plastic is preferred).[3][4] Segregate halogenated from non-halogenated solvents.[4] | "Hazardous Waste: Halogenated Organic Liquid"; List all components and approximate concentrations. | Collection by a licensed professional waste disposal service for incineration. |
| Aqueous Waste (Contaminated water from extractions, washes) | Sealable, chemical-resistant carboy. | "Hazardous Waste: Aqueous, Contains Halogenated Organics"; List all components and approximate concentrations. | Collection by a licensed professional waste disposal service. |
The universally accepted and recommended method for the ultimate disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic combustion products like HCl.[5] This process ensures the complete destruction of the compound to less harmful inorganic substances.
Laboratory-Scale Deactivation: A Procedural Approach for Small Residues
For small quantities of residual material, such as residues coating a reaction flask, a laboratory-scale deactivation procedure can be employed prior to final collection as hazardous waste. This protocol is based on the known reactivity of dichloropyrimidines, which are highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] The electron-deficient pyrimidine ring, activated by two chlorine atoms, readily reacts with nucleophiles, allowing for the displacement of the chloride ions.[6] This process can convert the chlorinated compound into a potentially less hazardous derivative.
Protocol: Base-Catalyzed Hydrolysis/Amination
This procedure aims to displace the reactive chlorine atoms with hydroxyl or amino groups, reducing the compound's halogenated character.
Materials:
-
Reaction vessel containing the compound residue.
-
Ethanol or Isopropanol.
-
A strong, non-nucleophilic base (e.g., Sodium or Potassium Carbonate) or an amine (e.g., a secondary amine like diethylamine, if compatible with downstream waste).
-
Stir plate and stir bar.
-
Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, add a sufficient volume of ethanol or isopropanol to the flask to dissolve or suspend the residue of this compound.
-
Reagent Addition: Add a stoichiometric excess (approximately 3-5 equivalents relative to the estimated residue) of a base like potassium carbonate. The base scavenges the HCl produced during the substitution.[6] Alternatively, an excess of a secondary amine can be used as both the nucleophile and the base.
-
Reaction: Stir the mixture at room temperature. Forcing conditions are generally not required, but gentle heating (e.g., to 40-50 °C) can accelerate the reaction if necessary.[8]
-
Monitoring (Optional): For larger-scale deactivations, the reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Neutralization and Collection: Once the reaction is deemed complete (typically after several hours of stirring), allow the mixture to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., 1M HCl) if a strong base was used.
-
Final Disposal: Transfer the entire resulting mixture into a designated "Halogenated Organic Liquid Waste" container for professional disposal. Clearly label the container with all contents.
Causality of Protocol Choices:
-
Nucleophilic Substitution: The choice of an alcohol (leading to hydrolysis/alkoxylation) or an amine is based on their ability to act as effective nucleophiles that displace the chlorine atoms on the pyrimidine ring via an SNAr mechanism.[9][10]
-
Base: The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the substitution, driving the reaction to completion.[6]
-
Solvent: Ethanol or isopropanol are chosen as they are common laboratory solvents that can also act as nucleophiles in the reaction.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for waste containing this compound.
Caption: Decision workflow for proper disposal.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not an afterthought but an integral part of the research process. By adhering to the principles of waste segregation, utilizing licensed professional disposal services for high-temperature incineration, and applying chemically-sound deactivation protocols for trace residues, researchers uphold their commitment to laboratory safety and environmental stewardship. This rigorous approach ensures that the pursuit of scientific advancement does not come at the cost of health or environmental integrity.
References
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- BenchChem. (2025). Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Application Notes and Protocols.
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
